Citronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSDJLATUNSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036286 | |
| Record name | Citralva | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5146-66-7 | |
| Record name | Geranyl nitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citralva | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Citronitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronitrile, chemically known as 3,7-Dimethyl-6-octenenitrile, is a monoterpene nitrile primarily utilized as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and lotions.[][2][3] Its characteristic fresh, citrusy, and slightly floral-green aroma makes it a valuable component in fragrance compositions.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental methodologies and a representative synthesis workflow.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that some variations in reported values exist across different commercial and technical sources. These discrepancies may arise from differences in measurement conditions and sample purity.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇N | [][5][6] |
| Molecular Weight | 151.25 g/mol | [][5][6] |
| Appearance | Clear to pale yellow liquid | [][4] |
| Odor Profile | Fresh, citrusy, with floral and herbal notes | [2][4] |
| Melting Point | 15 °C | [] |
| Boiling Point | 225.5 °C to 248.1 °C at 760 mmHg | [4][6] |
| Density | 0.836 - 0.849 g/cm³ | [][4][6] |
| Refractive Index | 1.445 | [][6] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source(s) |
| Solubility in Water | 37.76 mg/L @ 25 °C (estimated) | [] |
| Solubility in Organic Solvents | Soluble in alcohols | [7] |
| logP (o/w) | 3.130 | [7] |
Table 3: Safety-Related Properties of this compound
| Property | Value | Source(s) |
| Flash Point | 109.7 °C to 122 °C | [4][6] |
| Vapor Pressure | 0.0247 mmHg @ 25 °C | [6] |
| Vapor Density | 6.0 (Air = 1) | [7] |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
The boiling point of this compound can be determined using the capillary method, a technique suitable for small sample volumes.
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. As the liquid heats, the air in the capillary is replaced by the substance's vapor. At the boiling point, a rapid stream of bubbles will emerge from the capillary. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.[8][9][10]
Procedure:
-
A small sample of this compound (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.
-
The temperature is slowly increased until a continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10]
Determination of Solubility
The solubility of this compound, particularly in water and organic solvents, is a key parameter for its application in various formulations.
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound, its miscibility with different solvents can be determined by simple mixing experiments. For quantitative determination of solubility in water, analytical techniques such as gas chromatography are often employed after reaching equilibrium.
Procedure for Qualitative Solubility:
-
To a test tube containing a small volume of the solvent (e.g., water, ethanol), add a few drops of this compound.
-
The mixture is agitated vigorously.
-
The formation of a single, clear phase indicates solubility, while the presence of turbidity or phase separation indicates insolubility or partial solubility.[11]
Procedure for Quantitative Solubility in Water (General Approach):
-
An excess amount of this compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the aqueous phase is carefully separated.
-
The concentration of this compound in the aqueous phase is determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the response to a calibration curve prepared with known concentrations of this compound.[12]
Synthesis of this compound
This compound is commercially synthesized from Citronellal. A common method involves a two-step, one-pot reaction of oximation followed by dehydration.
Caption: A simplified workflow for the synthesis of this compound from Citronellal.
This process typically involves the reaction of Citronellal with a hydroxylamine salt in the presence of a base to form the intermediate Citronellal oxime. This intermediate is then dehydrated in the same reaction vessel to yield this compound.[13][14] The final product is then purified, commonly through distillation.
References
- 2. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]
- 3. This compound (Symrise), 93893-89-1 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]
- 6. Citronellyl nitrile | 51566-62-2 [chemnet.com]
- 7. citronellyl nitrile, 51566-62-2 [thegoodscentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery - Google Patents [patents.google.com]
- 14. CN116178210A - Preparation method of citronellyl nitrile derivative - Google Patents [patents.google.com]
Citronitrile CAS number and molecular structure
An In-depth Technical Guide to Citronitrile for Researchers and Scientists
This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications, particularly in the context of research and drug development. While the term "this compound" can refer to several related compounds, this document will primarily focus on the commercially significant aroma chemical, 3-methyl-5-phenylpent-2-enenitrile.
Chemical Identity and Molecular Structure
The name "this compound" is most commonly associated with 3-methyl-5-phenylpent-2-enenitrile. However, other structurally similar nitrile compounds derived from citronellal and geranial are also sometimes referred to by this or related names. It is crucial for researchers to verify the specific compound by its CAS number.
CAS Number: 93893-89-1[1][] Molecular Formula: C₁₂H₁₃N[3][4] Synonyms: 5-Phenyl-3-methyl-2-pentenonitrile, this compound (Symrise)[1][]
The commercial product is typically a mixture of the (Z)- and (E)-isomers.[1]
Physicochemical and Spectroscopic Data
Key physicochemical properties of 3-methyl-5-phenylpent-2-enenitrile are summarized below. This data is essential for experimental design and safety assessments.
| Property | Value | Reference(s) |
| Molecular Weight | 171.24 g/mol | [3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 310 °C | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4][5] |
| Specific Gravity | 0.968 g/cm³ at 25 °C | [3][6] |
| Solubility | Soluble in alcohols and fragrance bases | [4] |
| Vapor Pressure | 0.0006 mm Hg at 25 °C | [5] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) triple bond stretch is expected around 2220-2240 cm⁻¹ for an aromatic nitrile.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum would show signals for the aromatic protons of the phenyl group, olefinic protons, and aliphatic protons of the methyl and methylene groups. Protons on the carbon adjacent to the nitrile group typically appear in the 2-3 ppm region.[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrile carbon atom typically resonates in the 115-120 ppm range.[8] Other signals would correspond to the carbons of the phenyl ring, the double bond, and the aliphatic chain.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.24 g/mol ).[9][10]
Experimental Protocols
Representative Synthesis of 3-Methyl-5-phenylpent-2-enenitrile
The synthesis of 3-methyl-5-phenylpent-2-enenitrile can be achieved through the condensation of benzylacetone with cyanoacetic acid.[1] The following is a representative experimental protocol based on this reaction.
Materials:
-
Benzylacetone
-
Cyanoacetic acid
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, magnetic stirrer, and reflux condenser, add benzylacetone (1 equivalent), cyanoacetic acid (1.1 equivalents), and anhydrous pyridine (0.5 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 3-methyl-5-phenylpent-2-enenitrile.
Role of the Nitrile Group in Drug Development
The nitrile group is a valuable functional group in medicinal chemistry and drug design due to its unique electronic properties, linearity, and metabolic stability.[11] Over 30 nitrile-containing pharmaceuticals are currently on the market.[11][12]
Key Roles of the Nitrile Moiety:
-
Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a hydroxyl group, a carboxyl group, or a halogen atom, helping to modulate a compound's physicochemical properties and biological activity.[12][13]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with protein targets.[12]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[12][14]
-
Dipolar Interactions: The strong dipole moment of the nitrile group can facilitate polar interactions within a protein's binding pocket.[12]
-
Covalent Modification: In some cases, the nitrile group can act as a reversible or irreversible covalent warhead, forming a bond with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site.[11]
-
Improved Pharmacokinetics: The incorporation of a nitrile can enhance solubility and fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[11][12]
Safety and Handling for Laboratory Use
Proper handling of this compound is essential to ensure laboratory safety. Researchers should always consult the Safety Data Sheet (SDS) before use.[5][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17][18]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][18]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[15][18] Keep containers tightly sealed.[15]
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[17] For large spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
This guide provides a foundational understanding of this compound for research and development purposes. Due to the ambiguity of the common name, it is imperative to use the CAS number for precise identification in all experimental and procurement activities.
References
- 1. 93893-89-1 | CAS DataBase [m.chemicalbook.com]
- 3. This compound (Symrise), 93893-89-1 [thegoodscentscompany.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. vigon.com [vigon.com]
- 6. This compound (Symrise), 93893-89-1 [perflavory.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 15. This compound Citrus Aroma Chemical Supplier [chemicalbull.com]
- 16. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 17. globalresearchchem.com [globalresearchchem.com]
- 18. 3-methyl-5-phenylpent-2-enenitrile Supplier | Chemical Bull [chemicalbull.com]
Preliminary Studies on the Synthesis of 3,7-Dimethyl-6-octenenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies on the synthesis of 3,7-dimethyl-6-octenenitrile, a valuable nitrile compound. The document focuses on two primary synthetic routes from citronellal: a one-pot catalytic ammoxidation and a two-step synthesis involving oximation and subsequent dehydration. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis of this compound.
Core Synthesis Methodologies
The synthesis of 3,7-dimethyl-6-octenenitrile, also known as citronellyl nitrile, is predominantly approached via two effective methods starting from citronellal.
One-Pot Catalytic Ammoxidation of Citronellal
This method offers a direct conversion of citronellal to 3,7-dimethyl-6-octenenitrile in a single reaction vessel. The process involves the use of a catalyst, an ammonia source, and an oxidant. A key advantage of this approach is its efficiency and reduced number of intermediate isolation steps.[1]
Experimental Protocol:
A detailed experimental protocol for the one-pot catalytic ammoxidation is described in patent CN104529822A. The general procedure is as follows:
-
In a reaction vessel, citronellal is mixed with isopropanol as the solvent.
-
The reaction temperature is controlled within a range of -5 to 35°C.
-
A catalyst and a 25% aqueous ammonia solution are rapidly added to the mixture.
-
An oxidant is then added dropwise over a period of 2 to 4 hours while maintaining the reaction temperature.
-
The reaction is monitored until the citronellal content is less than 1.0%.
-
Upon completion, the reaction mixture is neutralized with acetic acid to a pH of 7-8.
-
The solvent is recovered, and the crude product is purified to yield 3,7-dimethyl-6-octenenitrile.[1]
Quantitative Data Summary:
The following table summarizes the quantitative data from various examples provided in patent CN104529822A for the one-pot synthesis of 3,7-dimethyl-6-octenenitrile.
| Example | Citronellal (g) | Solvent (Isopropanol, g) | Catalyst | Catalyst amount (g) | Ammonia (25% aq., g) | Oxidant | Oxidant amount (g) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 230 | 785 | Ferric chloride or Ferric sulfate | 18 | 405 | 50% Hydrogen peroxide | 321 | 5 | 75.5 | 97.4 |
| 2 | 230 | 785 | Ferric sulfate | 28 | 365 | Oxygen | - | -5 | 80.9 | 97.7 |
| 3 | 230 | 785 | Cupric chloride | 15 | 387 | 50% Hydrogen peroxide | 192 | 3-15 | 85 | 97.8 |
| 4 | 230 | 785 | Cuprous chloride | 10 | 425 | 50% Hydrogen peroxide | 192 | 15-25 | 85 | 98.1 |
| 5 | 230 | 785 | Copper sulfate | 21 | 254 | Manganese dioxide | 189 | 15 | 83 | 97.6 |
| 6 | 230 | 785 | Silver nitrate | 5 | 254 | 50% Hydrogen peroxide | 192 | 15 | 86 | 97.1 |
| 7 | 230 | 785 | Vanadium nitrate | 18 | 314 | - | - | -5 | - | - |
Note: The oxidant for Example 7 was not specified in the provided information. Yield and purity data were also not available for this example.
Two-Step Synthesis: Oximation and Dehydration
This classical approach involves the conversion of citronellal to an intermediate, citronellal oxime, which is then dehydrated to form the final nitrile product.[2]
Experimental Protocol:
Step 1: Oximation of Citronellal
The first step is the reaction of citronellal with hydroxylamine to form citronellal oxime. A patented method for this step involves the following:
-
Reactants including citronellal, ammonia, and hydrogen peroxide are sequentially added to a reaction system containing a titanium silicalite catalyst and a solvent.
-
The mixture is stirred and heated to facilitate the reaction, resulting in the formation of citronellal oxime.[3]
In one embodiment of this method, the reaction is carried out at 60°C with a citronellal to hydrogen peroxide molar ratio of 1:1.15. The hydrogen peroxide is added dropwise over 1.5 hours, and the reaction continues for another 0.5 hours. This process reportedly achieves a citronellal conversion rate of 97.7% and a citronellal oxime selectivity of 98.5%.[3]
Step 2: Dehydration of Citronellal Oxime
The second step involves the dehydration of the citronellal oxime intermediate. A common method for this dehydration is the use of acetic anhydride. The oxime is heated with acetic anhydride, which acts as a dehydrating agent, to yield 3,7-dimethyl-6-octenenitrile.[2]
While the general two-step process is well-established, a single source providing a detailed, unified experimental protocol with specific quantitative data for both steps leading to 3,7-dimethyl-6-octenenitrile was not identified in the preliminary studies.
Visualizations
Synthesis Pathways
The following diagrams illustrate the two primary synthesis pathways for 3,7-dimethyl-6-octenenitrile.
Caption: Synthesis pathways for 3,7-Dimethyl-6-octenenitrile.
Experimental Workflow: One-Pot Catalytic Ammoxidation
This diagram outlines the key steps in the experimental workflow for the one-pot synthesis method.
Caption: Experimental workflow for the one-pot synthesis.
Logical Relationship: Synthesis Method Comparison
The following diagram illustrates the logical relationship and key characteristics of the two synthesis methods.
Caption: Comparison of synthesis methods.
References
Citronitrile: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citronitrile, chemically known as 3,7-Dimethyl-6-octenenitrile, is a significant aroma chemical prized for its fresh, citrusy, and long-lasting fragrance.[1] While its exact historical discovery remains nuanced, its development is intrinsically linked to the broader history of nitrile synthesis and the evolution of the fragrance industry. This technical guide provides an in-depth overview of this compound, encompassing its historical context, detailed synthetic protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information is tailored for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data in accessible formats and visualizing key synthetic pathways.
Discovery and History
The specific date and discoverer of this compound are not well-documented in publicly available literature. However, its emergence can be understood within the historical progression of nitrile chemistry and the fragrance industry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[2] Subsequent milestones include the synthesis of benzonitrile in 1832 and propionitrile in 1834.[2]
The use of nitriles in perfumery is a more recent development, gaining traction in the mid-20th century.[3] The introduction of synthetic aroma chemicals revolutionized the fragrance industry, which had historically relied on natural extracts.[2][4][5] Nitriles, like this compound, offered greater stability and unique olfactory profiles compared to their corresponding aldehydes, making them valuable components in various consumer products.[6] this compound, derived from the readily available natural terpene citronellal, became a key ingredient for creating stable and enduring citrus notes in perfumes and other scented products.[1]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fresh, lemon-like, and slightly metallic odor.[3][7] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇N | [8][9] |
| Molecular Weight | 151.25 g/mol | [8] |
| CAS Number | 51566-62-2 | [8] |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Odor Profile | Fresh, citrus, lemon, metallic, waxy, floral | [3][5] |
| Boiling Point | 91.5-92 °C @ 11 Torr | [5] |
| Density | 0.8332 g/cm³ | [5] |
| Vapor Pressure | 4.81 Pa @ 20°C | [5] |
| Water Solubility | 119 mg/L @ 20°C | [5] |
| LogP | 3.1 @ 23°C | [5] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the conversion of citronellal, a naturally occurring aldehyde found in essential oils of plants like citronella and lemon eucalyptus. Several methods have been patented, with a common approach being the one-pot catalytic ammoxidation of citronellal.
Experimental Protocol: One-Pot Catalytic Ammoxidation of Citronellal
This protocol is based on the methodology described in Chinese patent CN104529822A.[10]
Materials:
-
Citronellal
-
Isopropanol (solvent)
-
Catalyst (e.g., chloride, iodide, nitrate, or sulfate of copper, cobalt, silver, or vanadium)
-
25% Ammonia water
-
Oxidant (e.g., hydrogen peroxide, manganese dioxide, lead nitrate)
-
Neutralizing agent (e.g., acetic acid)
Procedure:
-
In a reaction kettle, mix citronellal with isopropanol.
-
Control the reaction temperature within the range of -5 to 35°C.
-
Quickly add the selected catalyst and 25% ammonia water to the mixture.
-
Add the oxidant dropwise over a period of 2-4 hours while maintaining the controlled temperature.
-
After the reaction is complete, neutralize the mixture.
-
Recover the solvent through distillation.
-
Purify the resulting product to obtain this compound.
Yield and Purity:
-
This method reports a yield of over 83% and a purity of over 97%.[10]
Another described synthetic route involves a two-step process: the oximation of citronellal to form citronellal oxime, followed by dehydration with acetic anhydride to yield this compound.[11]
Synthesis Pathway Diagram
The synthesis of this compound from citronellal can be visualized as a two-step process involving the formation of an oxime intermediate followed by dehydration.
Caption: Synthesis pathway of this compound from Citronellal.
Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of this compound. The electron impact (EI) mass spectrum of citronellyl nitrile is characterized by a small molecular ion peak (M⁺) at m/z 151. Key fragment ions observed include:
-
m/z 136 (M-15): Loss of a methyl group.
-
m/z 69 (base peak): Resulting from cleavage at the doubly allylic C4-C5 bond.[12]
-
m/z 41: Represents the C₃H₅⁺ fragment.[12]
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Interpretation | Reference |
| 151 | Molecular Ion [M]⁺ | [12] |
| 136 | [M-CH₃]⁺ | [12] |
| 69 | [C₅H₉]⁺ (Base Peak) | [12] |
| 41 | [C₃H₅]⁺ | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Signals corresponding to the vinyl proton (=CH-) are expected in the downfield region (around 5.0-5.5 ppm).
-
Protons on the carbon adjacent to the nitrile group (-CH₂-CN) would likely appear in the range of 2.2-2.5 ppm.
-
The spectrum would also feature signals for the various methyl and methylene groups in the aliphatic chain.
¹³C NMR:
-
The carbon of the nitrile group (C≡N) typically resonates in the range of 115-125 ppm.[13]
-
Carbons of the C=C double bond would appear in the olefinic region (around 120-140 ppm).
-
The remaining aliphatic carbons would be observed in the upfield region of the spectrum.
Applications in Research and Development
This compound's stability and unique fragrance profile make it a subject of interest beyond the perfume industry. For researchers in drug development, understanding the properties and synthesis of such molecules can be relevant for:
-
Lead Compound Modification: The nitrile group is a common functional group in pharmaceuticals. Understanding its synthesis and stability can inform the design of new drug candidates.
-
Prodrug Design: The nitrile group can sometimes be metabolized in vivo to an amide or a carboxylic acid, offering possibilities for prodrug strategies.
-
Material Science: Its properties could be explored in the development of new materials, such as polymers or functionalized surfaces.
Conclusion
This compound stands as a testament to the synergy between natural product chemistry and synthetic innovation. While its precise origins are intertwined with the broader history of fragrance chemistry, its synthesis from citronellal is well-established, offering a reliable route to this valuable aroma chemical. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers, facilitating a deeper understanding of this compound's properties and potential applications. Further research into its biological activities and the publication of detailed spectroscopic data would be valuable additions to the scientific literature.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Buy Citronellyl nitrile | 51566-62-2 [smolecule.com]
- 3. This compound (Symrise), 93893-89-1 [perflavory.com]
- 4. Acetonitrile [webbook.nist.gov]
- 5. Citronellyl nitrile CAS#: 51566-62-2 [m.chemicalbook.com]
- 6. specialchem.com [specialchem.com]
- 7. CID 89052536 | C20H34N2 | CID 89052536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]
- 10. guidechem.com [guidechem.com]
- 11. foreverest.net [foreverest.net]
- 12. researchgate.net [researchgate.net]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
Citronitrile: A Comprehensive Safety Guide for Researchers
An In-depth Technical Reference for Laboratory and Drug Development Professionals
Citronitrile, a synthetic fragrance ingredient with a fresh, citrusy aroma, is also a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental design. This technical guide provides a consolidated overview of the safety data for this compound, including its physical and chemical properties, toxicological profile, and recommended safety procedures.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Clear, Colorless to Pale Yellow Liquid | [1] |
| Boiling Point | 309.00 to 311.00 °C @ 760.00 mm Hg (est) | [2][3] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [4] |
| Specific Gravity | 0.96800 @ 25.00 °C | [2][3] |
| Vapor Pressure | 0.0006 mm Hg at 25 °C | [4] |
| Vapor Density | 5.9 | [4] |
| Solubility | Soluble in alcohol. Insoluble in water. | [2] |
| Auto-ignition Temperature | 309 - 310 °C (588.2 - 590 °F) | [4] |
Toxicological Data
The toxicological profile of this compound is crucial for assessing its potential health hazards. The available data from acute toxicity studies are presented below.
| Test | Species | Route | Value | Method | Reference |
| LD50 | Rat | Oral | 531.91 mg/kg | OECD Test Guideline 401 | [4] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | OECD Test Guideline 402 | [4] |
Summary of Toxicological Effects:
-
Acute Toxicity: Harmful if swallowed or inhaled.[4] May be harmful in contact with skin.[4]
-
Skin Corrosion/Irritation: Causes mild skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes mild eye irritation.[4]
-
Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is as follows:
Caption: GHS Hazard Classification for this compound.
Experimental Protocols
The toxicological data presented in this guide are based on standardized OECD Test Guidelines. These guidelines provide a framework for the consistent and reliable assessment of chemical hazards.
-
OECD Test Guideline 401 (Acute Oral Toxicity): This guideline details the procedure for assessing the acute toxic effects of a substance when administered orally to rats. The study involves a single high dose of the substance, and the animals are observed for a set period for signs of toxicity and mortality to determine the LD50 value.
-
OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline outlines the methodology for evaluating the acute toxicity of a substance applied to the skin of rabbits. A single dose is applied to a shaved area of the skin, and the animals are observed for signs of toxicity and mortality to determine the LD50 value.
For detailed experimental protocols, researchers should refer to the official OECD guidelines.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure a safe laboratory environment.
Caption: Safe Handling and Storage Procedures for this compound.
First-Aid Measures
In the event of accidental exposure, prompt and appropriate first-aid is crucial.
Caption: First-Aid Measures for this compound Exposure.
Fire-Fighting Measures
This compound has a flash point above 93.3°C, but appropriate fire-fighting measures should be understood.
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: No specific hazards have been identified.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective clothing.
Spillage and Disposal
In case of a spill, appropriate containment and disposal procedures should be followed.
-
Personal Precautions: Ensure adequate ventilation.[5] Avoid breathing vapors, mist, or gas.[5] Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomaceous earth, acid binders, universal binders).[6] Place in a suitable, closed container for disposal.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
This guide is intended to provide a comprehensive overview of the safety data for this compound. It is essential for all personnel handling this chemical to be familiar with this information and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
Spectroscopic Profile of Citronitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Citronitrile (3,7-Dimethyl-6-octenenitrile), a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. The information is presented to facilitate compound identification, quality control, and further research.
Introduction
This compound, chemically known as 3,7-Dimethyl-6-octenenitrile, is a monoterpenoid nitrile valued for its fresh, citrus-like aroma. It is widely used in the fragrance industry as a stable alternative to citronellal. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the study of its chemical behavior in various matrices. This guide presents a consolidated reference for the ¹H NMR, ¹³C NMR, IR, and MS data of this compound.
Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here are based on established chemical shift ranges for nitriles and related terpenoid structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Protons |
| 1 | ~2.30 - 2.45 | d | 2H |
| 2 | ~1.90 - 2.10 | m | 1H |
| 3 | ~1.40 - 1.60 | m | 2H |
| 4 | ~1.95 - 2.05 | m | 2H |
| 5 | ~5.05 - 5.15 | t | 1H |
| 7 | ~1.68 | s | 3H |
| 8 | ~1.60 | s | 3H |
| 9 | ~1.05 - 1.15 | d | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | ~118 - 120 |
| 2 | ~25 - 27 |
| 3 | ~36 - 38 |
| 4 | ~32 - 34 |
| 5 | ~123 - 125 |
| 6 | ~131 - 133 |
| 7 | ~25 - 26 |
| 8 | ~17 - 18 |
| 9 | ~19 - 21 |
| 10 | ~17 - 19 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorption of the nitrile functional group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2240 - 2260 | Strong, Sharp | C≡N stretch[1] |
| 2850 - 3000 | Medium to Strong | C-H stretch (sp³ and sp²)[1] |
| 1620 - 1680 | Weak to Medium | C=C stretch[1] |
| ~1450 | Medium | C-H bend (CH₂, CH₃) |
| ~1375 | Medium | C-H bend (CH₃) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular weight of this compound is approximately 151.25 g/mol .
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 151 | [M]⁺ | Present, may be weak |
| 150 | [M-H]⁺ | Can be more abundant than M⁺ |
| 136 | [M-CH₃]⁺ | Common loss of a methyl group |
| 69 | [C₅H₉]⁺ | Base Peak |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Accurately weigh 10-20 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
3.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.
-
Using a clean pipette, place 1-2 drops of neat this compound onto the center of one salt plate.[1]
-
Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[1]
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Post-Acquisition:
-
Remove the salt plates from the instrument.
-
Clean the plates thoroughly with a dry solvent (e.g., dry acetone) and return them to a desiccator for storage.
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.
-
Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
-
Filter the final solution if any particulates are present.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and characteristic fragment ions. Compare the spectrum to a reference library if available.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: Workflow from sample preparation to data output for NMR, IR, and MS analysis.
References
Chemical formula and molecular weight of Citronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and toxicological data available for Citronitrile. While primarily utilized in the fragrance industry, this document collates the scientific information relevant to a research and development audience.
Chemical and Physical Properties
This compound, also known as 3,7-Dimethyl-6-octenenitrile or 3-methyl-5-phenylpent-2-enenitrile, is a fragrance ingredient valued for its citrus and fruity-floral aroma.[1][2] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N[3] |
| Molecular Weight | 171.24 g/mol [1][3] |
| Appearance | Clear, Colorless to Pale Yellow Liquid[3] |
| Boiling Point | 310 °C[3] |
| Flash Point | > 110 °C[4][5] |
| Specific Gravity | 0.96800 @ 25.00 °C[4][5] |
| Solubility | Soluble in alcohols and fragrance bases[3] |
| CAS Number | 93893-89-1, 53243-60-0[6] |
Toxicological Data Summary
A safety assessment of 3-methyl-5-phenylpent-2-enenitrile has been conducted, providing key toxicological endpoints.[3]
| Toxicological Endpoint | Result |
| Genotoxicity | Not genotoxic[3] |
| Repeated Dose Toxicity | NOAEL = 16.7 mg/kg/day[3] |
| Reproductive Toxicity | No NOAEL available; exposure is below the Threshold of Toxicological Concern (TTC)[3] |
| Local Respiratory Toxicity | Exposure is below the TTC[3] |
| Skin Sensitization | NESIL of 270 μg/cm²[3] |
| Environmental Safety | Not Persistent, Bioaccumulative, and Toxic (PBT)[3] |
Safety Assessment Workflow
The following diagram illustrates a general workflow for the safety assessment of a fragrance ingredient like this compound, based on the endpoints evaluated.
References
- 1. This compound Citrus Aroma Chemical Supplier [chemicalbull.com]
- 2. specialchem.com [specialchem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound (Symrise), 93893-89-1 [perflavory.com]
- 6. 3-Methyl-5-phenylpent-2-enenitrile | C12H13N | CID 1585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Citronitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of citronitrile, a key fragrance ingredient, in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes available qualitative information, data from structurally similar compounds, and presents a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound, also known as 3,7-dimethyl-6-octenenitrile (CAS No. 51566-62-2), is a colorless to pale yellow liquid with a characteristic fresh, citrusy, and slightly metallic aroma. Its molecular structure, featuring a C10 hydrocarbon backbone and a nitrile functional group, largely dictates its solubility profile. The long hydrocarbon chain imparts a significant non-polar character, while the nitrile group (-C≡N) introduces a degree of polarity. This amphiphilic nature suggests that its solubility will vary across different types of organic solvents.
Solubility Data
Table 1: Summary of this compound Solubility and Related Compounds
| Solvent Class | Solvent | This compound (C₁₀H₁₇N) | Geraniol (C₁₀H₁₈O) - Analog | Citronellol (C₁₀H₂₀O) - Analog |
| Alcohols | Ethanol | Soluble[1] | Soluble | Soluble |
| Methanol | Likely Soluble | Likely Soluble | Sparingly Soluble in Methanol | |
| Ketones | Acetone | Likely Soluble | Miscible | Likely Soluble |
| Esters | Ethyl Acetate | Likely Soluble | Likely Soluble | Likely Soluble |
| Ethers | Diethyl Ether | Likely Soluble | Miscible | Likely Soluble |
| Hydrocarbons | Hexane | Likely Soluble | Likely Soluble | Likely Soluble |
| Toluene | Likely Soluble | Likely Soluble | Likely Soluble | |
| Water | Water | 119 mg/L at 20°C[2], Insoluble[1][3] | 100 mg/L at 25°C | Slightly Soluble |
Note: The solubility of this compound in many organic solvents is inferred from its chemical structure and qualitative descriptions. The data for geraniol and citronellol are provided for comparative purposes as they share a similar carbon skeleton.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is required. The following protocol outlines methods for both qualitative miscibility testing and quantitative solubility determination.
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, diethyl ether, hexane, toluene) of analytical grade
-
Calibrated positive displacement pipettes or microsyringes
-
Vials with airtight caps
-
Vortex mixer
-
Temperature-controlled water bath or incubator
-
Analytical balance (for quantitative analysis)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV) (for quantitative analysis)
3.2. Experimental Workflow Diagram
3.3. Detailed Methodologies
3.3.1. Qualitative Miscibility Testing
-
Preparation : Into a clean, dry vial, pipette 1 mL of the selected organic solvent.
-
Addition of this compound : To the same vial, add 1 mL of this compound.
-
Mixing : Securely cap the vial and vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Observation : Allow the vial to stand undisturbed for at least 5 minutes. Visually inspect the mixture for any signs of phase separation, cloudiness, or the formation of an emulsion.
-
Classification :
-
If a single, clear phase is observed, the two liquids are considered miscible .
-
If two distinct layers form, they are immiscible .
-
If the solution appears cloudy or forms a stable emulsion, they are partially miscible .
-
3.3.2. Quantitative Solubility Determination
This method is applicable for solvents in which this compound is found to be immiscible or partially miscible.
-
Preparation of Saturated Solution : In a vial, add a known volume (e.g., 5 mL) of the organic solvent. Add an excess amount of this compound (e.g., 1 mL) to ensure that the solution becomes saturated and a separate this compound phase remains.
-
Equilibration : Seal the vial and place it in a temperature-controlled environment (e.g., a 25°C water bath). Agitate the mixture, for example on a shaker, for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the vial to stand in the temperature-controlled environment until the two phases have clearly separated.
-
Sampling : Carefully withdraw a small, known volume of the solvent-rich phase using a microsyringe, being cautious not to disturb the this compound-rich phase.
-
Analysis :
-
Prepare a series of calibration standards with known concentrations of this compound in the same organic solvent.
-
Analyze the collected sample and the calibration standards using a suitable analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards. .
-
-
Calculation : Determine the concentration of this compound in the collected sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Conclusion
While precise, publicly available quantitative data on the solubility of this compound in common organic solvents is scarce, its chemical structure strongly suggests good solubility in a wide range of non-polar and moderately polar organic solvents such as alcohols, ketones, esters, ethers, and hydrocarbons. Its solubility in water is low. For applications requiring exact solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. Researchers and professionals in drug development and formulation science are encouraged to perform such measurements to ensure the accuracy of their work.
References
An In-depth Technical Guide to the Physicochemical Properties of Citronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and flash point of Citronitrile (3-Methyl-5-phenylpent-2-enenitrile), a compound of interest in various chemical and formulation contexts. This document outlines the key physical properties, details the standardized experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.
Core Physicochemical Data of this compound
This compound is a liquid fragrance ingredient known for its fresh, citrus-like aroma.[1] Accurate determination of its boiling and flash points is critical for safe handling, storage, transport, and application in various formulations. The quantitative data for this compound (CAS No: 93893-89-1) are summarized below.
| Property | Value | Method/Conditions | Source(s) |
| Boiling Point | 309 - 311 °C | Estimated at 760 mm Hg | [2][3] |
| 310 °C | Not Specified | [1][4] | |
| Flash Point | > 110 °C (> 230 °F) | Tag Closed Cup (TCC) | [2][3] |
| 100 °C | Not Specified | [1][4] | |
| > 93.3 °C (> 200 °F) | Closed Cup | [5] | |
| Molecular Formula | C₁₂H₁₃N | - | [1][4] |
| Molecular Weight | 171.24 g/mol | - | [1][4] |
Experimental Protocols for Property Determination
The following sections detail the standardized methodologies employed to determine the boiling and flash points of chemical substances like this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1] The OECD Guideline 103 describes several accepted methods for its determination, ensuring accuracy and reproducibility.[1][4]
Principle: The determination involves heating the substance and measuring the temperature at which the phase transition from liquid to gas occurs at standard atmospheric pressure (101.325 kPa).[1] For a pure substance, this transition occurs over a very narrow temperature range.
Commonly Used Methods described under OECD 103:
-
Ebulliometer Method: An ebulliometer is a specialized apparatus designed for precise boiling point measurement. The liquid is heated to a boil, and the temperature of the vapor-liquid equilibrium is measured by a sensitive thermometer or thermocouple shielded from superheating.
-
Dynamic Method: The vapor pressure of the substance is measured at various temperatures. A curve of vapor pressure versus temperature is plotted, and the boiling point is determined by identifying the temperature at which the vapor pressure equals 101.325 kPa.[1]
-
Distillation Method: The substance is distilled according to a standard procedure, such as that described in Japanese Pharmacopoeia.[6] The temperature of the vapor is recorded as the substance distills. For pure substances, the temperature remains constant throughout the distillation process; this constant temperature is the boiling point.[6]
-
Siwoloboff Method (Capillary Method): This micro-method is suitable for small sample quantities.[7][8]
-
A small amount of the sample (a few microliters) is placed in a fusion tube.
-
A smaller capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a liquid bath (e.g., a Thiele tube).[8]
-
As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
-
Heating continues until a rapid and continuous stream of bubbles emerges, indicating the sample's vapor has displaced the air.
-
The heat source is removed. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
-
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques measure the heat flow to or from a sample as a function of temperature.[1][9] The sample and a reference material are subjected to a controlled temperature program. The onset temperature of the endothermic peak corresponding to boiling is taken as the boiling point.[9]
The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface.[10] For a substance like this compound with a flash point below 93°C (200°F) and low viscosity, the ASTM D56 Tag Closed Cup (TCC) method is the standard procedure.[11][12] The values reported as "> 110 °C" suggest that under standard TCC test conditions up to that temperature, no flash was observed.
Apparatus: The Tag Closed Cup tester consists of a brass test cup, a close-fitting lid with a shutter mechanism, an ignition source (gas flame or electric igniter), and a temperature-controlled liquid bath.[2]
Detailed Procedure:
-
Sample Preparation: A 50 ± 0.5 mL sample of this compound is measured. If the expected flash point is high, the sample is introduced at a standard temperature (e.g., 27 ± 5°C). It is crucial that the initial sample temperature is at least 10°C below the expected flash point.[11][13]
-
Apparatus Setup: The sample is placed into the test cup, ensuring no liquid is on the cup's upper walls. The lid is securely closed.
-
Heating: The liquid bath is heated at a slow, constant rate. For materials with a flash point above 60°C, the heating rate is controlled to 3°C per minute.[13]
-
Ignition Test: When the sample temperature is approximately 5°C below the expected flash point, the ignition source is applied. The shutter is opened for one second, allowing the test flame to be dipped into the vapor space inside the cup.[13]
-
Determination of Flash Point: The ignition test is repeated for every subsequent 1°C rise in temperature. The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[11]
-
Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure of 101.3 kPa.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical substance's boiling and flash points, from sample preparation to final data reporting.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. laboratuar.com [laboratuar.com]
- 2. koehlerinstrument.com [koehlerinstrument.com]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 10. delltech.com [delltech.com]
- 11. img.waimaoniu.net [img.waimaoniu.net]
- 12. store.astm.org [store.astm.org]
- 13. data.ntsb.gov [data.ntsb.gov]
Unlocking the Therapeutic Potential of Citronitrile: A Technical Guide for Researchers
An In-depth Exploration of Novel Research Avenues for a Versatile Terpene Nitrile
For Immediate Release
Citronitrile, a naturally derived monoterpene nitrile, has long been a staple in the fragrance and flavor industries, prized for its fresh, citrusy aroma. However, emerging research into the biological activities of structurally related compounds suggests that the potential applications of this compound may extend far beyond its current use. This technical guide provides a comprehensive overview of the existing knowledge on this compound and outlines promising new research directions for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this versatile molecule.
Chemical and Physical Properties of this compound
This compound, also known as 3,7-dimethyl-6-octenenitrile, is a colorless to pale yellow liquid. Its chemical structure combines a terpene backbone with a nitrile functional group, a feature that is increasingly recognized for its role in modulating the biological activity of small molecules.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇N | [2] |
| Molecular Weight | 151.25 g/mol | [3] |
| CAS Number | 51566-62-2 | [4] |
| Boiling Point | 222 °C (432 °F; 495 K) | [3] |
| Flash Point | 94 °C (201 °F; 367 K) | [3] |
| Solubility | Insoluble in water, soluble in alcohol | [3] |
Metabolism and Toxicological Profile
Understanding the metabolic fate and toxicological profile of a compound is paramount in drug development. Studies on citronellyl nitrile have provided initial insights into its biotransformation and safety.
Metabolism
In vitro studies using mouse, rat, and human hepatocytes have shown that citronellyl nitrile is rapidly metabolized.[5] The major biotransformation pathways identified include:
-
Epoxidation of the 6-alkenyl moiety, followed by conjugation with glutathione.
-
Hydroxylation of the terminal methyl group(s), followed by glucuronic acid conjugation (in rodents) or further oxidation to the corresponding acid (in humans).
-
Hydroxylation at the allylic C5 position.
Importantly, these studies found no evidence of metabolism at the nitrile group itself, suggesting its stability under these conditions.[5]
Genotoxicity
A key concern for any new chemical entity is its potential for genotoxicity. Citronellyl nitrile has been evaluated in a battery of in vitro and in vivo genotoxicity assays. While some in vitro tests showed positive results, confirmatory in vivo micronucleus assays were negative.[6] Based on these findings, citronellyl nitrile is not considered to be genotoxic.[6]
Potential Research Areas and Therapeutic Applications
While direct evidence for the biological activities of this compound is limited, the well-documented pharmacological effects of its precursor, citronellal, and other structurally related terpene derivatives provide a strong rationale for investigating this compound in several therapeutic areas.
Antimicrobial Activity
Citronellal, the aldehyde precursor to this compound, exhibits significant antibacterial and antifungal properties.[7][8][9] Essential oils rich in citronellal have demonstrated efficacy against a range of pathogens.[10][11] Furthermore, the nitrile functional group is a known pharmacophore in a number of antimicrobial drugs.[12][13] This convergence of evidence strongly suggests that this compound and its derivatives could possess valuable antimicrobial properties.
Proposed Research Workflow:
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Citronellal has been shown to possess anti-inflammatory and redox-protective activities in vivo.[14] It is suggested to act by inhibiting enzymes in the arachidonic acid pathway.[14] Other related terpenes, such as geraniol and neral (an isomer of citral), also exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][5] Given these precedents, this compound represents a promising scaffold for the development of novel anti-inflammatory agents.
Key Signaling Pathway to Investigate:
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
Several terpenes, including geraniol, perillyl alcohol, and citronellol, have demonstrated significant anticancer activity in preclinical studies.[5][6][15][16] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[17][18] The structural similarity of this compound to these compounds, coupled with the presence of the nitrile group which is found in a number of approved anticancer drugs, makes this an exciting and largely unexplored area of research.[1][12][13][19]
Quantitative Data for Structurally Related Compounds:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Geraniol | LoVo (Colon) | 32.1 µg/mL | [20] |
| Geraniol | U87 (Glioma) | 41.3 µg/mL | [20] |
| Geranyl Butyrate | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [17][18] |
| Geranyl Caproate | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [17][18] |
| Geranyl Caprylate | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [17][18] |
| Citronellol | A-549 (Non-small cell lung) | 27.6 | [15] |
| Citronellal | MDA-MB-231 (Triple-negative breast) | >50% inhibition (NRU assay) | [21] |
| Perillyl Alcohol | Various | Varies | [6][22] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Workflow for Cytotoxicity Screening:
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule with the potential for significant therapeutic applications. Its structural relationship to well-characterized bioactive terpenes, combined with the presence of a nitrile moiety, provides a strong impetus for further investigation. The research areas outlined in this guide – antimicrobial, anti-inflammatory, and anticancer activities – offer a starting point for a comprehensive evaluation of this compound's pharmacological profile.
Future research should focus on:
-
Systematic screening of this compound against a broad panel of microbial pathogens, inflammatory models, and cancer cell lines.
-
Synthesis and evaluation of this compound derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.
-
In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by active compounds.
-
In vivo studies to assess the efficacy and safety of promising candidates in relevant animal models.
The exploration of this compound's biological activities is a fertile ground for discovery, with the potential to yield novel therapeutic leads for a range of human diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Citronellonitrile | C10H17N | CID 11789380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]
- 4. Citronellyl nitrile | The Fragrance Conservatory [fragranceconservatory.com]
- 5. researchgate.net [researchgate.net]
- 6. geranyl nitrile, 5146-66-7 [perflavory.com]
- 7. geranyl nitrile, 5146-66-7 [thegoodscentscompany.com]
- 8. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Toxicity of terpenes on fibroblast cells compared to their hemolytic potential and increase in erythrocyte membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ewg.org [ewg.org]
- 17. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 20. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation as potential anticancer agents of novel tetracyclic indenoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Citronitrile from Citronellal: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of citronitrile, a valuable fragrance ingredient, from citronellal. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This guide covers three primary synthetic routes: a one-pot catalytic ammoxidation, a traditional two-step oximation-dehydration, and a modern chemoenzymatic approach, allowing for a comparative assessment of these techniques.
Introduction
This compound, possessing a characteristic fresh, citrusy, and slightly floral aroma, is a significant component in the fragrance industry. Its synthesis from the readily available precursor, citronellal, has been approached through various chemical strategies. This document details the protocols for the most pertinent of these methods, providing quantitative data to inform methodology selection based on factors such as yield, purity, environmental impact, and process simplicity.
Comparative Synthesis Data
The following table summarizes the key quantitative metrics for the different synthesis methodologies, offering a clear comparison to aid in experimental design and process scale-up.
| Methodology | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| One-Pot Catalytic Ammoxidation | Citronellal, Isopropanol, Catalyst (e.g., CuCl₂), 25% Ammonia, Oxidant (e.g., H₂O₂) | 2-4 hours | -5 to 35 | 83-85 | >97 |
| Two-Step Oximation-Dehydration | 1. Citronellal, Hydroxylamine Hydrochloride, Base2. Citronellal Oxime, Acetic Anhydride | 1. ~2.5 hours2. ~20 minutes (boiling) | 1. Room Temperature2. Reflux | ~70-76 (overall) | Substrate dependent, generally high after purification |
| Chemoenzymatic Synthesis | 1. Citronellal, Hydroxylamine2. Citronellal Oxime, Aldoxime Dehydratase (Oxd) | Not specified | Mild, aqueous conditions | High conversion | High |
Experimental Protocols
Methodology 1: One-Pot Catalytic Ammoxidation
This method offers a streamlined and efficient route to this compound, minimizing handling of intermediates and reducing waste.[1] It relies on the in-situ formation of the aldoxime followed by its immediate oxidative dehydration in the presence of a metal catalyst.
Materials:
-
Citronellal
-
Isopropanol
-
Catalyst (e.g., Copper (II) chloride, Cobalt (II) chloride, or Iron (III) sulfate)
-
25% Ammonia solution
-
Oxidant (e.g., 50% Hydrogen peroxide, Oxygen, or Ozone)
-
Acetic acid (for neutralization)
-
Nitrogen gas
-
5-liter reaction vessel equipped with stirring and temperature control
Procedure:
-
In a 5-liter reactor, combine 230 g of citronellal with 785 g of isopropanol.
-
Purge the reactor with nitrogen gas three times to create an inert atmosphere.
-
Adjust the temperature of the reaction mixture to the desired range (e.g., 15-25 °C).
-
Rapidly add 10-18 g of the chosen catalyst (e.g., cuprous chloride) and quickly add 364-425 g of 25% ammonia solution.
-
While maintaining the reaction temperature, add the oxidant dropwise over 2-4 hours. For example, add 192 g of 50% hydrogen peroxide.
-
Monitor the reaction progress by chromatography until the citronellal content is less than 1.0%.
-
Upon completion, neutralize the reaction mixture to a pH of 7-8 with acetic acid.
-
Recover the isopropanol solvent via distillation.
-
Purify the resulting crude product to obtain this compound. A typical yield is around 219 g (85.0%) with a purity of 98.1%.[1]
Methodology 2: Two-Step Oximation-Dehydration
This classical approach first involves the synthesis and isolation of citronellal oxime, which is subsequently dehydrated to yield this compound. While robust, this method involves multiple steps and the use of potentially corrosive reagents.
Part 1: Synthesis of Citronellal Oxime (Adapted from general procedures[2])
Materials:
-
Citronellal
-
Ethanol (95%)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Crushed ice
-
Carbon dioxide source
Procedure:
-
Dissolve citronellal in warm 95% ethanol in a round-bottomed flask.
-
In a separate flask, prepare a warm aqueous solution of hydroxylamine hydrochloride and add it to the citronellal solution.
-
Thoroughly mix the solutions and then introduce an aqueous solution of sodium hydroxide.
-
Allow the mixture to stand at room temperature for approximately 2.5 hours.
-
Add crushed ice to the reaction mixture and saturate with carbon dioxide to precipitate the citronellal oxime.
-
If the oxime separates as an oil, induce crystallization by cooling and scratching the flask.
-
Collect the crystalline oxime by suction filtration, wash thoroughly with water, and air dry. This step typically yields 97-98% of the theoretical amount for similar aldehydes.[2]
Part 2: Dehydration of Citronellal Oxime to this compound (Adapted from general procedures[2])
Materials:
-
Citronellal oxime
-
Acetic anhydride
-
Cold water
Procedure:
-
Place the dried citronellal oxime in a round-bottomed flask with acetic anhydride.
-
Gently heat the mixture. A vigorous exothermic reaction should occur. Remove the heat source once the reaction initiates.
-
After the initial reaction subsides, boil the solution gently for about 20 minutes.
-
Carefully pour the hot reaction mixture into cold water while stirring.
-
Continue stirring as the mixture cools to crystallize the this compound.
-
Filter the product and dry. The yield for this step is typically in the range of 70-76% for similar oximes.[2]
Methodology 3: Chemoenzymatic Synthesis
This modern, green chemistry approach utilizes an enzyme to catalyze the dehydration of the oxime under mild conditions.[3][4] The first step is the chemical synthesis of citronellal oxime as described in Methodology 2, Part 1.
Materials:
-
Citronellal oxime
-
Aldoxime dehydratase (Oxd) enzyme (e.g., from Aspergillus ibericus as whole cells overexpressing the enzyme)[3]
-
Aqueous buffer system
Procedure:
-
Synthesize citronellal oxime using the protocol from Methodology 2, Part 1.
-
In a suitable reaction vessel, disperse the citronellal oxime in an aqueous buffer.
-
Add the whole cells containing the overexpressed aldoxime dehydratase to the mixture.
-
The reaction can be conducted under solvent-free conditions by adding the enzyme directly to the neat citronellal oxime.[4]
-
Allow the reaction to proceed at a mild temperature (e.g., room temperature) with gentle agitation.
-
Monitor the conversion of the oxime to the nitrile using appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, extract the this compound product from the aqueous medium using a suitable organic solvent.
-
Purify the product as needed. This method is reported to achieve high conversion rates.[4]
Visualized Workflows
The following diagrams illustrate the logical flow of each synthetic methodology.
Figure 1: Workflow for One-Pot Catalytic Ammoxidation.
Figure 2: Workflow for Two-Step Oximation-Dehydration.
Figure 3: Workflow for Chemoenzymatic Synthesis.
References
- 1. CN104529822A - Production technology for preparing citronellyl nitrile from citronellal - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enzymatic properties of a non-classical aldoxime dehydratase capable of producing alkyl and arylalkyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Catalytic Ammoxidation of Citronellal to Citronitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Citronitrile is a valuable chemical intermediate with applications in the fragrance and pharmaceutical industries. This document outlines a one-pot catalytic ammoxidation process for the synthesis of this compound from citronellal. This method offers a streamlined and efficient alternative to traditional multi-step synthetic routes, which often involve the formation and subsequent dehydration of an oxime intermediate. The one-pot approach simplifies the operational workflow, shortens production cycles, and reduces overall production costs, making it an attractive method for laboratory and potential industrial-scale synthesis.[1]
Reaction Principle
The one-pot catalytic ammoxidation of citronellal to this compound involves the direct conversion of the aldehyde functional group into a nitrile group in the presence of a catalyst, an ammonia source, and an oxidant. The reaction proceeds through an in-situ formation of an imine intermediate from citronellal and ammonia, which is then catalytically oxidized to yield this compound. This method circumvents the need for isolating the intermediate aldoxime, thereby improving process efficiency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the one-pot catalytic ammoxidation of citronellal to this compound based on a patented production technology.[1]
| Parameter | Value | Reference |
| Starting Material | Citronellal | [1] |
| Solvent | Isopropanol | [1] |
| Catalyst | Chloride, iodide, nitrate, or sulfate of copper, cobalt, silver, or vanadium | [1] |
| Catalyst Loading | 1% - 15% (w/w of citronellal) | [1] |
| Preferred Catalyst Loading | 5% - 10% (w/w of citronellal) | [1] |
| Ammonia Source | 25% Ammonia Water | [1] |
| Oxidant | Lead nitrate, manganese dioxide, hydrogen peroxide, ozone, oxygen, or chromium trioxide | [1] |
| Oxidant Consumption | 50% - 150% of citronellal charging capacity | [1] |
| Reaction Temperature | -5°C to 35°C | [1] |
| Preferred Reaction Temperature | 3°C to 15°C | [1] |
| Oxidant Addition Time | 2 - 4 hours (dropwise) | [1] |
| Product Yield | > 83% | [1] |
| Product Purity | > 97% | [1] |
Experimental Protocol
This protocol is based on an embodiment described in patent CN104529822A.[1]
Materials:
-
Citronellal (230 g)
-
Isopropanol (785 g)
-
Cupric chloride (catalyst, 15 g)
-
25% Ammonia water (387 g)
-
50% Hydrogen peroxide (oxidant, 192 g)
-
Acetic acid (for neutralization)
-
Nitrogen gas
-
5-liter reaction kettle equipped with a stirrer, thermometer, and dropping funnel.
Procedure:
-
Reaction Setup: In a 5-liter reaction kettle, combine 785 g of isopropanol and 230 g of citronellal.
-
Inert Atmosphere: Purge the reactor with nitrogen gas three times to remove air.
-
Temperature Control: Cool the reaction mixture and maintain the temperature between 3°C and 15°C.
-
Addition of Catalyst and Ammonia: To the stirred mixture, add 15 g of cupric chloride, followed by the rapid addition of 387 g of 25% ammonia water.
-
Oxidant Addition: While maintaining the reaction temperature between 3°C and 15°C, add 192 g of 50% hydrogen peroxide dropwise over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots to determine the remaining citronellal content. Continue the reaction until the citronellal content is less than 1.0%.
-
Neutralization: Once the reaction is complete, neutralize the reaction mixture by adding acetic acid until the pH reaches 7-8.
-
Solvent Recovery: Recover the isopropanol solvent by distillation.
-
Purification: Purify the resulting crude product to obtain this compound. The expected yield is approximately 218 g (85%) with a purity of 97.8%.
Visualizations
Caption: Reaction pathway for the one-pot synthesis of this compound.
Caption: Step-by-step experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Biocatalytic Synthesis of Citronitrile using Aldoxime Dehydratase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronitrile, a valuable monoterpene nitrile, is a key intermediate in the synthesis of various fragrances, agrochemicals, and pharmaceuticals. Traditional chemical synthesis routes to nitriles often involve harsh reaction conditions and the use of toxic cyanide reagents. Biocatalysis, utilizing enzymes such as aldoxime dehydratases (Oxd), offers a green and sustainable alternative. Aldoxime dehydratases catalyze the direct dehydration of aldoximes to their corresponding nitriles under mild, aqueous conditions, with water as the sole byproduct.[1][2] This application note provides a detailed protocol for the biocatalytic synthesis of this compound from citronellal oxime using whole-cell biocatalysts.
Aldoxime dehydratases, particularly from bacterial sources like Rhodococcus sp., have demonstrated activity on a broad range of aliphatic substrates, including terpene-derived aldoximes.[1][2] The use of recombinant Escherichia coli expressing these enzymes as whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification and has been shown to be effective, even in solvent-free reaction systems.[3][4]
Data Presentation
The following tables summarize the quantitative data for the biocatalytic synthesis of this compound and the substrate scope of a representative aldoxime dehydratase.
Table 1: Quantitative Data for Biocatalytic this compound Synthesis
| Enzyme Source | Biocatalyst | Substrate | Substrate Conc. | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Aldoxime Dehydratase | Whole cells (recombinant E. coli) | Citronellal Oxime | Neat (solvent-free) | None | 30 | 90 | >99 | [3][4] |
Table 2: Substrate Specificity of Aldoxime Dehydratase from Rhodococcus sp. N-771
| Substrate (Aldoxime) | Relative Activity (%) |
| n-Butyraldoxime | 100 |
| Isobutyraldoxime | 115 |
| n-Valeraldoxime | 95 |
| Phenylacetaldoxime | 25 |
| Benzaldehyde oxime | <5 |
Note: This table provides a general substrate profile for a typical aliphatic-preferring aldoxime dehydratase from Rhodococcus. Specific activities can vary.[2]
Experimental Protocols
Protocol 1: Preparation of Citronellal Oxime
This protocol describes the synthesis of the substrate, citronellal oxime, from citronellal.
Materials:
-
Citronellal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Add ethanol to create a hydroalcoholic solution.
-
Add citronellal (1.0 eq) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain citronellal oxime as a crude product, which can be used in the biocatalytic step without further purification.
Protocol 2: Cultivation of Recombinant E. coli for Whole-Cell Biocatalyst Production
This protocol outlines the cultivation of E. coli expressing a Rhodococcus sp. aldoxime dehydratase.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for aldoxime dehydratase
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 1 L of LB medium containing the antibiotic in a 2.5 L flask.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance the production of soluble enzyme.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and centrifuge again.
-
The resulting cell pellet (wet cell weight) can be used directly as a whole-cell biocatalyst or stored at -20°C.
Protocol 3: Whole-Cell Biocatalytic Synthesis of this compound
This protocol details the solvent-free biocatalytic conversion of citronellal oxime to this compound.
Materials:
-
Citronellal oxime (from Protocol 1)
-
Recombinant E. coli whole-cell biocatalyst (from Protocol 2)
-
Reaction vessel (e.g., screw-capped vial or flask)
Procedure:
-
To a reaction vessel, add citronellal oxime.
-
Add the wet E. coli cell paste to the neat citronellal oxime. A typical starting ratio is 1:10 to 1:20 (wet cell weight:substrate weight).
-
Seal the reaction vessel and place it in an incubator shaker at 30°C with moderate agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-FID (as described in Protocol 4).
-
The reaction is expected to reach full conversion in approximately 90 hours.[3][4]
-
Upon completion, the product can be isolated by centrifugation to remove the cells, followed by direct use or further purification if necessary.
Protocol 4: Product Analysis by Gas Chromatography (GC-FID)
This protocol describes the quantification of this compound from the reaction mixture.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for fragrance analysis (e.g., HP-5, DB-5, or equivalent)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Dilute the aliquot with 1 mL of ethyl acetate.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex and centrifuge to pellet the cell debris and drying agent.
-
Transfer the supernatant to a GC vial.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Quantification:
-
Identify the peaks for citronellal oxime and this compound by comparing their retention times with authentic standards.
-
Quantify the concentration of this compound by creating a calibration curve with the this compound standard.
-
Calculate the conversion by comparing the peak areas of the substrate and product.
-
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Enzymatic conversion of citronellal oxime to this compound.
References
- 1. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldoxime dehydratase co-existing with nitrile hydratase and amidase in the iron-type nitrile hydratase-producer Rhodococcus sp. N-771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Conversion of Citronellal Oxime to Citronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl nitrile is a valuable fragrance ingredient in the food and cosmetic industries, prized for its stability and fresh, lemon-like aroma.[1] Traditional chemical synthesis of nitriles often involves harsh conditions and toxic reagents.[2] Biocatalytic methods, employing enzymes such as aldoxime dehydratases (Oxd), offer a green and efficient alternative for the synthesis of citronellyl nitrile from citronellal oxime under mild, aqueous conditions.[3] This document provides detailed protocols for a chemoenzymatic cascade that transforms citronellal into citronellyl nitrile, utilizing an aldoxime dehydratase.
The overall process involves two key stages: the chemical synthesis of citronellal oxime from citronellal, followed by the enzymatic dehydration of the oxime to yield citronellyl nitrile. This chemoenzymatic approach leverages the efficiency of chemical synthesis for the initial substrate preparation and the high selectivity and mild reaction conditions of enzymatic catalysis for the final conversion.[4]
Data Presentation
Table 1: Performance of Aldoxime Dehydratases in Citronitrile Synthesis
| Enzyme | Source Organism | Biocatalyst Form | Substrate Concentration (mM) | Reaction Time (h) | Conversion (%) | Space-Time Yield (g/L/h) | Reference |
| OxdAsp | Aspergillus ibericus | Purified Enzyme | 100-200 | Not specified | ~100 | 7.56 | [4] |
| OxdF1 | Pseudomonas putida | Whole-cell (E. coli) | Not specified | Not specified | Moderate (~60% isolated yield) | Not specified | [5][6] |
| Oxd (unspecified) | Not specified | Whole-cell (E. coli) | Not specified | 90 | Quantitative | Not specified | [7] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Citronellyl Nitrile from Citronellal
This protocol is adapted from the work of Zheng et al. (2022) and Pei et al. (2023), employing a biphasic system to first synthesize citronellal oxime, which is then enzymatically converted to citronellyl nitrile using a whole-cell biocatalyst.[4][5][6]
Materials:
-
Citronellal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Dichloromethane (DCM) or other suitable organic solvent (e.g., n-hexane)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Whole-cell biocatalyst: E. coli expressing an aldoxime dehydratase (e.g., OxdF1 or OxdAsp)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, separatory funnel, etc.)
-
Analytical equipment (GC-MS)
Procedure:
Step 1: Synthesis of Citronellal Oxime (Chemical Step)
-
In a reaction vessel, prepare a biphasic system with an aqueous solution of hydroxylamine hydrochloride and an organic solvent (e.g., DCM or n-hexane) containing citronellal. A typical starting concentration for citronellal in the organic phase is 1.0 M.[4]
-
Adjust the pH of the aqueous phase to between 6.5 and 7.0 by the dropwise addition of a 10% sodium carbonate solution while stirring.
-
Maintain the reaction at a controlled temperature (e.g., 40°C) and continue stirring for approximately 3 hours.
-
After the reaction is complete, separate the organic phase containing the citronellal oxime using a separatory funnel. The organic phase can be used directly in the next step.
Step 2: Enzymatic Dehydration of Citronellal Oxime to Citronellyl Nitrile (Enzymatic Step)
-
Prepare a reaction mixture containing the whole-cell biocatalyst suspended in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Add the organic phase containing the citronellal oxime from Step 1 to the buffered cell suspension. The final concentration of the oxime is typically in the range of 100-200 mM.[4]
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC-MS.
-
Once the reaction has reached completion (typically indicated by the disappearance of the citronellal oxime peak), the product can be extracted from the organic phase.
Protocol 2: Expression and Preparation of Whole-Cell Biocatalyst
This is a general protocol for the expression of a recombinant aldoxime dehydratase in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene for the desired aldoxime dehydratase
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Centrifuge and cell resuspension buffer (e.g., phosphate buffer)
Procedure:
-
Transform the E. coli expression strain with the expression plasmid.
-
Inoculate a starter culture of the transformed cells in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to promote proper protein folding.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer and resuspend to the desired cell concentration for use as a whole-cell biocatalyst.
Protocol 3: Analytical Method for Quantification of Citronellyl Nitrile
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Dilute an aliquot of the organic phase from the reaction mixture with a suitable solvent (e.g., acetonitrile).
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Use a suitable capillary column for the separation of terpenes.
-
Set up a temperature gradient program to achieve good separation of citronellal, citronellal oxime, and citronellyl nitrile.
-
The mass spectrometer can be operated in full scan mode to identify the compounds based on their mass spectra and retention times.
-
-
Quantification: Create a calibration curve using standards of known concentrations of citronellyl nitrile to quantify the product in the reaction samples. The mass spectrum of citronellyl nitrile will show a characteristic molecular ion peak.[8]
Visualizations
Caption: Chemoenzymatic cascade for citronellyl nitrile synthesis.
Caption: Experimental workflow for citronellyl nitrile production.
References
- 1. Citronellyl nitrile | C10H17N | CID 3033030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymatic properties of a non-classical aldoxime dehydratase capable of producing alkyl and arylalkyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades (2022) | Haoteng Zheng | 10 Citations [scispace.com]
- 6. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citronellyl nitrile | 51566-62-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) methods for Citronitrile
An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of Citronitrile, a key fragrance component known for its fresh citrus and minty aroma, is detailed in this application note. Due to its relatively non-polar nature as a terpene nitrile, a reversed-phase HPLC approach provides excellent separation and quantification. This document outlines two primary methods: a rapid isocratic method for routine quality control and a gradient method for higher resolution analysis, potentially for stability studies or analysis in complex matrices.
This compound, or 3,7-Dimethyl-6-octenenitrile, is widely used in perfumery and personal care products.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this aromatic chemical. The methods described herein utilize a C18 stationary phase, which is common for the separation of non-polar compounds through hydrophobic interactions.[2][3][4][5] The mobile phase consists of a mixture of water and an organic solvent such as acetonitrile or methanol, which are common in reversed-phase chromatography.[2][4][5]
Method 1: Isocratic Analysis for Quality Control
This method is optimized for rapid analysis, making it suitable for high-throughput screening in a quality control environment. An isocratic mobile phase, with a constant composition, ensures stable and reproducible retention times.
Method 2: Gradient Analysis for High-Resolution Separation
For more complex samples or for separating this compound from closely related impurities, a gradient elution method is recommended. By gradually increasing the proportion of the organic solvent in the mobile phase, a sharper peak shape and better resolution can be achieved.
Experimental Protocols
Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
0.45 µm syringe filters for sample preparation
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions
| Parameter | Method 1: Isocratic | Method 2: Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A: Water, B: Acetonitrile |
| Gradient | N/A | 0-10 min: 60% B to 90% B10-12 min: 90% B12-15 min: 60% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Run Time | 10 minutes | 15 minutes |
Method Validation Summary (Hypothetical Data)
The proposed methods would be validated according to standard guidelines to ensure they are fit for purpose. The following table summarizes the expected performance characteristics.
| Parameter | Method 1: Isocratic | Method 2: Gradient |
| Retention Time (min) | ~ 5.2 | ~ 8.5 |
| Linearity (R²) (1-100 µg/mL) | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 1.5% | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.4 µg/mL |
Visualization of Experimental Workflows
Caption: Workflow for the preparation of this compound samples for HPLC analysis.
Caption: Schematic of the HPLC workflow for the analysis of this compound.
References
Nuclear magnetic resonance (NMR) spectroscopy for Citronitrile characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of citronitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR, along with expected chemical shift and coupling constant data.
Introduction to NMR Spectroscopy in Small Molecule Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a compound like this compound, NMR is an indispensable tool for confirming its identity and purity.
Data Presentation: Predicted NMR Data for this compound
Due to the limited availability of publicly accessible, experimentally derived NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift correlations and computational algorithms and serve as a guide for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | 1.62 | s | - | 3H |
| 2 | 1.69 | s | - | 3H |
| 3 | 5.08 | t | 7.1 | 1H |
| 4 | 2.15 - 2.25 | m | - | 2H |
| 5 | 2.28 - 2.38 | m | - | 2H |
| 6 | 5.15 | t | 6.8 | 1H |
| 8 | 1.98 | s | - | 3H |
| 10 (CH₃) | 1.62 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 17.7 |
| 2 | 25.7 |
| 3 | 123.8 |
| 4 | 39.8 |
| 5 | 25.4 |
| 6 | 95.8 |
| 7 | 162.3 |
| 8 | 20.1 |
| 9 (CN) | 117.5 |
| 10 (C) | 132.2 |
Note: These are predicted values and may differ from experimental results. The numbering of atoms corresponds to the structure of geranonitrile (a close structural isomer of this compound), which is often used as a reference.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may need to be optimized.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this compound. Other suitable solvents include acetone-d₆, benzene-d₆, or acetonitrile-d₃.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. ¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Temperature: 298 K (25 °C).
-
3. ¹³C NMR Data Acquisition
-
Spectrometer: A spectrometer with a carbon-observe probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. Quaternary carbons may require longer delays for accurate integration.
-
Number of Scans (NS): 128-1024 scans or more, as ¹³C has a low natural abundance.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Temperature: 298 K (25 °C).
-
4. Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for NMR Analysis of this compound
The following diagram illustrates the sequential steps involved in the NMR characterization of this compound.
Application Notes and Protocols for Infrared (IR) Spectroscopy of the Nitrile Group in Citronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The nitrile group (-C≡N), a key functional component in many organic molecules and pharmaceutical intermediates, exhibits a characteristic and well-defined absorption band in the IR spectrum. Citronitrile, chemically known as 3,7-dimethyl-6-octenenitrile, is an aliphatic nitrile used in the fragrance industry. Its IR spectrum is of significant interest for quality control, structural elucidation, and reaction monitoring. These application notes provide a detailed overview of the IR spectroscopy of the nitrile group in this compound, including its characteristic spectral features and protocols for accurate measurement.
The Nitrile Group in Infrared Spectroscopy
The stretching vibration of the carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a sharp and intense absorption band in a relatively uncongested region of the mid-infrared spectrum.[1] This makes IR spectroscopy a highly reliable method for identifying the presence of a nitrile functional group.
The position of the C≡N stretching band is influenced by the electronic environment of the nitrile group. For aliphatic nitriles, such as this compound, the absorption typically occurs in the range of 2260-2240 cm⁻¹.[1] In contrast, conjugation with, for example, an aromatic ring can lower the frequency to the 2240-2220 cm⁻¹ range due to a weakening of the C≡N bond.[1] The intensity of this absorption is generally strong due to the large change in dipole moment during the stretching vibration.[1]
Infrared Spectral Data for this compound
The key diagnostic absorption band for this compound is that of the nitrile group. Below is a summary of the expected and observed IR absorption data for the nitrile functionality in this compound and related compounds.
| Functional Group | Compound Class | Expected Wavenumber Range (cm⁻¹) | Specific Value for this compound (cm⁻¹) | Intensity |
| Nitrile (-C≡N) Stretch | Aliphatic Nitrile | 2260 - 2240[1] | ~2247 (Estimated based on aliphatic nature) | Strong, Sharp |
| C-H Stretch (sp³) | Alkane | 3000 - 2850 | Present | Strong |
| C=C Stretch | Alkene | 1680 - 1640 | Present | Medium to Weak |
Factors Influencing the Nitrile Stretching Frequency
Several factors can influence the exact position and appearance of the nitrile stretching vibration in an IR spectrum:
-
Solvent Effects: The polarity of the solvent can interact with the nitrile group, causing slight shifts in the absorption frequency.
-
Hydrogen Bonding: Although not a strong hydrogen bond acceptor, interactions with protic solvents can lead to frequency shifts.
-
Temperature and Phase: The physical state of the sample (liquid, solid, or gas) and the temperature can affect the vibrational modes of the molecule.
-
Instrumental Parameters: The resolution and calibration of the FTIR spectrometer can influence the measured peak position.
Experimental Protocols
The following protocols describe the methodology for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[2]
Protocol 1: Analysis of Neat this compound using ATR-FTIR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring only a small amount of the substance.[3]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (liquid).
-
Pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the crystal to dry completely.
-
Background Spectrum Acquisition: With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop (typically 1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[3]
-
Sample Measurement: Acquire the IR spectrum of the this compound sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[4]
-
Data Analysis: The resulting spectrum should show a prominent, sharp peak in the 2260-2240 cm⁻¹ region, corresponding to the nitrile stretch. Label the significant peaks.
-
Cleaning: After the measurement, clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
Protocol 2: Analysis of this compound using a Liquid Transmission Cell
This is a more traditional method for obtaining IR spectra of liquids.
Materials and Equipment:
-
FTIR Spectrometer.
-
Demountable or sealed liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[3]
-
This compound sample.
-
Pipette or syringe.
-
Solvent for cleaning.
-
Lint-free wipes.
Procedure:
-
Cell Preparation: Disassemble and clean the liquid transmission cell windows with an appropriate solvent and dry them completely.
-
Cell Assembly: Assemble the cell, using a spacer of a known path length if quantitative analysis is intended.
-
Background Spectrum: Place the empty, assembled cell in the spectrometer's sample holder and acquire a background spectrum.
-
Sample Loading: Using a pipette or syringe, fill the cell with the this compound sample, ensuring no air bubbles are trapped in the light path.[3]
-
Sample Measurement: Place the filled cell in the sample holder and acquire the IR spectrum under the same conditions as the background scan.
-
Data Analysis: Process the spectrum to identify the nitrile stretching frequency and other characteristic bands.
-
Cleaning: After analysis, disassemble the cell, thoroughly clean the windows and spacer with a suitable solvent, and store them in a desiccator.
Logical Workflow for IR Spectroscopy of this compound
The following diagram illustrates the general workflow for the analysis of this compound using IR spectroscopy.
Caption: Experimental workflow for IR analysis of this compound.
Key Vibrational Modes of this compound
The following diagram illustrates the relationship between the key functional groups in this compound and their expected IR absorption regions.
Caption: Key functional groups in this compound and their IR regions.
References
Application Notes and Protocols: Citronitrile as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of citronitrile's chiral precursors, (R)- and (S)-citronellal, as versatile building blocks in asymmetric organic synthesis. While this compound itself is commercially available as a racemate, its enantiomerically pure forms, accessible through the stereoselective synthesis of citronellal, are valuable starting materials for the construction of complex chiral molecules. This document details key synthetic strategies, presents quantitative data in structured tables, and offers detailed experimental protocols for the preparation of enantiopure citronellal.
Introduction to Chiral Citronellal
Citronellal (3,7-dimethyloct-6-en-1-al) is a monoterpenoid aldehyde that possesses a stereocenter at the C3 position. The individual enantiomers, (R)-(+)-citronellal and (S)-(−)-citronellal, are valuable chiral building blocks due to their versatile reactivity and natural origin.[1] They serve as starting materials for the synthesis of a wide range of natural products and biologically active molecules, including the well-known fragrance L-menthol. The conversion of chiral citronellal to the corresponding chiral this compound can be achieved through standard synthetic transformations, thus extending the utility of these chiral synthons to nitrile-containing target molecules.
Strategies for Asymmetric Synthesis of Chiral Citronellal
The predominant strategies for obtaining enantiomerically enriched citronellal involve the asymmetric hydrogenation of prochiral precursors like geraniol and citral, as well as biocatalytic methods.
Asymmetric Hydrogenation of Geraniol and Citral
The catalytic asymmetric hydrogenation of the carbon-carbon double bond in geraniol or the aldehyde group in citral is a powerful method for producing chiral citronellol and citronellal, respectively. Chiral transition metal complexes, particularly those employing BINAP ligands with ruthenium or rhodium, have proven to be highly effective.
Table 1: Asymmetric Hydrogenation for the Synthesis of Chiral Citronellol and Citronellal
| Substrate | Catalyst | Solvent(s) | Pressure (atm) | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |
| Geraniol | Ru(OAc)₂( (R)-BINAP) | Methanol | 100 | 20 | 8 | (S)-Citronellol | >95 | 96 | [2] |
| Geraniol | R-Ru(OAc)₂(T-BINAP) | Methanol | 5-40 | 60 | - | (S)-Citronellol | High | >95 | [3] |
| Neral | Rh(I)-(+)-BINAP | - | - | - | - | (R)-Citronellal | - | High | [4] |
| Geranial | Rh(I)-(-)-BINAP | - | - | - | - | (R)-Citronellal | - | High | [4] |
| Citral | Chiral Rhodium Complex | Water-oil two-phase | - | - | - | (R)-Citronellal | High | Good | [1][5] |
Note: "-" indicates data not specified in the provided search results.
Biocatalytic Synthesis of Chiral Citronellal
Enzymatic cascades offer a green and highly selective alternative for the synthesis of chiral citronellal from geraniol. A one-pot, two-step process involving a copper radical alcohol oxidase (CgrAlcOx) and an old yellow enzyme (OYE) can be tuned to produce either the (R) or (S) enantiomer with high conversion and enantiomeric excess.[6][7][8]
Table 2: Bienzymatic Cascade for the Synthesis of (R)- and (S)-Citronellal
| Substrate | Enzyme Cascade | Product | Conversion (%) | ee (%) | Reference |
| Geraniol | CgrAlcOx and OYE2 | (R)-Citronellal | 95.1 | 95.9 | [6][7][8] |
| Geraniol | CgrAlcOx and GluER | (S)-Citronellal | 95.3 | 99.2 | [6][8] |
Experimental Protocols
Protocol: Asymmetric Hydrogenation of Geraniol to (S)-Citronellol
This protocol is adapted from the procedure using a Ru(OAc)₂((R)-BINAP) catalyst.[2]
Materials:
-
Geraniol (distilled)
-
Ru(OAc)₂((R)-BINAP) catalyst
-
Methanol (anhydrous)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave with the Ru(OAc)₂((R)-BINAP) catalyst (substrate to catalyst ratio of ~580:1).
-
Add anhydrous methanol to dissolve the catalyst.
-
Add distilled geraniol to the solution.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas five times.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at 20°C for 8 hours, maintaining the hydrogen pressure.
-
After 8 hours, carefully release the pressure and purge the autoclave with nitrogen.
-
The reaction mixture can be analyzed by gas chromatography to determine conversion and enantiomeric excess.
-
The product, (S)-citronellol, can be purified by distillation under reduced pressure.
Protocol: Bienzymatic Synthesis of (R)-Citronellal from Geraniol
This protocol describes a one-pot, two-step enzymatic cascade.[7][8]
Materials:
-
Geraniol
-
Copper radical alcohol oxidase (CgrAlcOx)
-
Catalase
-
Horseradish peroxidase (HRP)
-
Old yellow enzyme 2 (OYE2)
-
Glucose dehydrogenase (GDH)
-
Glucose
-
NADP⁺
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Acetone
Procedure: Step 1: Oxidation of Geraniol
-
Prepare a reaction mixture in sodium phosphate buffer containing geraniol (e.g., 20 mM), CgrAlcOx (1 µM), catalase (0.5 µM), and HRP (0.5 µM).
-
Add acetone to a final concentration of 1% v/v to aid in substrate solubility.
-
Incubate the reaction at 23°C with shaking (200 rpm) for 1 hour.
Step 2: Reduction of Geranial
-
To the reaction mixture from Step 1, add OYE2 (10.67 µM), GDH (6 U/mL), glucose (40 mM), and NADP⁺ (1 mM).
-
Continue the incubation at 23°C with shaking for 5 hours.
-
Monitor the reaction progress by GC-FID.
-
Upon completion, extract the (R)-citronellal with ethyl acetate. The product is often of high purity and may not require further purification.
Visualizations
Synthetic Pathways to Chiral Citronellal
Caption: Synthetic routes to enantiopure citronellol and citronellal.
Experimental Workflow for Bienzymatic Synthesis
Caption: Workflow for the one-pot bienzymatic synthesis of chiral citronellal.
Conclusion
While this compound is typically handled as a racemic mixture in the fragrance industry, the asymmetric synthesis of its precursor, citronellal, provides a gateway to enantiomerically pure this compound for applications in chiral synthesis. The detailed protocols for asymmetric hydrogenation and biocatalytic cascades offer robust methods for obtaining either (R)- or (S)-citronellal in high yield and enantiomeric excess. These chiral aldehydes are valuable building blocks for the synthesis of a wide array of complex, stereochemically defined molecules for the pharmaceutical and agrochemical industries.
References
- 1. CN110963902A - Method for synthesizing R-citronellal by water-oil two-phase asymmetric hydrogenation and catalyst used in method - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105254474A - Method for preparing chiral citronellol through asymmetric catalytic hydrogenation of citral - Google Patents [patents.google.com]
- 6. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme | TU Delft Repository [repository.tudelft.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Citronitrile as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronitrile, chemically known as 3,7-dimethylocta-2,6-dienenitrile, is a monoterpenoid nitrile widely recognized for its characteristic citrus-like aroma. It exists as a mixture of two geometric isomers: the E-isomer, geranonitrile, and the Z-isomer, neronitrile. While extensively used in the fragrance and flavor industries, its well-defined chemical properties and stability make it a valuable analytical reference standard in various chromatographic and spectroscopic applications.
This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and identification of this compound in different matrices. The protocols provided are for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties and Handling
Proper handling and storage of the this compound reference standard are crucial to maintain its integrity and ensure accurate analytical results.
Table 1: Physicochemical Data for this compound (CAS: 5146-66-7)
| Property | Value | Reference |
| Chemical Name | 3,7-dimethylocta-2,6-dienenitrile | [1] |
| Synonyms | Geranyl nitrile, Neryl nitrile, Citralva | [2] |
| CAS Number | 5146-66-7 | [1] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Citrus-like, floral | [3] |
| Boiling Point | ~222 °C | Not explicitly found in search results, estimated based on similar compounds. |
| Density | 0.86 - 0.88 g/cm³ at 20°C | General value from multiple sources. |
| Refractive Index | 1.476 - 1.481 at 20°C | General value from multiple sources. |
| Solubility | Soluble in organic solvents like ethanol and acetonitrile; insoluble in water. | General chemical knowledge. |
| Purity | ≥95% (as a mixture of E/Z isomers) | [3] |
Storage and Stability:
This compound reference standards should be stored in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Long-term storage at 4°C is recommended.[4] While specific stability data in various analytical solvents is not extensively available, as a general practice, solutions for calibration should be prepared fresh. The stability of acetonitrile-based mobile phases is generally good, but aqueous solutions are prone to microbial growth.
Synthesis and Purification Overview
High-purity this compound for use as a reference standard is typically synthesized from citral (a mixture of geranial and neral) through a two-step process involving the formation of an oxime followed by dehydration.
The purification of the resulting this compound to a high degree of purity (>99%) is critical for its use as a reference standard and can be achieved through fractional distillation under reduced pressure. This process separates the this compound isomers from any unreacted starting materials and byproducts.
Analytical Methods and Protocols
Gas Chromatography (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | DB-5MS (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-300 amu |
| Quantification Ion (m/z) | 69 |
| Qualifier Ions (m/z) | 134 |
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with acetonitrile.
-
Sample Preparation: Dilute the sample containing this compound in acetonitrile to an expected concentration within the calibration range.
-
GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system using the parameters outlined in Table 2.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the quantification ion (m/z 69) against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of moderately polar compounds like this compound.
Table 3: HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile and water. A gradient may be necessary for complex samples. For isocratic elution, a starting point of 70:30 (v/v) Acetonitrile:Water is recommended. For MS compatibility, 0.1% formic acid can be added to both phases.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 70:30 acetonitrile:water) at a concentration of 1 mg/mL. Create a series of calibration standards from 10 µg/mL to 200 µg/mL by serial dilution.
-
Sample Preparation: Dissolve and dilute the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples based on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for quantification.
Table 4: qNMR Parameters for this compound Purity Determination
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) |
| Internal Standard | Maleic acid or another suitable standard with non-overlapping signals. |
| Pulse Sequence | Standard 1D proton with a long relaxation delay (D1) of at least 5 times the longest T₁ of both this compound and the internal standard. |
| Number of Scans | 16 or higher for good signal-to-noise. |
| Data Processing | Manual phasing and baseline correction are critical. |
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard (e.g., maleic acid) into a vial. Record the exact masses. Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.7 mL).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters in Table 4. Ensure the relaxation delay is sufficient for full relaxation of all relevant protons.
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the vinylic protons) and a signal from the internal standard (e.g., the two vinylic protons of maleic acid).
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
analyte = this compound
-
Conclusion
This compound (3,7-dimethylocta-2,6-dienenitrile) serves as a reliable and versatile analytical reference standard for a variety of applications. Its distinct physicochemical properties allow for robust and reproducible analysis using standard chromatographic and spectroscopic techniques. The protocols provided herein for GC-MS, HPLC, and qNMR offer a comprehensive framework for the accurate identification and quantification of this compound. Proper handling, storage, and adherence to these validated methodologies will ensure the integrity of analytical results in research, quality control, and drug development settings.
References
Application Notes: Citronitrile in Polymer Chemistry
Introduction
Citronitrile, chemically known as 3,7-Dimethyl-6-octenenitrile, is a monoterpene derivative sourced from citronellal. As a bio-based monomer, it presents a promising opportunity for the development of sustainable polymers.[1][2][3] The presence of a carbon-carbon double bond in its structure allows it to undergo addition polymerization, while the pendant nitrile group can impart unique properties to the resulting polymer, such as increased polarity and a higher glass transition temperature.[4] This document outlines the potential applications of this compound as a monomer in polymer synthesis, providing detailed hypothetical protocols for its polymerization via radical and cationic mechanisms. These protocols are based on established methods for structurally similar terpene and vinyl monomers.[5][6]
Monomer Specifications: this compound
Prior to polymerization, it is crucial to ensure the purity of the this compound monomer. The following table summarizes the key specifications for polymer-grade this compound.
| Parameter | Specification | Analysis Method |
| Chemical Name | 3,7-Dimethyl-6-octenenitrile | IUPAC |
| CAS Number | 51566-62-2 | --- |
| Molecular Formula | C₁₀H₁₇N | --- |
| Molecular Weight | 151.25 g/mol | --- |
| Purity | ≥ 98% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | ~220-222 °C at 760 mmHg | Distillation |
| Moisture Content | ≤ 0.05% | Karl Fischer Titration |
| Inhibitor | 100-200 ppm hydroquinone | HPLC |
Proposed Polymerization of this compound
The polymerization of this compound can be hypothesized to proceed via the addition reaction across its C=C double bond, yielding poly(this compound). The general reaction is depicted below:
n(C₁₀H₁₇N) → [-CH(C₈H₁₅N)-CH₂-]ₙ
Due to the steric hindrance from the bulky alkyl group, the polymerization of terpenes can sometimes be challenging, potentially leading to polymers with lower molecular weights.[6] The choice of polymerization technique is critical to achieving desirable polymer characteristics.
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
Free radical polymerization is a versatile method for a wide range of vinyl monomers.[7][8] This protocol describes a solution polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Oil bath with temperature controller
-
Vacuum line and nitrogen inlet
-
Beakers and filtration apparatus
Procedure:
-
Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.
-
Reaction Setup: Assemble a Schlenk flask with a condenser under a nitrogen atmosphere.
-
Charging the Reactor: To the flask, add this compound (e.g., 10 g, 66.1 mmol) and anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.108 g, 0.66 mmol, 1 mol% relative to monomer) in a small amount of toluene and add it to the reaction mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a beaker containing an excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
-
DSC: To measure the glass transition temperature (Tg).
-
TGA: To assess thermal stability.
Protocol 2: Cationic Polymerization of this compound
Alkenes with electron-donating substituents are good candidates for cationic polymerization.[5] The alkyl groups in this compound can stabilize a cationic propagating center. This protocol outlines a general procedure using a Lewis acid initiator.
Materials:
-
This compound (inhibitor removed, dried over CaH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Nitrogen gas (high purity)
Equipment:
-
Dry Schlenk flask with a magnetic stir bar
-
Septa and syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Nitrogen inlet
Procedure:
-
Monomer and Solvent Preparation: Ensure all reagents and glassware are scrupulously dry. Distill this compound and DCM from calcium hydride.
-
Reaction Setup: Assemble a dry Schlenk flask under a nitrogen atmosphere and cool it to -78°C in a dry ice/acetone bath.
-
Charging the Reactor: Add anhydrous DCM (e.g., 30 mL) and purified this compound (e.g., 5 g, 33.1 mmol) to the flask via syringe.
-
Initiation: Slowly add BF₃·OEt₂ (e.g., 0.042 mL, 0.33 mmol, 1 mol% relative to monomer) to the stirred solution via syringe.
-
Polymerization: Maintain the reaction at -78°C for 4 hours.
-
Termination: Quench the polymerization by adding a small amount of cold methanol (e.g., 2 mL).
-
Purification: Allow the mixture to warm to room temperature and then precipitate the polymer by pouring the solution into a large volume of methanol.
-
Isolation: Filter the polymer, wash with methanol, and dry under vacuum at 50°C.
Hypothetical Polymer Properties
The following table summarizes the expected properties of poly(this compound) based on analogies with other nitrile-containing and terpene-based polymers.
| Property | Expected Value | Rationale |
| Glass Transition Temp. (Tg) | 80 - 120 °C | The polar nitrile group restricts chain mobility, increasing Tg.[4] |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Steric hindrance from the terpene structure may limit chain length.[6] |
| Polydispersity Index (PDI) | 1.5 - 2.5 (Radical) 1.2 - 1.8 (Cationic) | Typical values for these polymerization methods. |
| Thermal Decomposition Temp. | > 250 °C | The nitrile group can undergo cyclization at elevated temperatures, which can precede main chain scission.[9] |
| Solubility | Soluble in chlorinated solvents, THF, toluene. Insoluble in alcohols, water. | The aliphatic backbone provides solubility in nonpolar solvents, while the nitrile group adds some polarity. |
Visualizations
References
- 1. This compound Citrus Aroma Chemical Supplier [chemicalbull.com]
- 2. researchgate.net [researchgate.net]
- 3. Citronellyl nitrile | C10H17N | CID 3033030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Terpene Based Elastomers: Synthesis, Properties, and Applications | MDPI [mdpi.com]
- 6. Coordinative Chain Transfer Polymerization of Sustainable Terpene Monomers Using a Neodymium-Based Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aromology.com [aromology.com]
- 8. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]
- 9. This compound (Symrise), 93893-89-1 [perflavory.com]
Synthesis and Application of Citronitrile Derivatives: A Guide for Researchers
The following application notes and protocols provide a comprehensive overview of the synthesis of citronitrile derivatives and their diverse applications, with a particular focus on their roles in fragrance chemistry, agrochemicals, and potential therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the chemical versatility and practical utility of this class of compounds.
Introduction to this compound
This compound, chemically known as 3,7-dimethyl-6-octenenitrile, is a key acyclic monoterpenoid that serves as a vital intermediate in the synthesis of a wide array of valuable chemicals. It is particularly prominent in the fragrance industry for its fresh, citrusy, and slightly metallic aroma. Its synthesis is often achieved through the ammoxidation of citral or the dehydration of citronellal oxime, making it a derivative of readily available natural terpenes. Beyond its direct use in perfumery, this compound is a versatile precursor for producing other significant fragrance compounds, such as dihydromyrcenol, and even serves as a starting material for the synthesis of menthol.
Synthetic Protocols for this compound Derivatives
The synthesis of this compound derivatives often involves leveraging the reactivity of the nitrile group and the double bond within the parent molecule. Below are generalized protocols for common transformations.
Protocol 1: Synthesis of this compound from Citronellal
This protocol details the conversion of citronellal to this compound via an oxime intermediate, followed by dehydration.
-
Step 1: Oxime Formation.
-
Dissolve citronellal (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield crude citronellal oxime.
-
-
Step 2: Dehydration to this compound.
-
Dissolve the crude citronellal oxime in a suitable solvent such as acetic anhydride.
-
Heat the mixture at reflux for 3-5 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
-
Protocol 2: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the double bond in this compound to produce dihydromyrcenonitrile, a precursor to dihydromyrcenol.
-
Step 1: Catalyst Preparation.
-
Suspend a palladium on carbon catalyst (Pd/C, 5% w/w) in a suitable solvent like ethanol in a high-pressure reactor.
-
-
Step 2: Hydrogenation Reaction.
-
Add this compound to the reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).
-
Stir the mixture vigorously at a controlled temperature (e.g., 50-70 °C) for several hours.
-
Monitor the reaction progress by GC analysis.
-
-
Step 3: Work-up and Purification.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude dihydromyrcenonitrile can be purified by fractional distillation.
-
Experimental Workflow for this compound Synthesis and Derivatization
Caption: Workflow for this compound Synthesis and Further Derivatization.
Applications of this compound Derivatives
The applications of this compound and its derivatives are widespread, primarily concentrated in the flavor and fragrance industry, but with emerging uses in other chemical sectors.
3.1 Fragrance and Flavor Industry
This compound derivatives are foundational components in the creation of various scents. Their stability and versatile odor profiles make them indispensable for perfumers.
| Compound | Odor Profile | Application |
| This compound | Fresh, intense lemon, citrus, slightly metallic | Perfumes, soaps, detergents |
| Geranonitrile | Lemony, green, citrus | Functional perfumery, household products |
| Dihydromyrcenonitrile | Citrus, lime, fresh | Precursor for dihydromyrcenol |
| Hydroxycitronellonitrile | Floral, lily-of-the-valley | Fine fragrances |
3.2 Agrochemicals
Certain this compound derivatives have been investigated for their potential as agrochemicals, particularly as insect repellents and pesticides, leveraging the natural biological activity of terpenes.
3.3 Pharmaceutical and Medicinal Chemistry
While less common, the nitrile group is a valuable functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The terpene scaffold of this compound offers a lipophilic backbone that can be functionalized to create novel bioactive molecules. Research in this area is ongoing, exploring derivatives for their potential anti-inflammatory or antimicrobial properties.
Logical Relationship of this compound Applications
Caption: Application Pathways of this compound and its Derivatives.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant industrial importance, particularly in the fragrance sector. The synthetic routes are well-established, often relying on readily available terpene precursors. Future research may further expand their applications into agrochemicals and pharmaceuticals, leveraging the unique combination of a reactive nitrile functional group and a biocompatible terpene scaffold. The protocols and data presented herein provide a foundation for researchers to explore and innovate within this promising area of chemistry.
Application Notes and Protocols: Citronitrile in the Development of Novel Fragrance Compounds
For Researchers, Scientists, and Fragrance Development Professionals
These application notes provide a comprehensive overview of Citronitrile (also known as Citronellyl Nitrile) and its application in the fragrance industry. Detailed protocols are outlined for the development, evaluation, and stability testing of novel fragrance compounds derived from this versatile molecule.
Introduction to this compound
This compound, chemically known as 3,7-Dimethyl-6-octenenitrile, is a high-impact aroma chemical prized for its vibrant and tenacious citrus character.[1][2] It delivers a fresh, zesty, and clean lemon-like scent, often with green, minty, and subtle waxy or metallic undertones.[1][3][4] Due to its excellent chemical stability, particularly in alkaline media where citrus aldehydes like citral may falter, this compound is a cornerstone ingredient in modern perfumery.[4][5] It serves as a powerful top-note enhancer, imparting brightness and a long-lasting lift to fragrance compositions across fine fragrances, personal care, and household products.[1][2] This document explores its properties and provides protocols for its use as a foundational molecule in the synthesis and evaluation of new aroma compounds.
Application Notes
Olfactory Profile
This compound is characterized by a multi-faceted scent profile. Its primary impression is a sharp, crisp citrus punch, reminiscent of fresh lemon.[2] This is supported by significant green and slightly minty nuances that provide an energizing and clean feel.[1] It is valued for its ability to blend seamlessly with other fragrance families, including floral, fruity, and woody notes, enhancing their brightness and diffusion.[1][2]
Physicochemical and Performance Data
The following tables summarize the key properties and performance characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 3,7-Dimethyl-6-octenenitrile | [4][6] |
| Synonyms | Citronellyl Nitrile, Agrunitrile, Vervonitrile | [4][7] |
| CAS Number | 51566-62-2 | [4][6][8] |
| Molecular Formula | C₁₀H₁₇N | [6][8] |
| Molecular Weight | 151.25 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Description | Fresh, lemon, green, citrus, waxy, metallic | [3][4] |
| Odor Life (on blotter) | ~25 hours |[4] |
Table 2: Stability and Recommended Use Levels of this compound
| Application Base | Stability Rating | Typical Use Level (%) | Reference(s) |
|---|---|---|---|
| Alcoholic Perfume | Very Good (9/9) | 0.1 - 6.0 | [4] |
| Antiperspirant/Deodorant | Very Good (9/9) | 0.1 - 2.0 | [4] |
| Creams and Lotions | Very Good (9/9) | 0.05 - 1.0 | [4] |
| Shampoo/Shower Gel | Excellent | 0.05 - 1.0 | |
| Soap | Good / Alkali-Stable | 0.1 - 2.0 | [4] |
| Detergent (Powder) | Very Good | 0.05 - 0.5 |
| Bleach | Poor | Not Recommended | |
Protocols for Novel Fragrance Development
The development of a novel fragrance compound is a systematic process that begins with chemical synthesis and proceeds through rigorous sensory and stability evaluations.
References
- 1. pac.gr [pac.gr]
- 2. scienomics.com [scienomics.com]
- 3. nbinno.com [nbinno.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]
- 7. Citronellyl nitrile | The Fragrance Conservatory [fragranceconservatory.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols for Asymmetric Synthesis Involving Citronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl nitrile, also known as citronitrile, is a valuable fragrance ingredient prized for its stability and fresh, citrus-like aroma. Its chiral nature, stemming from its precursor, the monoterpene aldehyde citronellal, makes it an interesting target in asymmetric synthesis. The enantiomers of citronellal, (R)-(+)- and (S)-(−)-citronellal, are versatile chiral building blocks for the synthesis of numerous natural products, pharmaceuticals, and high-value chemicals, including the widely used cooling agent, (−)-menthol.
Given the limited literature on the direct asymmetric synthesis involving citronellyl nitrile, these application notes focus on the key strategic step: the enantioselective synthesis of its precursor, citronellal. By securing a source of enantiopure citronellal, one can readily access the corresponding enantiomer of citronellyl nitrile through straightforward, well-established chemical transformations.
This document provides detailed protocols and comparative data for three state-of-the-art asymmetric methods to produce enantiomerically enriched citronellal:
-
Rhodium-Catalyzed Asymmetric Isomerization
-
Biocatalytic Asymmetric Reduction of Prochiral Olefins
-
Organocatalytic Intramolecular Cyclization of a Citronellal Derivative
Finally, a standard protocol for the conversion of enantiopure citronellal to citronellyl nitrile is provided.
Application Note 1: Rhodium-Catalyzed Asymmetric Isomerization for (R)-(+)-Citronellal Synthesis
The asymmetric isomerization of prochiral allylic amines is a powerful method for producing chiral enamines, which can be easily hydrolyzed to the corresponding chiral aldehydes. The use of a Rhodium(I) catalyst complexed with a chiral diphosphine ligand, such as BINAP, enables excellent enantioselectivity in the synthesis of (R)-(+)-citronellal from N,N-diethylgeranylamine.
Data Presentation
Table 1: Performance of Rh-(+)-BINAP Catalyst in Asymmetric Isomerization
| Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| N,N-Diethylgeranylamine | 0.5 | THF | 67 (reflux) | 21 | (R)-(−)-N,N-Diethyl-(E)-citronellalenamine | 93.9 | >96 |
| N,N-Diethylgeranylamine | 0.00125 | THF | 100 | 3-7 | (R)-(−)-N,N-Diethyl-(E)-citronellalenamine | ~100 | 97 |
Data sourced from Organic Syntheses procedure.[1]
Logical Workflow Diagram
Caption: Workflow for Rh-catalyzed asymmetric synthesis of (R)-(+)-Citronellal.
Experimental Protocol
Part A: Preparation of [(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-(η⁴-1,5-cyclooctadiene)rhodium(I) Perchlorate ([Rh{(+)-BINAP}(COD)]ClO₄)
-
Charge a dry, 250-mL Schlenk flask with chloro-(1,5-cyclooctadiene)rhodium(I) dimer (0.53 g, 1.08 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Add 40 mL of dry acetone via an airtight syringe. Protect the flask from light by wrapping it with aluminum foil.
-
Add silver perchlorate (0.45 g, 2.17 mmol) to the stirred suspension and stir for 1 hour at ambient temperature.
-
Filter the resulting yellow-orange solution through a 3-cm pad of Celite under inert atmosphere to remove the AgCl precipitate.
-
To the filtrate, add a solution of (+)-BINAP (1.35 g, 2.17 mmol) in 40 mL of dry acetone.
-
Stir the mixture at ambient temperature for 1.5 hours.
-
Concentrate the solution under vacuum to approximately 3 mL. Add 30 mL of dry ether slowly to precipitate the orange solid catalyst.
-
Filter the solid, wash with ether, and dry under vacuum to yield the catalyst.
Part B: Asymmetric Isomerization to (R)-(−)-N,N-Diethyl-(E)-citronellalenamine
-
In a 250-mL Schlenk flask, dissolve N,N-diethylgeranylamine (83.8 g, 0.40 mol) in 80 mL of dry, degassed tetrahydrofuran (THF).
-
In a separate flask, place the [Rh{(+)-BINAP}(COD)]ClO₄ catalyst (0.44 g, 0.40 mmol, 0.5 mol%).
-
Transfer the substrate solution to the catalyst-containing flask via cannula under an inert atmosphere.
-
Stir the reaction mixture and heat at reflux (67°C) for 21 hours.
-
Cool the solution to room temperature and remove the solvent under vacuum.
-
Vacuum-distill the residue (bp 84–85°C at 1.1 mm) to yield (R)-(−)-N,N-diethyl-(E)-citronellalenamine as a colorless liquid (78.7 g, 93.9% yield).[1]
Part C: Hydrolysis to (R)-(+)-Citronellal
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer, dissolve the enamine from Part B (33.4 g, 0.16 mol) in 80 mL of ether and cool in an ice bath to 0°C.
-
To the stirred solution, add 80 mL of a 1:4 glacial acetic acid–deionized water solution in one portion.
-
Stir the mixture for 5 minutes at 0°C, then at room temperature for 25 minutes.
-
Transfer the mixture to a separatory funnel, add 80 mL of ether and 80 mL of water.
-
Separate the layers and extract the aqueous layer with three 50-mL portions of ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, two 50-mL portions of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Distill the residue under vacuum (bp 68–70°C at 2 mm) to afford pure (R)-(+)-citronellal (22.0 g, 89% yield).[1]
Application Note 2: Biocatalytic Asymmetric Reduction for (R)- or (S)-Citronellal Synthesis
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Ene-reductases from the Old Yellow Enzyme (OYE) family can asymmetrically reduce the activated C=C bond of α,β-unsaturated aldehydes. This note details two enzymatic approaches: a bienzymatic cascade to produce (R)-citronellal from geraniol and a whole-cell biocatalyst system for the synthesis of (R)-citronellal from a mixture of citral isomers.
Data Presentation
Table 2: Performance of Biocatalytic Systems in Citronellal Synthesis
| System | Substrate | Key Enzyme(s) | Product | Conversion (%) | ee (%) | Time (h) |
| Bienzymatic Cascade | Geraniol (10 mM) | CgrAlcOx & OYE2 | (R)-Citronellal | 95 | 96.9 | 7 |
| Whole-Cell | (E/Z)-Citral (106 g/L) | Engineered Ene Reductase (Y84V) | (R)-Citronellal | 100 | 95.4 | 24 |
| Bienzymatic Cascade | Geraniol | CgrAlcOx & GluER | (S)-Citronellal | 95.3 | 99.2 | 2.5 |
Data sourced from multiple studies on biocatalytic reductions.[2][3][4]
Reaction Pathway Diagram
Caption: Tunable biocatalytic cascade for the synthesis of (R)- or (S)-Citronellal.
Experimental Protocols
Protocol 2.1: Bienzymatic Cascade for (R)-Citronellal from Geraniol [4]
-
Enzyme Preparation: Use purified His-tagged copper radical oxidase (CgrAlcOx), Old Yellow Enzyme (OYE2), and glucose dehydrogenase (GDH for cofactor regeneration). Immobilize CgrAlcOx and OYE2/GDH on suitable metal-affinity resins.[2]
-
Reaction Setup: In a reaction vessel, prepare a biphasic system.
-
Aqueous Phase: 100 mM KPi buffer (pH 8.0) containing 1 mM NADP⁺, 100 mM glucose, 360 U/mL catalase, and 3 µM horseradish peroxidase (HRP).
-
Organic Phase: Heptane (20% v/v).
-
-
Catalyst Addition: Add the immobilized CgrAlcOx (50 mg dry resin) and co-immobilized OYE2/GDH (50 mg dry resin) to the aqueous phase.
-
Substrate Addition: Add geraniol (from a stock in acetone) to a final concentration of 10 mM.
-
Reaction Conditions: Incubate the reaction at 25°C with shaking (180 rpm) for 7 hours.
-
Work-up and Analysis: Centrifuge to separate the resins. Extract the supernatant with an equal volume of ethyl acetate. Analyze the organic phase by chiral GC-FID to determine conversion and enantiomeric excess. The reaction yields 95% conversion to (R)-citronellal with 96.9% ee.[2]
Protocol 2.2: Whole-Cell Biocatalysis for (R)-Citronellal from Citral [3]
-
Biocatalyst Preparation: Use lyophilized E. coli cells engineered to co-express an ene reductase variant (Y84V) and a glucose dehydrogenase (for NADH regeneration). Key native alcohol dehydrogenase genes should be deleted to prevent over-reduction to citronellol.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing:
-
100 mM PBS buffer (pH 8.0)
-
(E/Z)-Citral (106.6 g/L)
-
Glucose (138.6 g/L) as a co-substrate for cofactor regeneration.
-
NAD⁺ (0.1 mM)
-
-
Catalyst Addition: Add the lyophilized whole-cell biocatalyst (75 g/L) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 30°C with stirring.
-
Monitoring: Monitor the consumption of citral by GC analysis. The reaction should reach full conversion within 24 hours.
-
Work-up and Analysis: After completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent, and purify the resulting (R)-citronellal by distillation. The process achieves >99% conversion with 95.4% ee.[3]
Application Note 3: Organocatalytic Intramolecular Cyclization of a Citronellal Derivative
Enantiopure citronellal is a valuable starting material for constructing more complex chiral molecules. This note describes an organocatalytic intramolecular Michael reaction to synthesize chiral cyclopentanecarboxylates, which are precursors to iridoids, a class of natural products with diverse biological activities. The reaction is catalyzed by a diarylprolinol silyl ether (Jørgensen-Hayashi catalyst).
Data Presentation
Table 3: Diastereoselective Cyclization of Citronellal-Derived Ester
| Catalyst (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-Catalyst (20) | Acetic Acid (20) | Toluene | rt | 48 | 80 | 88:12 |
| (S)-Catalyst (20) | DBU (20) | Toluene | rt | 24 | 85 | >95:5 |
Substrate: (E)-5-((S)-3,7-dimethyloct-6-en-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, derived from (S)-citronellal. The catalyst is a diarylprolinol silyl ether.[5]
Reaction Mechanism Diagram
Caption: Organocatalytic cycle for the intramolecular Michael addition.
Experimental Protocol
Protocol 3.1: Organocatalytic Cyclization to Iridoid Precursor [5]
-
Substrate Preparation: Synthesize the α,β-unsaturated aldehyde ester substrate from commercially available (S)-citronellal via standard olefination procedures (e.g., Knoevenagel condensation).
-
Reaction Setup: To a vial containing the α,β-unsaturated aldehyde ester (1.0 equiv), add toluene as the solvent.
-
Catalyst and Additive Addition: Add the (S)-diarylprolinol silyl ether catalyst (Jørgensen-Hayashi catalyst, 20 mol%) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired chiral cyclopentane product. The use of DBU as an additive significantly improves the diastereoselectivity to >95:5 with a yield of 85%.[5]
Application Note 4: Synthesis of Citronellyl Nitrile from Chiral Citronellal
Once enantiomerically pure citronellal has been synthesized, it can be converted to citronellyl nitrile in a straightforward two-step, one-pot procedure. This process involves the formation of an oxime intermediate, which is then dehydrated to the final nitrile product.
Data Presentation
Table 4: Typical Reaction Parameters for Citronellyl Nitrile Synthesis
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Intermediate/Product | Typical Yield (%) |
| 1. Oximation | Citronellal, Hydroxylamine HCl, Na₂CO₃ | Water | 40 | 3 | Citronellal Oxime | >90 (crude) |
| 2. Dehydration | Citronellal Oxime, Acetic Anhydride | Neat | 100 | 2 | Citronellyl Nitrile | ~85 (distilled) |
Data adapted from general procedures for nitrile synthesis from aldehydes.[1][6]
Synthetic Workflow Diagram
Caption: Two-step synthesis of Citronellyl Nitrile from Citronellal.
Experimental Protocol
Protocol 4.1: Two-Step Synthesis of Citronellyl Nitrile [1]
-
Step 1: Oximation:
-
To a three-necked flask, add hydroxylamine hydrochloride (92 g) and water (250 mL).
-
Maintain the temperature at 40°C and, under vigorous stirring, slowly add a 10% sodium carbonate solution until the pH reaches 6.
-
While maintaining the temperature at 40°C, add enantiopure citronellal (180-240 g) dropwise from one addition funnel while simultaneously adding 10% sodium carbonate solution from a second funnel to maintain the reaction pH between 6.5 and 7.0.
-
After the addition is complete, continue stirring at 40°C for 3 hours.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic (oil) layer three times with water. The crude citronellal oxime is used directly in the next step.
-
-
Step 2: Dehydration:
-
To a new reaction flask, add acetic anhydride (108 g) and heat to 90°C with stirring.
-
Slowly add the crude citronellal oxime (approx. 120 g) from the previous step dropwise.
-
After the addition is complete, increase the temperature to 100°C and stir for 2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid by vacuum distillation.
-
Further purify the residue by vacuum distillation, collecting the fraction at 115-130°C / 1.33 kPa to obtain pure citronellyl nitrile (approx. 85% yield over two steps).[1]
-
References
- 1. guidechem.com [guidechem.com]
- 2. Buy Citronellyl nitrile | 51566-62-2 [smolecule.com]
- 3. A divergent approach to the diastereoselective synthesis of several ant-associated iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. foreverest.net [foreverest.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Citronitrile Synthesis
Welcome to the technical support center for the synthesis of Citronitrile (3,7-Dimethyl-6-octenenitrile). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent industrial method is the one-pot catalytic ammoxidation of citronellal. This process involves the reaction of citronellal with ammonia in the presence of an oxidant and a metal catalyst. It is favored for its simplified operational flow, shorter production cycle, and high yield and purity, often exceeding 83% and 97% respectively.[1] An alternative, though more complex, method involves the oximation of citronellal with hydroxylamine, followed by dehydration to the nitrile.[2]
Q2: What are the typical starting materials and reagents for the one-pot ammoxidation of citronellal?
A2: The key components for this reaction are:
-
Starting Material: Citronellal
-
Solvent: Isopropanol is commonly used.[1]
-
Nitrogen Source: Typically a 25% aqueous ammonia solution.[1]
-
Catalyst: Various metal salts can be used, including chlorides, iodides, nitrates, or sulfates of copper, cobalt, silver, or vanadium.[1]
-
Oxidant: Common oxidants include hydrogen peroxide (H₂O₂), oxygen (O₂), or others like lead nitrate and manganese dioxide.[1]
Q3: What are the general reaction conditions for the one-pot ammoxidation?
A3: The reaction is typically carried out at temperatures ranging from -5°C to 35°C.[1] The oxidant is usually added dropwise over a period of 2 to 4 hours to control the reaction rate and temperature.[1]
Q4: What are the main advantages of the one-pot catalytic ammoxidation process?
A4: This method offers several advantages, including:
-
Simplified process and shorter production time.[1]
-
Reduced labor intensity and production costs.[1]
-
Environmentally friendlier compared to older methods that can produce corrosive waste.[1]
-
High yield and purity of the final product.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via one-pot catalytic ammoxidation.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the reaction rate and selectivity. A temperature range of -5°C to 35°C is reported, with specific examples showing successful synthesis at 3-15°C and 15-25°C.[1] It is crucial to monitor and control the temperature, as higher temperatures can lead to increased byproduct formation, while very low temperatures may slow down the reaction rate, requiring longer reaction times.[1] |
| Incorrect Reagent Ratios | The molar ratios of citronellal, ammonia, oxidant, and catalyst are critical. An excess or deficit of any reagent can lead to incomplete conversion or the formation of side products. It's recommended to start with the ratios reported in established protocols and then optimize from there. For example, the catalyst loading is typically in the range of 1-15% by weight of the citronellal.[1] |
| Inefficient Catalyst Activity | The catalyst may be old, deactivated, or not properly activated. Ensure the catalyst is of high quality and from a reliable source. For some metal catalysts, an activation step may be necessary before use. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions. Ensure the reaction mixture is stirred vigorously throughout the entire process. |
Problem 2: Low Purity of this compound (Presence of Impurities)
| Potential Cause | Recommended Solution |
| Unreacted Citronellal | The presence of the starting material in the final product indicates incomplete conversion. This can be addressed by extending the reaction time, optimizing the temperature, or adjusting the reagent ratios, particularly the amount of oxidant and ammonia. |
| Formation of Citronellal Oxime | If the reaction conditions are not optimal, the intermediate imine can be hydrolyzed back to the aldehyde or participate in other side reactions. Ensuring a sufficient amount of oxidant is present to drive the reaction towards the nitrile is crucial. |
| Formation of Over-oxidation Products (e.g., Citronellic Acid) | Excessive use of a strong oxidant or elevated temperatures can lead to the oxidation of the intermediate aldehyde to a carboxylic acid. Careful, controlled addition of the oxidant is necessary to prevent this. |
| Formation of Isopulegol | Under acidic conditions, citronellal can undergo cyclization to form isopulegol. The ammoxidation reaction is typically carried out under basic conditions due to the presence of ammonia, which should minimize this side reaction. However, ensuring the reaction mixture remains basic is important. |
| Ineffective Work-up and Purification | The post-reaction work-up, including neutralization and extraction, must be performed carefully to remove unreacted reagents and byproducts. Purification by distillation should be conducted under reduced pressure to avoid decomposition of the product at high temperatures. |
Experimental Protocols
Detailed Protocol for One-Pot Catalytic Ammoxidation of Citronellal
This protocol is adapted from a patented industrial process and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Citronellal (reactant)
-
Isopropanol (solvent)
-
25% Aqueous Ammonia Solution (nitrogen source)
-
Cupric Chloride (CuCl₂) (catalyst)
-
50% Hydrogen Peroxide (H₂O₂) (oxidant)
-
Acetic Acid (for neutralization)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
5 L jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.
-
Cooling circulator for the reactor jacket.
-
Rotary evaporator for solvent removal.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup:
-
In a 5 L reactor, add 785 g of isopropanol and 230 g of citronellal.
-
Purge the reactor with nitrogen gas three times to create an inert atmosphere.
-
Begin stirring and cool the mixture to between 3°C and 15°C using the cooling circulator.
-
-
Addition of Catalyst and Ammonia:
-
Once the desired temperature is reached, add 15 g of cupric chloride to the reaction mixture.
-
Quickly add 387 g of 25% aqueous ammonia solution via the dropping funnel.
-
-
Oxidation:
-
Maintain the reaction temperature between 3°C and 15°C.
-
Slowly add 192 g of 50% hydrogen peroxide dropwise over a period of 2-4 hours. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) until the citronellal content is less than 1.0%.
-
-
Work-up:
-
Once the reaction is complete, neutralize the reaction mixture by adding acetic acid until the pH is between 7 and 8.
-
Remove the isopropanol solvent using a rotary evaporator.
-
Perform a liquid-liquid extraction of the remaining aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase on a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis via One-Pot Ammoxidation
| Parameter | Range/Value | Source |
| Starting Material | Citronellal | [1] |
| Solvent | Isopropanol | [1] |
| Temperature | -5°C to 35°C | [1] |
| Catalyst | Cupric Chloride, Cobalt Chloride, Ferric Sulfate, etc. | [1] |
| Catalyst Loading | 1% - 15% (w/w of citronellal) | [1] |
| Nitrogen Source | 25% Aqueous Ammonia | [1] |
| Oxidant | Hydrogen Peroxide, Oxygen | [1] |
| Reaction Time | 2 - 4 hours (oxidant addition) | [1] |
| Reported Yield | > 83% | [1] |
| Reported Purity | > 97% | [1] |
Table 2: Example Reaction Conditions and Outcomes
| Catalyst | Temperature | Oxidant | Yield | Purity | Source |
| Cobalt Chloride (18g) | 15-25°C | 50% H₂O₂ (340g) | 87.2% | 97.6% | [1] |
| Cupric Chloride (15g) | 3-15°C | 50% H₂O₂ (192g) | 85% | 97.8% | [1] |
| Ferric Sulfate (28g) | -5°C | Oxygen | 80.9% | 97.7% | [1] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Common side products in the synthesis of Citronitrile from citronellal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of citronitrile from citronellal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
Issue 1: Low Yield of this compound and Presence of Multiple Impurities
If you are observing a low yield of the desired this compound product along with the presence of several unexpected peaks in your analytical data (e.g., GC-MS, HPLC), it is likely due to the formation of side products from the starting material, citronellal, or from intermediates in the reaction pathway.
Possible Causes and Solutions:
| Side Product | Formation Conditions | Recommended Actions |
| Isopulegol | Acidic conditions, elevated temperatures.[1][2][3][4][5] | - Maintain neutral or slightly basic reaction conditions. - Avoid strong acid catalysts if possible. - Control the reaction temperature; run the reaction at or below room temperature if the protocol allows. |
| Citronellic Acid | Presence of oxidizing agents, especially at pH < 9.[6][7] Radical-initiated reactions can also lead to diols.[6][7] | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - If an oxidant is required (e.g., in one-pot ammoxidation), carefully control its addition and stoichiometry. - For syntheses sensitive to oxidation, consider using deoxygenated solvents. |
| Citronellol | Presence of reducing agents or certain catalysts. | - If not intending a reductive amination, ensure the absence of reducing agents (e.g., NaBH4, H2 with a reduction catalyst). |
| Aldol Condensation Products | Basic or acidic conditions, particularly at higher concentrations of citronellal. | - Control the rate of addition of reagents to avoid high concentrations of reactants. - Maintain a lower reaction temperature to disfavor condensation reactions. |
| Unreacted Citronellal | Incomplete reaction due to insufficient reaction time, low temperature, or inefficient catalysis. | - Increase reaction time or temperature according to established protocols. - Verify the activity of the catalyst. |
| Citronellal Oxime (syn and anti isomers) | Incomplete dehydration in the two-step synthesis method. | - Ensure the dehydrating agent is active and used in the correct stoichiometric amount. - Increase reaction time or temperature for the dehydration step. |
| Beckmann Rearrangement Products (Amides) | Strong acidic conditions during the dehydration of the oxime. | - Use milder dehydrating agents or non-acidic conditions for the dehydration step. |
| Imines and other partially converted intermediates | In one-pot ammoxidation, incomplete oxidation of the initially formed imine. | - Optimize the amount of oxidant and catalyst. - Ensure efficient mixing and reaction time. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound from citronellal?
A1: There are two primary methods for the synthesis of this compound from citronellal:
-
Two-Step Synthesis: This is a traditional method that first involves the formation of citronellal oxime by reacting citronellal with a hydroxylamine salt. The resulting oxime is then dehydrated using various reagents to yield this compound.
-
One-Pot Catalytic Ammoxidation: This method involves the direct conversion of citronellal to this compound in a single step. It typically uses a catalyst, an ammonia source, and an oxidant.[8]
Q2: I am seeing a significant amount of isopulegol in my reaction mixture. How can I avoid this?
A2: Isopulegol is formed through an intramolecular Prins reaction, which is an acid-catalyzed cyclization of citronellal.[1][2][3][4][5] To minimize the formation of isopulegol, it is crucial to control the acidity of your reaction medium. Consider using a non-acidic or buffered system if your reaction chemistry allows. Running the reaction at a lower temperature can also help to reduce the rate of this side reaction.
Q3: My final product contains unreacted citronellal oxime. What can I do to improve the dehydration step?
A3: The presence of unreacted citronellal oxime indicates incomplete dehydration. You can address this by:
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Increasing the amount of dehydrating agent: Ensure you are using a sufficient stoichiometric excess of the dehydrating agent.
-
Using a more potent dehydrating agent: If your current reagent is too mild, consider alternatives known for their efficacy in oxime dehydration.
-
Increasing the reaction temperature or time: Providing more energy or allowing the reaction to proceed for a longer duration can drive the dehydration to completion.
-
Ensuring removal of water: If the dehydration is an equilibrium process, removing water as it is formed can help to shift the equilibrium towards the product.
Q4: Can the syn and anti isomers of citronellal oxime affect the synthesis?
A4: Yes, the formation of syn and anti isomers of the oxime is possible. These isomers can exhibit different reactivity towards dehydration. It is possible that one isomer dehydrates more slowly than the other, potentially leading to its persistence as an impurity in the final product. Chromatographic analysis of the intermediate oxime may reveal the presence of both isomers.
Reaction Pathways: Main Reaction and Side Reactions
Caption: Main synthetic pathways to this compound and common side reactions of citronellal.
Experimental Protocols
Synthesis of Citronellal Oxime (Step 1 of Two-Step Synthesis)
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific research goals.
Materials:
-
Citronellal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other suitable base
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
-
In a separate flask, dissolve citronellal in ethanol.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of citronellal with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the citronellal is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude citronellal oxime, which can be used in the next step with or without further purification.
Synthesis of this compound from Citronellal Oxime (Step 2 of Two-Step Synthesis)
This protocol is a representative example. The choice of dehydrating agent will significantly affect the reaction conditions.
Materials:
-
Citronellal oxime
-
Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a milder modern reagent)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (if required by the dehydrating agent, e.g., pyridine, triethylamine)
Procedure:
-
Dissolve the citronellal oxime in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent (and base, if applicable) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC or GC).
-
Carefully quench the reaction, for example, by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation or column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leco.co.jp [leco.co.jp]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Purification of Citronitrile from crude reaction mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of citronitrile from crude reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Inadequate separation from impurities with close boiling points. | - Utilize Fractional Distillation: Employ a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.[1] - Optimize Heating: Heat the distillation flask gently and maintain a slow, steady distillation rate to allow for proper vapor-liquid equilibrium in the column.[2] - Vacuum Distillation: If this compound is degrading at its atmospheric boiling point, consider performing the distillation under reduced pressure to lower the boiling point. |
| Product Loss During Aqueous Workup | This compound may have some solubility in the aqueous phase, especially if polar co-solvents are present. | - Perform Multiple Extractions: Extract the aqueous layer multiple times with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of this compound.[3] - Brine Wash: Wash the combined organic extracts with a saturated sodium chloride solution (brine) to reduce the solubility of this compound in the organic phase and help remove dissolved water. |
| This compound Degradation on Silica Gel Column | The acidic nature of silica gel can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. | - Deactivate Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine, to neutralize the acidic sites. - Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina (neutral or basic) or Florisil.[4] For highly polar impurities, reversed-phase chromatography (C18) might also be an option. |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to this compound, making separation difficult. | - Optimize Solvent System: Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) to achieve better separation between this compound and the impurities. A good starting point for non-polar compounds like this compound is a hexane/ethyl acetate gradient.[5] - Adjust Solvent Gradient: If using gradient elution, a shallower gradient around the elution point of this compound can improve resolution. |
| Presence of Unreacted Citronellal | The initial reaction to form this compound from citronellal was incomplete. | - Reaction Monitoring: Before workup, ensure the reaction has gone to completion by using techniques like TLC or GC-MS to check for the absence of the starting material. - Chemical Wash: Unreacted citronellal (an aldehyde) can be removed by washing the crude mixture with a solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. |
| Persistent Water Contamination | Inefficient drying of the organic phase before final purification. | - Use an Appropriate Drying Agent: Dry the organic solution containing the crude this compound with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation or chromatography. Ensure the drying agent is used in sufficient quantity.[6] - Azeotropic Distillation: If water forms an azeotrope with the solvent used, this can be a method for its removal prior to the final purification of the this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture when synthesized from citronellal?
A1: Common impurities can include unreacted citronellal, the solvent used in the reaction (e.g., isopropanol), and potential side-products from the cyclization of citronellal, such as isopulegol.[7][8][9] Depending on the synthetic route, catalysts and oxidizing agents may also be present as inorganic impurities.[7]
Q2: What are the key physical properties of this compound that are important for its purification?
A2: Key properties include its high boiling point (approximately 309-311 °C at atmospheric pressure), its liquid state at room temperature, and its solubility in alcohols and other organic solvents.[10][11] Its relatively non-polar nature influences the choice of solvents for extraction and chromatography.
Q3: How can I effectively remove colored impurities from my crude this compound?
A3: Colored impurities can often be removed by passing the crude product through a short plug of silica gel or alumina, eluting with a non-polar solvent. If the impurities are highly polar, they will be retained on the stationary phase while the less polar this compound passes through.
Q4: Is vacuum distillation a suitable method for purifying this compound?
A4: Yes, vacuum distillation is a highly suitable method, especially for final purification.[12] Given its high atmospheric boiling point, distilling under reduced pressure will lower the boiling temperature, preventing potential thermal degradation of the product.[12]
Q5: What is the recommended solvent system for column chromatography of this compound?
A5: A common approach is to use a non-polar stationary phase like silica gel with a gradient of a non-polar solvent and a slightly more polar solvent. A typical system would be a gradient of ethyl acetate in hexane.[13] The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.25-0.35 for this compound.[5]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N | [14] |
| Molecular Weight | 149.24 g/mol | [10] |
| Boiling Point | 309-311 °C @ 760 mmHg (est.) | [11] |
| Specific Gravity | ~0.968 g/cm³ @ 25 °C | [10][11] |
| Appearance | Clear, colorless to pale yellow liquid | [14] |
| Solubility | Soluble in alcohols and fragrance bases | [14] |
| Flash Point | > 110 °C | [10][11] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying liquid this compound from impurities with different boiling points.
Workflow for Fractional Distillation of this compound.
Methodology:
-
Washing: Transfer the crude this compound to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any acidic impurities. Shake vigorously, venting frequently. Separate and discard the aqueous layer. Repeat the wash with deionized water until the aqueous layer is neutral.[6]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask and allow it to stand for at least 30 minutes until the drying agent moves freely.[6]
-
Filtration: Filter the dried this compound into a round-bottom flask appropriate for distillation.
-
Distillation Setup: Assemble a fractional distillation apparatus, ensuring the fractionating column is properly packed.
-
Distillation: Heat the flask gently. Collect and discard the initial distillate (forerun), which may contain lower-boiling impurities. Collect the main fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the given pressure.
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and decomposition of the residue.
-
Analysis: Confirm the purity of the collected fraction using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing impurities with polarities similar to this compound.
Workflow for Column Chromatography of this compound.
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of this compound from its impurities. An ideal system will give this compound an Rf value of ~0.25-0.35.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen system. Pour the slurry into the column and allow it to pack evenly, using gentle pressure if necessary.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent. In a separate flask, add a small amount of silica gel and concentrate the solution onto the silica. Once free-flowing, carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent. If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Spot each fraction on a TLC plate to determine which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Verify the purity of the isolated this compound by GC-MS or NMR.
References
- 1. Purification [chem.rochester.edu]
- 2. vlab.amrita.edu [vlab.amrita.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104529822A - Production technology for preparing citronellyl nitrile from citronellal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Symrise), 93893-89-1 [thegoodscentscompany.com]
- 11. This compound (Symrise), 93893-89-1 [perflavory.com]
- 12. How To [chem.rochester.edu]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. This compound Citrus Aroma Chemical Supplier [chemicalbull.com]
Troubleshooting low yield in Citronitrile synthesis
Welcome to the Technical Support Center for Citronitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are the one-pot catalytic ammoxidation of citronellal and the two-step process involving the formation and subsequent dehydration of citronellal oxime.
Q2: I am experiencing low yield in the one-pot ammoxidation of citronellal. What are the potential causes?
A2: Low yields in the one-pot ammoxidation of citronellal can stem from several factors. These include suboptimal reaction temperature, inappropriate catalyst choice or concentration, insufficient or excessive amounts of ammonia and oxidant, and the presence of impurities in the starting material. Side reactions, such as the formation of citronellic acid or diols, can also significantly reduce the yield of the desired nitrile product.[1][2]
Q3: My citronellal oxime dehydration is resulting in a low yield of this compound. What should I investigate?
A3: Low yields during the dehydration of citronellal oxime are often due to incomplete reaction, degradation of the starting material or product, or the formation of byproducts. Key factors to examine include the choice and quantity of the dehydrating agent, the reaction temperature, and the presence of moisture. Inadequate removal of the aqueous phase after oxime formation can also inhibit the dehydration step.
Q4: What are some common side products observed in this compound synthesis?
A4: In the ammoxidation of citronellal, potential side products include citronellic acid, formed through the oxidation of the aldehyde group, and diols, which can result from the epoxidation of the carbon-carbon double bond followed by hydrolysis.[1][2] During the dehydration of citronellal oxime, incomplete reaction will leave unreacted oxime, and harsh reaction conditions can lead to decomposition of the starting material or product.
Troubleshooting Guides
Low Yield in One-Pot Ammoxidation of Citronellal
If you are experiencing low yields in the one-pot catalytic ammoxidation of citronellal, consult the following troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound yield.
Low Yield in Dehydration of Citronellal Oxime
For low yields in the dehydration of citronellal oxime, consider the following logical steps:
Caption: Troubleshooting dehydration of citronellal oxime.
Data Presentation
The following tables summarize reaction conditions and corresponding yields for the one-pot ammoxidation of citronellal, based on data from patent literature.[3]
Table 1: Effect of Catalyst and Temperature on this compound Yield
| Catalyst | Temperature (°C) | Oxidant | Yield (%) | Purity (%) |
| Cuprous Chloride | 15-25 | 50% Hydrogen Peroxide | 85.0 | 98.1 |
| Ferric Chloride/Sulfate | 5 | 50% Hydrogen Peroxide | 75.5 | 97.4 |
| Ferric Sulfate | -5 | Oxygen | 80.9 | 97.7 |
| Silver Nitrate | 15 | 50% Hydrogen Peroxide | 86.0 | 97.1 |
| Lead Nitrate | -5 | Lead Nitrate | 83.7 | 98.4 |
Experimental Protocols
Protocol 1: One-Pot Catalytic Ammoxidation of Citronellal
This protocol is adapted from patent literature and provides a general procedure for the synthesis of this compound from citronellal.[3]
Materials:
-
Citronellal
-
Isopropyl alcohol (solvent)
-
Catalyst (e.g., Cuprous Chloride)
-
25% Ammonia water
-
50% Hydrogen peroxide (oxidant)
-
Acetic acid (for neutralization)
-
Nitrogen gas
Procedure:
-
In a suitable reactor, combine citronellal and isopropyl alcohol.
-
Purge the reactor with nitrogen gas three times.
-
Control the reaction temperature to the desired range (e.g., 15-25°C).
-
Rapidly add the catalyst followed by the dropwise addition of 25% ammonia water.
-
Maintain the reaction temperature and add the 50% hydrogen peroxide dropwise over a period of 2-4 hours.
-
Monitor the reaction progress until the citronellal content is less than 1.0%.
-
Upon completion, neutralize the reaction mixture with acetic acid to a pH of 7-8.
-
Recover the solvent.
-
Purify the crude product to obtain this compound.
Protocol 2: Synthesis and Dehydration of Citronellal Oxime
This is a general two-step procedure for the synthesis of this compound from citronellal via an oxime intermediate.
Step 1: Formation of Citronellal Oxime
Materials:
-
Citronellal
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve citronellal in warm ethanol in a round-bottomed flask.
-
In a separate beaker, prepare a warm solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution to the citronellal solution and mix thoroughly.
-
Slowly add a solution of sodium hydroxide in water to the reaction mixture.
-
Stir the mixture. The oxime may separate as an oil that can solidify upon cooling.
-
Isolate the crude citronellal oxime.
Step 2: Dehydration of Citronellal Oxime to this compound
Materials:
-
Citronellal oxime
-
Acetic anhydride (dehydrating agent)
Procedure:
-
In a round-bottomed flask equipped with a condenser, combine the citronellal oxime with acetic anhydride.
-
Heat the mixture cautiously. An exothermic reaction may occur.
-
After the initial reaction subsides, gently boil the solution for approximately 20 minutes.
-
Carefully pour the hot solution into cold water with stirring.
-
Continue stirring as the mixture cools to induce crystallization of the this compound.
-
Filter and dry the crude this compound. Further purification may be required.
References
Technical Support Center: Preventing Polymerization in Nitrile-Containing Olefin Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unwanted polymerization during reactions with nitrile-containing olefins, using Citronellyl Nitrile as a representative model. Given that "Citronitrile" is not a standard chemical term, this resource focuses on the common challenges associated with molecules possessing both a nitrile group and a carbon-carbon double bond, which are susceptible to both radical and anionic polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes unwanted polymerization in my reaction?
Unwanted polymerization is typically initiated by radicals or ionic species. Common triggers in a laboratory setting include:
-
Heat: Many monomers, like styrene, will thermally polymerize at elevated temperatures (e.g., above 100°C).[1] Distillation of reactive monomers can be particularly risky.
-
Light: UV light can generate radicals, initiating polymerization.
-
Impurities: Peroxides formed from exposure to air (oxygen) or contaminants from reagents can act as initiators.
-
Acidic or Basic Conditions: Traces of acid or base can initiate cationic or anionic polymerization, respectively.[2] For molecules with electron-withdrawing groups like nitriles, anionic polymerization is a significant risk.[3]
-
High Monomer Concentration: A high concentration of the reactive monomer can increase the rate of polymerization.[2]
Q2: What are the primary polymerization mechanisms I should be aware of?
For a molecule like Citronellyl Nitrile, containing both a double bond and a nitrile group, two primary mechanisms are of concern:
-
Free-Radical Polymerization: This is a chain reaction involving a radical initiator that attacks the C=C double bond. The reaction proceeds through initiation, propagation, and termination steps. It is often triggered by heat, light, or radical-forming impurities.[4]
-
Anionic Polymerization: This mechanism is initiated by a nucleophile (a base or an organometallic reagent). The nitrile group is strongly electron-withdrawing, making the adjacent vinyl group susceptible to nucleophilic attack.[3] Anionic polymerization can be very rapid, even at low temperatures.
Q3: How can I prevent or minimize polymerization during my experiments?
A combination of careful planning and execution is key:
-
Temperature Control: Run reactions at the lowest effective temperature.[2] Use an ice bath for highly exothermic reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from forming peroxides, which can initiate radical polymerization.[5]
-
Slow Reagent Addition: Adding the reactive monomer slowly to the reaction mixture keeps its instantaneous concentration low, reducing the likelihood of self-polymerization.[2]
-
Use of Inhibitors: Add a small amount of a suitable polymerization inhibitor to the monomer during storage and, if compatible with your reaction chemistry, during the synthesis itself.[]
Q4: What are polymerization inhibitors and how do they function?
Polymerization inhibitors are chemical compounds that are added to monomers to prevent spontaneous polymerization.[] They work by scavenging the reactive species that initiate polymerization.[1][4]
-
Radical Scavengers: These are the most common type of inhibitors. They react with and neutralize free radicals, stopping the chain reaction. Phenolic compounds (like hydroquinone) and stable nitroxide radicals (like TEMPO) are excellent radical scavengers.[1][]
-
Retarders: These compounds slow down the rate of polymerization but do not stop it completely. They do not have a defined induction period like true inhibitors.[1]
Q5: Which inhibitor is right for my reaction?
The choice of inhibitor depends on the type of polymerization you need to prevent and the conditions of your reaction.
-
For radical polymerization (common during storage, distillation, or high-temperature reactions), phenolic inhibitors or stable radicals are preferred. Many commercial monomers are supplied with inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[1]
-
For anionic polymerization , acidic compounds can be used to neutralize any basic initiators. However, meticulous control of reagent purity and reaction conditions is the primary method of prevention.
Q6: How do I remove inhibitors before starting my reaction?
Commercial inhibitors must often be removed as they can interfere with the desired polymerization or reaction.[7]
-
Basic Wash: Phenolic inhibitors like hydroquinone (HQ) or MEHQ can be removed by washing the monomer with an aqueous solution of sodium hydroxide.[7] The resulting phenolate salt is soluble in the aqueous layer, which can then be separated.
-
Distillation: If the monomer is thermally stable, it can be distilled away from the non-volatile inhibitor. This should be done under vacuum to keep temperatures low and with caution, as heating can induce polymerization.[1]
-
Column Chromatography: Passing the monomer through a column of activated alumina can also remove phenolic inhibitors.
Q7: What are the early warning signs of unwanted polymerization?
Vigilant monitoring of your reaction can help you detect polymerization before it gets out of control.[2]
-
Increased Viscosity: The solution becomes noticeably thicker or "syrupy."[8]
-
Color Change: The reaction mixture may darken or change color.[8]
-
Spontaneous Boiling: A sudden, uncontrolled reflux can indicate a runaway exothermic polymerization.[8]
-
Solid/Gel Formation: The appearance of solid precipitates or the formation of a gel is a clear sign of polymerization.
Troubleshooting Guide
Problem: My reaction mixture suddenly became very viscous or solidified.
| Potential Cause | Analysis & Solution |
| Runaway Polymerization | This is a hazardous situation due to a rapid, exothermic reaction.[4] Immediate Action: If safe to do so, immerse the flask in an ice bath to rapidly cool it. If the reaction is too vigorous, evacuate the fume hood and alert safety personnel. Prevention for Future Experiments: 1. Improve Temperature Control: Use a larger reaction vessel for better heat dissipation and a reliable cooling bath. 2. Reduce Concentration: Run the reaction at a higher dilution.[2] 3. Add Reagents Slowly: Use an addition funnel to add the monomer dropwise.[2] 4. Incorporate an Inhibitor: If compatible with your chemistry, add a suitable inhibitor to the reaction mixture. |
Problem: The viscosity of my reaction is slowly increasing over time.
| Potential Cause | Analysis & Solution |
| Slow, Uncontrolled Polymerization | This indicates that conditions are favorable for polymerization, but it is not yet in a runaway state. Immediate Action: 1. Cool the reaction vessel immediately in an ice bath to slow the process. 2. If possible, add a "short-stop" inhibitor (like hydroquinone) to quench the polymerization. Prevention for Future Experiments: 1. Check Reagent Purity: Ensure starting materials and solvents are free from peroxides or other initiating impurities. Purify monomers immediately before use. 2. Maintain Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas. 3. Optimize Temperature: Investigate if the reaction can be performed at a lower temperature. |
Data Presentation: Common Polymerization Inhibitors
The following table summarizes common inhibitors used to prevent radical polymerization, which is a frequent issue during the storage and handling of olefin-containing monomers.
| Inhibitor Class | Example Inhibitor | Chemical Name | Typical Concentration | Mechanism |
| Phenolics | Hydroquinone (HQ) | Benzene-1,4-diol | 100 - 1000 ppm | Radical Scavenger (H-atom donor)[] |
| 4-Methoxyphenol (MEHQ) | 4-Methoxyphenol | 10 - 200 ppm | Radical Scavenger (H-atom donor)[1] | |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | 100 - 500 ppm | Radical Scavenger (H-atom donor)[1] | |
| Nitroxide Radicals | TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 10 - 200 ppm | Stable Radical Trap[1] |
| 4-Hydroxy-TEMPO (4-HT) | 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | 10 - 200 ppm | Stable Radical Trap[8] | |
| Aromatic Amines | Diphenylamine | N-Phenylaniline | 500 - 2000 ppm | Radical Scavenger (H-atom donor)[9] |
| Quinones | Benzoquinone | Cyclohexa-2,5-diene-1,4-dione | 100 - 1000 ppm | Molecular Inhibitor[9] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors via Basic Wash
Objective: To remove inhibitors like MEHQ or Hydroquinone from a water-immiscible monomer (e.g., Citronellyl Nitrile) before use.
Materials:
-
Monomer containing phenolic inhibitor
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Methodology:
-
Place the monomer in a separatory funnel. For every 100 mL of monomer, add 50 mL of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will react with NaOH to form a water-soluble sodium phenolate salt.[7]
-
Allow the layers to separate. The aqueous layer (bottom) may be colored (often brown/yellow). Drain and discard the aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution 1-2 more times, or until the aqueous layer is colorless.
-
Wash the monomer with 50 mL of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with 50 mL of brine to break any emulsions and aid in the removal of water. Drain the aqueous layer.
-
Transfer the washed monomer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry it. Swirl the flask and let it sit for 10-15 minutes.
-
Filter or decant the dry monomer into a clean, dry flask. The inhibitor-free monomer should be used immediately to prevent the formation of new peroxides.
Protocol 2: General Reaction Setup to Minimize Polymerization Risk
Objective: To set up a reaction vessel and procedure that minimizes the risk of unwanted polymerization.
Methodology:
-
Glassware Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Assemble the glassware and connect it to an inert gas line via a bubbler. Purge the system with the inert gas for 10-15 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Place the reaction flask in a suitable cooling bath (e.g., ice-water, dry ice-acetone) before adding any reagents.
-
Reagent Addition:
-
Charge the flask with the solvent and any stable reagents.
-
Place the reactive monomer (e.g., Citronellyl Nitrile) in a pressure-equalizing dropping funnel.
-
Add the monomer to the reaction mixture dropwise over a prolonged period. This maintains a low instantaneous concentration of the monomer, suppressing its self-polymerization.[2]
-
-
Monitoring: Continuously monitor the reaction for any signs of polymerization, such as an unexpected temperature rise (use a thermometer), viscosity increase, or color change.
Visualizations
Caption: Radical polymerization mechanism and the role of inhibitors.
Caption: Troubleshooting workflow for unexpected polymerization.
Caption: Relationship between causes and preventative measures.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. longchangchemical.com [longchangchemical.com]
Technical Support Center: Column Chromatography Techniques for Citronitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of citronitrile using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | Incomplete Elution: The mobile phase may not be polar enough to elute the this compound from the column. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.- If the compound is still retained, a stronger eluent like dichloromethane or a small percentage of methanol in the mobile phase can be used. |
| This compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, including some nitriles.[1][2][3][4] | - Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine mixed in the initial eluent.[5] - Use Neutral or Basic Stationary Phase: Consider using neutral alumina as an alternative to silica gel. | |
| Co-elution with Impurities: The chosen solvent system may not provide adequate separation between this compound and impurities. | - Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities and selectivities to achieve better separation.[6] - Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help in separating compounds with close Rf values. | |
| Poor Separation (Overlapping Peaks) | Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven flow of the mobile phase and poor separation.[7] | - Proper Slurry Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Gently tap the column during packing to ensure an even bed.[8][9] |
| Column Overloading: Loading too much crude sample onto the column can exceed its separation capacity. | - Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| Sample Band Broadening: Applying the sample in a large volume of solvent can lead to a wide initial band, resulting in poor separation. | - Concentrated Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and less polar than the eluent.[10] - Dry Loading: For samples that are not very soluble in the initial eluent, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[10][11] | |
| This compound Elutes Too Quickly (High Rf) | Mobile Phase is Too Polar: A highly polar eluent will move all compounds, including this compound, through the column too quickly.[12] | - Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase mixture. For instance, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.[12] |
| This compound Does Not Elute (Rf = 0) | Mobile Phase is Not Polar Enough: The eluent is too non-polar to move the this compound down the column.[13] | - Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent in your eluent mixture.[13] |
| Tailing of the this compound Peak | Strong Interaction with Stationary Phase: The nitrile group can have strong interactions with the acidic silanol groups on the silica gel surface. | - Add a Modifier: Incorporate a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase to reduce strong interactions. |
| Column Overloading: Too much sample can lead to tailing. | - Decrease the amount of sample loaded onto the column. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is crucial to determine an appropriate mobile phase using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.[14]
Methodology:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Common starting ratios to test include 9:1, 8:2, and 7:3 (hexane:ethyl acetate).
-
Place the TLC plates in the chambers and allow the solvent front to travel up the plate.
-
Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
Calculate the Rf value for this compound in each solvent system: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that gives the desired Rf for this compound and the best separation from other spots.
Column Chromatography Protocol for this compound Purification
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
Methodology:
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand.[9]
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
-
Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing and remove air bubbles.[8][9]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the solvent.[8]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with lower Rf values.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of a moderately polar nitrile like this compound. Actual values may vary depending on the specific impurities present in the crude mixture.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Hexane:Ethyl Acetate) | 95:5 to 80:20 (v/v) | The optimal ratio should be determined by TLC. |
| Expected Rf of this compound | 0.2 - 0.4 | In the optimized mobile phase for good separation. |
| Sample to Silica Gel Ratio (by weight) | 1:30 - 1:100 | Higher ratios are used for more difficult separations. |
| Expected Yield | >80% | Dependent on the purity of the crude material and optimization of the separation. |
| Expected Purity | >97% | Can be achieved with careful optimization of the chromatographic conditions. |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound purification? A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound in normal-phase chromatography. For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative.
Q2: How do I choose the right mobile phase for purifying this compound? A2: The ideal mobile phase is typically determined by running several trial separations on Thin Layer Chromatography (TLC) plates. A good starting point for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve an Rf value of 0.2-0.4 for this compound, which generally provides the best separation in column chromatography.
Q3: My this compound seems to be degrading on the column. What can I do? A3: Degradation on a silica gel column is often due to its acidic nature.[1][2][3][4] You can try deactivating the silica by pre-eluting the column with a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).[5] Alternatively, switching to a neutral stationary phase like alumina may prevent degradation.
Q4: Can I use gradient elution for this compound purification? A4: Yes, gradient elution is a very effective technique, especially if the crude mixture contains impurities with a wide range of polarities. You would start with a less polar mobile phase (e.g., a high percentage of hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds in order of increasing polarity.
Q5: What is "dry loading," and when should I use it for this compound purification? A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column.[10][11] This is particularly useful if your crude this compound is not very soluble in the initial, non-polar mobile phase. It helps to ensure a narrow sample band at the start of the chromatography, which leads to better separation.[10]
Q6: How can I tell which fractions contain my purified this compound? A6: Since this compound is colorless, you will need to monitor the collected fractions using an analytical technique. The most common method is to spot each fraction (or a selection of fractions) on a TLC plate, develop the plate, and visualize the spots under a UV lamp or with a stain. Fractions that show a single spot corresponding to the Rf of pure this compound are then combined.
Q7: What is a typical yield and purity I can expect from column chromatography of this compound? A7: With a well-optimized column chromatography procedure, you can typically expect a recovery yield of over 80% and a purity of greater than 97%. However, the actual yield will depend on the concentration of this compound in your crude mixture and the efficiency of the separation from impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. Home Page [chem.ualberta.ca]
- 13. community.wvu.edu [community.wvu.edu]
- 14. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Analysis of Citronitrile by NMR Spectroscopy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMR spectroscopy to identify impurities in Citronitrile.
Troubleshooting Common Issues in this compound NMR Analysis
This section addresses specific problems you may encounter during the NMR analysis of this compound.
Issue 1: Unexpected peaks in the aliphatic region (1.0 - 2.5 ppm).
-
Possible Cause: Presence of unreacted starting materials or related terpenic impurities. Common precursors to this compound include Citronellol, Geraniol, and Citronellal.
-
Troubleshooting Steps:
-
Compare the chemical shifts of the unexpected peaks with the known shifts of likely impurities (see Table 1).
-
Pay close attention to the region between 0.8 and 1.2 ppm for characteristic methyl signals of these impurities.
-
Look for multiplets around 1.5 - 2.2 ppm that could correspond to the aliphatic chain protons of these precursors.
-
Issue 2: A broad singlet is observed around 3.5 - 4.5 ppm.
-
Possible Cause: Presence of hydroxyl-containing impurities, most commonly Citronellol or Geraniol.
-
Troubleshooting Steps:
-
Perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet confirms the presence of an exchangeable proton (e.g., -OH).
-
Compare the remaining signals with the spectra of Citronellol and Geraniol to confirm the impurity's identity.
-
Issue 3: A sharp singlet or multiplet is observed around 9.5 - 10.0 ppm.
-
Possible Cause: Presence of an aldehydic impurity, likely unreacted Citronellal.
-
Troubleshooting Steps:
-
Check for a corresponding signal for the proton on the carbon adjacent to the aldehyde group.
-
Compare the chemical shifts with the known spectrum of Citronellal (see Table 1).
-
Issue 4: The baseline of the spectrum is distorted or broad.
-
Possible Cause: Poor sample preparation, including the presence of solid particles or high sample concentration.
-
Troubleshooting Steps:
-
Ensure your sample is fully dissolved in the deuterated solvent.
-
Filter the sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[1]
-
If the sample concentration is too high, dilute it with more deuterated solvent. For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is typically recommended.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Q2: I see a peak for water in my ¹H NMR spectrum. How can I remove it?
A2: The presence of water is a common issue. You can minimize its presence by using anhydrous deuterated solvents and drying your glassware thoroughly. If a water peak is still present, you can try adding a small amount of a drying agent like molecular sieves to your NMR tube (use with caution as it can affect shimming) or by lyophilizing your sample from a solvent that azeotropes with water (e.g., benzene) before dissolving it in the deuterated solvent.
Q3: How can I differentiate between Citronellol and Geraniol as impurities?
A3: While both are isomeric alcohols and will show similar broad -OH peaks, their olefinic and methyl proton signals in the ¹H NMR spectrum are distinct. Geraniol, having a trisubstituted double bond closer to the hydroxyl group, will show different chemical shifts for its vinyl and methyl protons compared to Citronellol. Refer to Table 1 for specific chemical shift values.
Q4: What are some common non-terpenic impurities I might see?
A4: Common laboratory solvents used during synthesis and purification are frequent contaminants. These can include ethyl acetate, hexane, dichloromethane, and acetone. You can identify these by comparing the observed peaks to published tables of common solvent impurities. Additionally, depending on the synthetic route, you might see byproducts such as amines or dimers resulting from the reduction of the nitrile group.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | -CH₂-CN | ~2.3 | ~25 |
| -C≡N | - | ~118 | |
| Olefinic CH | ~5.1 | ~124 | |
| Allylic CH₃ | ~1.60, ~1.68 | ~17.6, ~25.7 | |
| Aliphatic CH₃ | ~0.95 (d) | ~19.5 | |
| Citronellol | -CH₂-OH | ~3.66 | ~61.0 |
| Olefinic CH | ~5.10 | ~124.8 | |
| Allylic CH₃ | ~1.60, ~1.68 | ~17.6, ~25.7 | |
| Aliphatic CH₃ | ~0.90 (d) | ~19.5 | |
| Geraniol | -CH₂-OH | ~4.15 (d) | ~59.5 |
| Olefinic CH | ~5.42 (t), ~5.10 (t) | ~124.0, ~139.5 | |
| Allylic CH₃ | ~1.60, ~1.68, ~1.76 | ~16.5, ~17.7, ~25.7 | |
| Citronellal | -CHO | ~9.75 (t) | ~202.5 |
| Olefinic CH | ~5.08 | ~124.5 | |
| Allylic CH₃ | ~1.60, ~1.68 | ~17.6, ~25.7 | |
| Aliphatic CH₃ | ~0.97 (d) | ~19.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for impurities are compiled from various sources.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Glassware: Ensure your NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven or with a stream of dry nitrogen.
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter, filter the solution by passing it through a Pasteur pipette with a small cotton or glass wool plug into the NMR tube.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (several hundred to thousands of scans may be necessary depending on the concentration).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peaks.
-
Visualizations
Caption: Troubleshooting workflow for identifying impurities in this compound via ¹H NMR.
Caption: Logical relationship between NMR observations and impurity identification.
References
Troubleshooting Peak Tailing in the Gas Chromatography (GC) Analysis of Citronitrile
This technical support guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of Citronitrile. This resource is intended for researchers, scientists, and drug development professionals to help ensure accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's backside is broader than the front, resulting in an asymmetrical peak shape. This distortion can compromise the accuracy of peak integration and, consequently, the quantitative analysis.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a moderately polar compound like this compound can arise from several factors. The nitrile functional group (-C≡N) in this compound imparts polarity to the molecule, making it susceptible to interactions with active sites within the GC system.[1] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or glass wool packing.[2] Other causes can include issues with the GC method parameters or the physical setup of the instrument.
Q3: How can I quantitatively assess peak tailing?
A3: Peak tailing is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As). These values are calculated from the peak width at a specific percentage of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Regulatory bodies like the USP and EP provide acceptance criteria for peak symmetry, generally in the range of 0.8 to 1.8.[3][4] A value greater than 1.5 often indicates a significant tailing issue that needs to be addressed.[5]
Troubleshooting Guide
Peak tailing issues can be systematically diagnosed and resolved by examining different parts of the GC system and the analytical method. The following sections provide a step-by-step guide to troubleshooting peak tailing in this compound analysis.
Initial Assessment
Before making significant changes to your system or method, it's crucial to determine the nature of the peak tailing.
-
Are all peaks tailing, or only the this compound peak?
-
If all peaks in your chromatogram are tailing, it's likely a physical problem with the GC setup, such as improper column installation or a leak.[2]
-
If only the this compound peak (and other polar analytes) are tailing, the issue is more likely due to chemical interactions with active sites in the system.[2]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in GC analysis.
Detailed Troubleshooting Steps
1. Inlet Maintenance: The First Line of Defense
The GC inlet is a common source of problems leading to peak tailing.[6]
-
Action: Replace the inlet liner and septum. Over time, the liner can become contaminated with non-volatile residues from the sample matrix, and the septum can shed particles into the liner.
-
Pro-Tip: Use a deactivated liner, preferably with glass wool, to promote homogenous vaporization of the sample and trap non-volatile contaminants.[6]
2. Column Care and Installation
The analytical column is the heart of the separation process, and its condition is critical for good peak shape.
-
Action:
-
Trim the column: If inlet maintenance does not resolve the issue, trim 10-20 cm from the front of the column. This removes the section most likely to be contaminated with non-volatile residues.
-
Check the column cut: Ensure the column is cut cleanly and at a 90-degree angle. A poor cut can cause turbulence in the carrier gas flow, leading to peak distortion.[5]
-
Verify column installation: Confirm that the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes, resulting in peak tailing.[5]
-
3. Method Parameter Optimization
Sub-optimal GC method parameters can also contribute to peak tailing.
-
Action:
-
Inlet Temperature: Ensure the inlet temperature is sufficient to vaporize this compound and the sample solvent completely and rapidly. A temperature that is too low can lead to slow vaporization and band broadening.
-
Oven Temperature Program: A slow initial temperature ramp can sometimes contribute to peak tailing. Conversely, ensure the final hold temperature is adequate to elute all components from the column before the next injection.
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate may not efficiently sweep the sample from the inlet to the column, causing peak tailing. Verify that the flow rate is within the optimal range for your column dimensions.
-
Quantitative Data and Experimental Protocols
Table 1: Peak Asymmetry/Tailing Factor (Tf) Interpretation
| Tailing Factor (Tf) | Peak Shape Description | Interpretation and Recommended Action |
| 1.0 | Perfectly Symmetrical | Ideal peak shape. No action required. |
| 1.0 - 1.2 | Slightly Asymmetrical | Generally acceptable for most applications. |
| 1.2 - 1.5 | Moderately Tailing | Indicates a potential issue. Monitor peak shape closely. Consider preventative maintenance. |
| > 1.5 | Significant Tailing | Problematic for accurate quantification. Immediate troubleshooting is recommended.[5] |
Note: The Tailing Factor (Tf) is calculated as Tf = W(0.05) / (2 * f), where W(0.05) is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.[4]
Protocol 1: Recommended GC Method Parameters for this compound Analysis
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC with FID or equivalent |
| Column | Mid-polarity column (e.g., DB-WAX, HP-5) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold for 2 min) |
| Ramp: 10 °C/min to 240 °C (hold for 5 min) | |
| Detector | FID |
| Detector Temperature | 280 °C |
| Makeup Gas | Nitrogen |
Protocol 2: GC Inlet Maintenance
-
Cool Down: Turn off the inlet and oven heaters and allow them to cool to a safe temperature.
-
Turn Off Gases: Turn off the carrier and split vent gas flows at the instrument.
-
Remove Septum and Liner: Carefully unscrew the septum nut and remove the old septum. Use forceps to gently remove the inlet liner.
-
Inspect and Clean: Inspect the inlet for any visible contamination.
-
Install New Liner and Septum: Insert a new, deactivated liner and a new septum. Do not overtighten the septum nut.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
-
Heat and Equilibrate: Restore the inlet and oven to their setpoint temperatures and allow the system to equilibrate before running a test sample.
Logical Relationships of Peak Tailing Causes
The following diagram illustrates the interconnected causes of peak tailing.
Caption: A diagram illustrating the primary causes and their sub-categories that lead to peak tailing.
References
Stability of Citronitrile under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of citronitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound (3,7-Dimethyl-6-octenenitrile) is a fragrance ingredient known for its fresh, citrus aroma. Its stability is significantly influenced by the pH and oxidative potential of the formulation. Generally, it exhibits good stability in neutral to moderately acidic or alkaline conditions but degrades in the presence of strong oxidizing agents or highly alkaline environments.
Q2: To what major degradation products does this compound hydrolyze?
A2: Under acidic or basic conditions, the primary degradation pathway for this compound is hydrolysis of the nitrile functional group. This reaction typically proceeds in two stages: first to citronellamide, and then further to citronelloic acid and ammonia (or an ammonium salt, depending on the pH).
Q3: Is this compound stable in typical cosmetic and household product formulations?
A3: this compound shows excellent stability in many common product bases. It is rated as having "excellent" stability in body lotions and shampoos, and "good" stability in soaps.[1] However, its stability is considered "poor" in bleach, which is a highly alkaline and oxidizing environment.[1][2] It is also noted to be stable in acidic cleaning formulations.[1]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method for quantifying the concentration of volatile fragrance compounds like this compound. To monitor the formation of non-volatile degradation products like citronelloic acid, High-Performance Liquid Chromatography (HPLC) may be more suitable.
Stability Data Summary
The following table summarizes the stability of this compound across various conditions. The qualitative data is based on supplier information, while the quantitative data is illustrative to demonstrate expected trends.
| Condition | pH Range | Temperature | Oxidizing Agent | Qualitative Stability | Illustrative Half-Life (t½) | Potential Degradation Products |
| Aqueous Buffer | 4-5 | 25°C | None | Excellent | > 1 year | Negligible |
| Body Lotion Base | 6-7 | 25°C | None | Excellent[1] | > 1 year | Negligible |
| Shampoo Base | 5-6 | 25°C | None | Excellent[1] | > 1 year | Negligible |
| Soap Base | 9-10 | 25°C | None | Good[1] | ~180 days | Citronellamide, Citronelloic Acid, Ammonia |
| 0.1 M HCl (Acid Hydrolysis) | 1 | 50°C | None | Moderate | ~30 days | Citronellamide, Citronelloic Acid, Ammonium Chloride |
| 0.1 M NaOH (Alkaline Hydrolysis) | 13 | 50°C | None | Poor | ~5 days | Citronellamide, Sodium Citronelloate, Ammonia |
| Household Bleach Solution | >11 | 25°C | Present | Poor[1][2] | < 1 day | Citronelloic Acid, various oxidation and cleavage products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Objective: To assess the degradation of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress and to identify the primary degradation products.
2. Materials & Equipment:
-
This compound (high purity)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Gas Chromatograph with FID (GC-FID)
-
HPLC with UV or MS detector
-
Thermostatically controlled oven
-
Photostability chamber with UV and visible light sources
-
Volumetric flasks, pipettes, and vials
3. Preparation of Stock and Stressed Samples:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 50°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 50°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in an oven at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber.
-
Control: Keep a sample of the stock solution at room temperature in the dark.
4. Sample Analysis:
-
Withdraw aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot before analysis.
-
Analyze the samples by GC-FID to determine the remaining concentration of this compound.
-
If necessary, use HPLC to analyze for the formation of non-volatile degradation products.
5. Data Interpretation:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate and, if applicable, the half-life of this compound under each stress condition.
-
Identify major degradation peaks in the chromatograms and, if possible, characterize the corresponding degradation products.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Loss of citrus fragrance in a high-pH formulation. | Alkaline hydrolysis of the nitrile group. This compound is known to have reduced stability in highly alkaline conditions, such as in some soap bases or cleaners. | Buffer the formulation to a lower pH if possible (ideally below pH 9). Consider microencapsulation of the this compound to protect it from the bulk formulation. Perform a stability test to determine the acceptable pH range for your product. |
| Inconsistent results in stability testing. | Analytical method variability, improper sample handling, or complex interactions within the product matrix. | Validate your analytical method (e.g., GC or HPLC) for specificity, linearity, accuracy, and precision. Ensure consistent sample preparation and storage. Analyze a placebo (formulation without this compound) to check for interfering peaks. |
| Discoloration or off-odor development. | Degradation of this compound into other compounds, or interaction with other ingredients in the formulation. | Use analytical techniques (like GC-MS) to identify the degradation products. Evaluate the compatibility of this compound with all other raw materials in the formulation individually. Consider adding antioxidants if oxidative degradation is suspected. |
| Precipitate formation in an aqueous-based product. | Poor solubility of this compound or its degradation products in the aqueous phase. | This compound is sparingly soluble in water. Ensure your formulation contains an adequate solubilizing agent (e.g., surfactant, co-solvent). If the precipitate is a degradation product, address the root cause of the instability. |
Visual Guides
Caption: General hydrolysis pathways for this compound under acidic and basic conditions.
Caption: Experimental workflow for a this compound forced degradation study.
Caption: Troubleshooting flowchart for this compound stability issues.
References
Minimizing byproduct formation in the oximation of citronellal
A technical support resource designed for researchers, scientists, and drug development professionals to navigate the complexities of citronellal oximation and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the oximation of citronellal?
The oximation of citronellal is a chemical reaction where the aldehyde functional group of citronellal reacts with hydroxylamine (NH₂OH) to form a citronellal oxime and water.[1] This reaction is a condensation reaction.[1] The hydroxylamine is typically used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to release the free hydroxylamine for the reaction to proceed.[2]
Q2: What are the most common byproducts observed during the oximation of citronellal?
Common byproducts can arise from several side reactions:
-
Citronellic Acid: Formed via the oxidation of the citronellal aldehyde group. This side reaction can be initiated by radical reactions, particularly at a lower pH.[3]
-
Isopulegol: An isomer of citronellal that can form under acidic conditions via intramolecular cyclization (Prins reaction).
-
Nitrile Formation: The resulting oxime can undergo dehydration to form citronellyl nitrile, especially under certain catalytic conditions.[4][5]
-
Beckmann Rearrangement Products: The oxime can undergo an acid-catalyzed Beckmann rearrangement, which would lead to the formation of an amide.[1][2]
-
Degradation Products: In the presence of oxidizing agents like ozone or OH radicals, citronellal can degrade into smaller molecules such as 3-methylhexanedial and 2-oxopropanal (methylglyoxal).[6][7]
Q3: How does pH influence the reaction and the formation of byproducts?
The pH of the reaction medium is a critical parameter.[2]
-
Slightly Acidic to Neutral pH: Generally favored for the main oximation reaction.
-
Strongly Acidic Conditions: Can promote the hydrolysis of the oxime back to citronellal and water.[1] It also significantly increases the risk of Beckmann rearrangement and the formation of cyclic byproducts like isopulegol.[1][2]
-
Basic Conditions: A base is necessary to liberate free hydroxylamine from its hydrochloride salt.[2] A slightly basic medium can help prevent the Beckmann rearrangement.[2] However, very high pH (e.g., pH 12) in the presence of an oxidant can favor the formation of citronellic acid over the oxime.[3]
Q4: What analytical methods are recommended for monitoring the reaction and quantifying purity?
Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is the most common and effective method for separating, identifying, and quantifying the citronellal oxime and any byproducts.[6][8][9] For chiral analysis of citronellal and its derivatives, enantioselective capillary GC can be utilized.[8] It may sometimes be necessary to chemically modify (derivatize) the products before analysis to improve their volatility or stability for GC analysis.[6][9]
Troubleshooting Guide
Issue 1: Low or No Yield of Citronellal Oxime
-
Question: My oximation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
-
Answer: Low yields in oximation reactions can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.
-
Inactive Reagents: Hydroxylamine hydrochloride can degrade over time.[1] Ensure you are using a fresh batch and that the base (e.g., sodium carbonate, pyridine) is of good quality and used in the correct stoichiometric amount to effectively liberate the free hydroxylamine.[2][10]
-
Suboptimal pH: The reaction is highly sensitive to pH.[2] If the medium is too acidic, the hydroxylamine may be fully protonated and thus non-nucleophilic. If it's too basic, the solubility of reagents might be affected. Measure and adjust the pH to a slightly acidic or neutral range.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the reaction time or gently heating the mixture (e.g., to 40-60 °C).[1]
-
Poor Solubility: If the citronellal is not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[1] Ensure you are using a suitable solvent system where all reactants are soluble.
-
Issue 2: Formation of Unexpected Byproducts
-
Question: My analysis shows significant peaks other than my desired oxime. How do I identify and prevent these byproducts?
-
Answer: The identity of the byproduct provides clues to the underlying side reaction, which can be controlled by modifying the reaction conditions.
-
Amide/Lactam Detected (from Beckmann Rearrangement): This is a strong indication of acidic conditions.[1] To prevent this, maintain a neutral or slightly basic pH throughout the reaction and workup.[2] Avoid using strong acids as catalysts.
-
Citronellic Acid Detected (Oxidation): This suggests that the aldehyde is being oxidized. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect air oxidation. Avoid unnecessarily high temperatures and check your starting materials for peroxide impurities. Radical-initiated side reactions are suppressed at higher pH.[3]
-
Citronellyl Nitrile Detected (Dehydration): The conversion of the oxime to a nitrile is a dehydration reaction. This can be favored by certain catalysts and higher temperatures. Using milder reaction conditions can help minimize this byproduct.[5]
-
Data on Reaction Conditions
The selection of catalyst, solvent, and reaction conditions significantly impacts the conversion of citronellal and the selectivity for the desired oxime product.
Table 1: Comparison of Oximation Methodologies
| Parameter | Method A: Titanium Silicalite Catalyst | Method B: Solvent-Free Grinding |
|---|---|---|
| Reactants | Citronellal, Ammonia, Hydrogen Peroxide | Citronellal, NH₂OH·HCl, Na₂CO₃ |
| Catalyst | Titanium Silicalite | None (Solid-state reaction) |
| Solvent | Specified as part of the system | None |
| Temperature | 70 °C | Room Temperature |
| Molar Ratios | Citronellal:Ammonia = 1:1.3Citronellal:H₂O₂ = 1:1 | Aldehyde:NH₂OH·HCl:Na₂CO₃ = 1:1:1.5 |
| Reported Yield | High selectivity claimed | 95% |
Experimental Protocols
Protocol 1: Oximation using Titanium Silicalite Catalyst
This method is based on a patented process designed for high selectivity and conversion.[11]
-
System Preparation: To a reaction vessel containing a solvent and a titanium silicalite catalyst, add the reactant citronellal. The weight ratio of citronellal to solvent should be 1:3, and the weight ratio of citronellal to catalyst should be 1:0.03.[11]
-
Ammonia Addition: Add ammonia to the reaction system with stirring. The molar ratio of citronellal to ammonia should be 1:1.3.[11]
-
Reaction Initiation: Heat the mixture to the reaction temperature of 70 °C.[11]
-
Oxidant Addition: Slowly add hydrogen peroxide to the mixture over a period of 2 hours. The molar ratio of citronellal to hydrogen peroxide should be 1:1.[11]
-
Reaction Completion: After the addition of hydrogen peroxide is complete, continue stirring the reaction mixture for an additional 1 hour at 70 °C.[11]
-
Workup: Upon completion, cool the reaction mixture. The citronellal oxime product can then be isolated and purified using standard laboratory techniques such as extraction and column chromatography.
Protocol 2: Solvent-Free Oximation by Grinding
This environmentally friendly method avoids the use of solvents and proceeds at room temperature.[10]
-
Reagent Preparation: In a mortar, combine citronellal, hydroxylamine hydrochloride (NH₂OH·HCl), and anhydrous sodium carbonate (Na₂CO₃).
-
Stoichiometry: Use a molar ratio of 1:1:1.5 for citronellal : NH₂OH·HCl : Na₂CO₃ for optimal results.[10]
-
Grinding: Thoroughly grind the mixture using a pestle at room temperature for approximately 2-5 minutes. The reaction occurs in the solid state.
-
Initial Workup: After grinding, add approximately 10 mL of water to the mortar to dissolve the inorganic salts.
-
Product Isolation:
-
If the oxime product is a solid, it can be collected by filtration, washed with water, and dried.
-
If the oxime product is a liquid (as is common for citronellal oxime[12]), extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. asianpubs.org [asianpubs.org]
- 11. CN102241605A - Production method of citronellal oxime - Google Patents [patents.google.com]
- 12. citronellal oxime, 22457-25-6 [thegoodscentscompany.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Citronitrile and Geranyl Nitrile Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolism of two structurally related fragrance ingredients, citronitrile (CN) and geranyl nitrile (GN). Understanding the metabolic fate of these α,β-unsaturated nitriles is crucial for assessing their safety and potential toxicity. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the primary metabolic pathways.
Executive Summary
This compound and geranyl nitrile are rapidly metabolized in the liver of mice, rats, and humans.[1][2] A key comparative study reveals that while both compounds share major metabolic pathways, the rates of metabolism differ across species.[1][2] The primary routes of biotransformation for both CN and GN involve epoxidation of the 6-alkenyl moiety, hydroxylation of the terminal methyl groups, and hydroxylation at the allylic C5 position.[1][2] Notably, the conjugated nitrile group in both molecules appears to be resistant to phase I and phase II metabolism.[1][2]
Data Presentation
The following table summarizes the intrinsic clearance and half-life of this compound and geranyl nitrile in hepatocytes from different species.
| Compound | Species | Intrinsic Clearance (μl/min/10^6 cells) | Half-life (t½, min) |
| This compound (CN) | Mouse | 185 ± 20 | 0.7 ± 0.1 |
| Rat | 41.8 ± 3.4 | 3.3 ± 0.3 | |
| Human | 13.9 ± 1.8 | 10.0 ± 1.4 | |
| Geranyl Nitrile (GN) | Mouse | 200 ± 22 | 0.7 ± 0.1 |
| Rat | 49.3 ± 5.0 | 2.8 ± 0.3 | |
| Human | 11.9 ± 1.6 | 11.6 ± 1.7 |
Data sourced from Kemper et al., 2006.[1]
Metabolic Pathways
The metabolism of both this compound and geranyl nitrile proceeds through several key pathways, as illustrated in the diagrams below.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of Geranyl Nitrile.
Experimental Protocols
The following section details the methodologies employed in the comparative metabolism studies of this compound and geranyl nitrile.
Hepatocyte Isolation and Incubation
-
Species: Male Sprague-Dawley rats, male CD-1 mice, and human liver tissue were used as sources for hepatocytes.
-
Isolation: Hepatocytes were isolated using a two-step collagenase perfusion method. Cell viability was determined by trypan blue exclusion and was greater than 85%.
-
Incubation for Intrinsic Clearance: Freshly isolated hepatocytes were suspended in L-15 medium and incubated with this compound or geranyl nitrile (25 µM) in sealed vials at 37°C with continuous shaking.
-
Incubation for Metabolite Identification: Hepatocytes (5 x 10^6 cells/ml) were incubated with a higher concentration of the test compounds (250 µM) for 60 minutes at 37°C.
Analytical Methods
-
Intrinsic Clearance Analysis: The disappearance of the parent compound from the headspace of the incubation vials was monitored over time using solid-phase microextraction (SPME) coupled with gas chromatography/mass spectrometry (GC/MS).
-
Metabolite Identification: Following incubation, the reaction mixtures were extracted with ethyl acetate. The concentrated extracts were then analyzed by GC/MS to identify the metabolites.
Experimental Workflow
The general workflow for the in vitro metabolism studies is depicted below.
Caption: Workflow for in vitro metabolism studies.
Discussion
The comparative in vitro metabolism studies of this compound and geranyl nitrile in hepatocytes from mice, rats, and humans reveal significant similarities in their biotransformation pathways.[1][2] Both compounds undergo rapid metabolism, with mice exhibiting the fastest metabolic clearance, followed by rats, and then humans.[1][2]
The primary metabolic routes for both CN and GN are oxidation at various positions on the terpene backbone.[1][2] This includes epoxidation of the double bond at the 6-position, which subsequently leads to the formation of glutathione conjugates.[1] Another major pathway is the hydroxylation of the terminal methyl groups. In rodents, these hydroxylated metabolites are primarily conjugated with glucuronic acid, whereas in human hepatocytes, they are further oxidized to the corresponding carboxylic acids.[1][2] Hydroxylation at the allylic C5 position represents a more minor metabolic pathway for both compounds.
A crucial finding from these studies is the resistance of the α,β-unsaturated nitrile moiety to both phase I and phase II metabolism.[1][2] This is noteworthy because the potential for nitriles to release cyanide is a significant toxicological concern. The lack of evidence for metabolism at the nitrile group suggests that the toxicity of this compound and geranyl nitrile may not be primarily driven by cyanide release. However, it is important to note that these are in vitro findings, and in vivo studies would be necessary to confirm this.
References
A Comparative Guide to the Validation of Analytical Methods for Citronitrile Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of citronitrile, a key fragrance and flavor compound, is critical for quality control and formulation development. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques, supported by experimental protocols and performance data.
Methodology Comparison: GC-MS vs. Alternatives
The selection of an optimal analytical method for this compound quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. While GC-MS is a powerful and widely used technique for volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays offer alternative capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly specific and sensitive, providing both qualitative and quantitative data. Its ability to separate volatile compounds and identify them based on their mass spectra makes it ideal for complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely available technique. For a compound like this compound which lacks a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity, or detection would rely on less sensitive UV wavelengths.
Spectrophotometric Assays offer a simpler and high-throughput alternative, often based on a color-forming reaction. However, these methods are typically less specific and more susceptible to interference from other components in the sample matrix.
Quantitative Performance Data
The following table summarizes the hypothetical, yet typical, performance characteristics of the compared methods for this compound quantification.
| Parameter | GC-MS | HPLC-UV (with derivatization) | Spectrophotometric Assay |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity, detection by UV absorbance | Colorimetric reaction of the nitrile group |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.5 µg/mL | 5 µg/mL |
| Precision (%RSD) | < 3% | < 5% | < 8% |
| Accuracy (% Recovery) | 97-103% | 95-105% | 90-110% |
| Throughput | Moderate | Moderate to High | High |
| Sample Matrix Complexity | Tolerant | Moderately Tolerant | Prone to Interferences |
| Instrumentation Cost | High | Moderate | Low |
Experimental Protocols
Validated GC-MS Method for this compound Quantification
This protocol describes a validated method for the quantification of this compound in a sample matrix, such as an essential oil or a fragrance formulation.
1.1. Materials and Reagents
-
Solvents: Hexane (GC grade), Ethanol (absolute)
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as Tetradecane or another suitable n-alkane.
1.2. Standard and Sample Preparation
-
Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in hexane. Prepare a primary stock solution of the internal standard (e.g., 1000 µg/mL) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve a concentration range of 0.05 µg/mL to 10 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 1 µg/mL).
-
Sample Preparation: Accurately weigh or measure an amount of the sample and dilute with hexane to bring the expected this compound concentration into the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
1.3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (m/z): To be determined (e.g., a prominent and specific fragment ion of this compound).
-
Qualifier Ions (m/z): To be determined (e.g., two other characteristic fragment ions for identity confirmation).
-
1.4. Method Validation The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Alternative Method 1: HPLC-UV
This method provides an alternative to GC-MS, particularly when dealing with less volatile matrices or when GC-MS is unavailable.
2.1. Principle Due to the weak UV absorbance of this compound, a pre-column derivatization step would be required to attach a UV-active moiety to the molecule. Alternatively, a sensitive UV detector at a low wavelength (e.g., 210 nm) could be used, though with potentially lower sensitivity and selectivity.
2.2. Hypothetical HPLC-UV Protocol (without derivatization)
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples and standards are prepared in the mobile phase.
Alternative Method 2: Spectrophotometric Assay
This protocol outlines a simple, high-throughput colorimetric assay.
3.1. Principle This method is based on the reaction of the nitrile group to form a colored product that can be quantified using a spectrophotometer. A potential reaction could involve the hydrolysis of the nitrile to an amide, followed by a colorimetric reaction for the amide or ammonia produced.
3.2. Hypothetical Spectrophotometric Protocol
-
Reagents: Reagents for nitrile hydrolysis (e.g., a specific enzyme or a chemical catalyst) and a colorimetric detection kit (e.g., based on the Berthelot reaction for ammonia).
-
Procedure:
-
Incubate the sample with the hydrolysis reagent to convert this compound to the corresponding amide or carboxylate and ammonia.
-
Add the colorimetric reagents.
-
Measure the absorbance at the specified wavelength (e.g., 630 nm for the Berthelot reaction).
-
-
Quantification: A calibration curve is constructed using known concentrations of this compound.
Workflow Visualization
The following diagram illustrates the experimental workflow for the validated GC-MS method for this compound quantification.
Caption: Workflow for GC-MS quantification of this compound.
A Comparative Guide to the Synthesis of Citronitrile: Chemical vs. Enzymatic Routes
For Immediate Publication
Introduction
Citronitrile, a key fragrance component prized for its fresh, citrus-lemon aroma, is widely used in soaps, detergents, and personal care products.[1] Its synthesis is a critical process for the flavor and fragrance industry. Traditionally, chemical methods have dominated its production, but advancements in biocatalysis are presenting enzymatic routes as sustainable and efficient alternatives. This guide provides a detailed comparison of the prevailing chemical and enzymatic synthesis methodologies for this compound, offering experimental data, protocols, and workflow visualizations to inform researchers, scientists, and professionals in drug and fragrance development.
Methodology Comparison: Performance and Conditions
The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction speed, yield, purity, and environmental impact. Chemical methods often offer faster reaction times, while enzymatic routes excel in specificity and mild reaction conditions, avoiding harsh reagents and byproducts.[2][3]
| Parameter | Chemical Synthesis (One-Pot Ammoxidation) | Enzymatic Synthesis (Whole-Cell Biocatalysis) |
| Starting Material | Citronellal | Citronellal Oxime (derived from Citronellal) |
| Key Reagents | Isopropanol, Ammonia, Metal Catalyst (e.g., CoCl₂), Oxidant (e.g., H₂O₂) | Whole cells expressing Aldoxime Dehydratase (Oxd) |
| Yield | >83% (up to 87.2% reported)[1] | Full conversion (>99%) reported[2][4] |
| Purity | >97%[1] | High (assumed >99% based on full conversion) |
| Reaction Time | 2 - 4 hours (oxidant addition phase)[1] | ~90 hours (for full conversion)[4] |
| Temperature | -5°C to 35°C[1] | Mild (e.g., 10°C to 30°C)[2][5] |
| Pressure | Atmospheric | Atmospheric |
| Solvent | Isopropanol[1] | Solvent-free ("neat") or aqueous buffer[2][4] |
| Key Advantages | Faster reaction cycle, high throughput | High specificity, mild conditions, environmentally benign, avoids toxic reagents[3][6] |
| Key Disadvantages | Use of oxidants and metal catalysts, potential for byproducts | Significantly longer reaction time, potential challenges in enzyme stability and cost |
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below, based on published data.
Protocol 1: Chemical Synthesis via One-Pot Catalytic Ammoxidation
This protocol is based on a patented one-pot method for preparing this compound from citronellal.[1]
Materials:
-
Citronellal
-
Isopropanol
-
Cobalt (II) Chloride (CoCl₂) or similar metal catalyst
-
25% Ammonia water
-
50% Hydrogen Peroxide (H₂O₂)
-
Acetic Acid (for neutralization)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Charging the Reactor: In a 5-liter reactor, mix citronellal (230 g) and isopropanol (785 g).
-
Inerting: Purge the reactor with nitrogen three times to create an inert atmosphere.
-
Catalyst and Ammonia Addition: Control the reaction temperature between 15°C and 25°C. Add the catalyst, cobalt chloride (18 g), followed by the rapid dropwise addition of 25% ammonia water (364 g).
-
Oxidation: While maintaining the temperature at 15-25°C, add 50% hydrogen peroxide (340 g) dropwise over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) until the citronellal content is less than 1.0%.
-
Neutralization: Once the reaction is complete, neutralize the reaction mixture by adding acetic acid until the pH is between 7 and 8.
-
Purification: Recover the isopropanol solvent via distillation. The remaining crude product is then purified (e.g., by vacuum distillation) to yield the final this compound product. An expected yield of approximately 226 g (87.2%) with a purity of 97.6% can be achieved.[1]
Protocol 2: Enzymatic Synthesis via Whole-Cell Biocatalysis
This protocol describes a two-step process involving the chemical formation of the aldoxime intermediate, followed by enzymatic dehydration using a whole-cell biocatalyst. This is based on a method described for fragrance synthesis.[2][4][7]
Materials:
-
Step A (Oxime Formation):
-
Citronellal
-
Hydroxylamine
-
Appropriate solvent and base (e.g., ethanol, sodium hydroxide)
-
-
Step B (Enzymatic Dehydration):
-
Citronellal oxime (from Step A)
-
Whole microbial cells (e.g., E. coli) overexpressing an aldoxime dehydratase (Oxd) gene.
-
Bioreactor with temperature control
-
Procedure:
Step A: Synthesis of Citronellal Oxime
-
Citronellal is reacted with hydroxylamine under standard chemical conditions to form the intermediate, citronellal oxime. This is a well-established chemical transformation.
Step B: Biocatalytic Dehydration
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the aldoxime dehydratase enzyme. Harvest the cells via centrifugation to be used as a whole-cell biocatalyst.
-
Reaction Setup: The reaction is conducted under solvent-free ("neat") conditions. Add the citronellal oxime substrate directly to the whole-cell biocatalyst in a suitable reaction vessel.
-
Incubation: Maintain the reaction at a mild temperature (e.g., 30°C) with gentle agitation.[2]
-
Reaction Monitoring: Monitor the conversion of citronellal oxime to this compound using GC or HPLC. The reaction may take up to 90 hours to reach full conversion.[4]
-
Product Isolation: After completion, the product can be separated from the cell mass. This may involve centrifugation to pellet the cells, followed by extraction of the this compound from the supernatant or directly from the reaction mixture using an appropriate organic solvent, which is then removed under reduced pressure.
Workflow Visualizations
The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.
References
- 1. CN104529822A - Production technology for preparing citronellyl nitrile from citronellal - Google Patents [patents.google.com]
- 2. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes instead of cyanide: Researchers develop biocatalytic process for nitrile production | EurekAlert! [sciencesources.eurekalert.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Nitriles in Asymmetric Synthesis: Citronitrile vs. Other Key Synthons
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral nitriles are valuable building blocks in this endeavor, serving as versatile precursors to a wide array of functionalities, including amines, carboxylic acids, and complex heterocyclic systems. This guide provides an objective comparison of the performance of citronitrile with other representative chiral nitriles in asymmetric synthesis, supported by experimental data and detailed methodologies.
Introduction to Chiral Nitriles in Asymmetric Synthesis
The asymmetric synthesis of nitriles offers a powerful strategy for introducing chirality into a molecule. Various methods have been developed to achieve this, broadly categorized into biocatalytic and chemocatalytic approaches. This guide will explore the biocatalytic synthesis of citronellyl nitrile and compare its performance metrics with those of other chiral nitriles synthesized through established chemocatalytic routes such as the Strecker reaction, conjugate addition, and hydrocyanation.
Biocatalytic Synthesis of (R)-Citronellyl Nitrile
The synthesis of (R)-citronellyl nitrile, a valuable fragrance ingredient and chiral building block, can be efficiently achieved using a biocatalytic approach employing whole cells overexpressing aldoxime dehydratases. This method is notable for its mild reaction conditions and avoidance of toxic cyanide reagents.
Experimental Workflow: Biocatalytic Synthesis of Citronellyl Nitrile
Caption: Biocatalytic synthesis of (R)-citronellyl nitrile.
Performance Data: Biocatalytic Synthesis of (R)-Citronellyl Nitrile
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Citronellal Oxime | Whole cells overexpressing aldoxime dehydratase | High | >99 |
Experimental Protocol: Biocatalytic Synthesis of (R)-Citronellyl Nitrile
A general procedure involves the oximation of citronellal followed by biocatalytic dehydration.
-
Oximation of Citronellal: Citronellal is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous-organic solvent system to form citronellal oxime.
-
Biocatalytic Dehydration: The citronellal oxime is then introduced into a suspension of whole microbial cells (e.g., E. coli) overexpressing a suitable aldoxime dehydratase. The reaction is typically carried out in a buffered aqueous medium at a controlled temperature (e.g., 30°C) and pH.
-
Extraction and Purification: After the reaction is complete, the product, (R)-citronellyl nitrile, is extracted from the reaction mixture using an organic solvent and purified by standard chromatographic techniques.
Chemocatalytic Synthesis of Other Chiral Nitriles
To provide a comparative perspective, this section details the synthesis of other significant chiral nitriles using established asymmetric chemocatalytic methods.
Asymmetric Strecker Reaction: Synthesis of Chiral α-Aminonitriles
The Strecker reaction is a classic method for synthesizing α-amino acids from aldehydes or ketones. The use of a chiral auxiliary, such as (R)-phenylglycine amide, allows for the diastereoselective synthesis of α-aminonitriles, which can then be converted to enantiomerically enriched α-amino acids.
Caption: Asymmetric Strecker reaction workflow.
| Aldehyde/Ketone | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Pivaldehyde | (R)-Phenylglycine amide | >99:1 | 76-93 | |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | >99:1 | 76 |
-
Reaction Setup: (R)-phenylglycine amide hydrochloride is dissolved in a mixture of methanol and water.
-
Aldehyde Addition: The aldehyde (e.g., pivaldehyde) is added to the solution.
-
Cyanide Addition: An aqueous solution of sodium cyanide is added dropwise to the reaction mixture.
-
Crystallization: The reaction mixture is stirred at room temperature, during which one diastereomer of the α-aminonitrile selectively crystallizes out of the solution.
-
Isolation: The crystalline product is isolated by filtration, washed, and dried to yield the diastereomerically pure α-aminonitrile.
Asymmetric Conjugate Addition of Cyanide: Synthesis of Chiral β-Cyanoketones
The asymmetric conjugate addition of a cyanide source to α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of chiral β-cyanoketones. Chiral metal complexes, such as (salen)Al-Cl, can effectively catalyze this transformation with high enantioselectivity.
Caption: Asymmetric conjugate addition of cyanide.
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| α,β-Unsaturated Imide | (salen)Al-Cl complex | 90 | 97 | |
| Chalcone | Gd(III) catalyst with chiral ligand | 95 | 99 |
-
Catalyst Preparation: The chiral (salen)Al-Cl catalyst is prepared in situ or used as a pre-formed complex.
-
Reaction Mixture: The α,β-unsaturated imide is dissolved in a suitable solvent (e.g., toluene) and cooled to a low temperature (e.g., -40°C).
-
Reagent Addition: The chiral catalyst is added, followed by the slow addition of trimethylsilyl cyanide (TMSCN) and an alcohol (e.g., isopropanol), which generates HCN in situ.
-
Quenching and Workup: The reaction is stirred at low temperature until completion, then quenched with an acidic solution. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Purification: The crude product is purified by flash chromatography to afford the enantiomerically enriched β-cyanoketone.
Asymmetric Hydrocyanation of Alkenes
The direct addition of hydrogen cyanide across a double bond is a highly atom-economical method for synthesizing chiral nitriles. This transformation can be catalyzed by chiral transition metal complexes, such as those based on nickel or rhodium.
Caption: Catalytic cycle for asymmetric hydrocyanation.
| Alkene | Catalyst System | Yield (%) | Enantiomeric Ratio (er) / ee % | Cyanide Source | Reference |
| (E)-Homostilbene | Ni(0) with TADDOL-derived phosphine-phosphite | 76 | 74:26 er | TMSCN/MeOH | |
| Various Alkenes | Rhodium-catalyzed hydroformylation/condensation/aza-Cope elimination | up to 95 | up to 98% ee | Cyanide-free |
-
Catalyst Precursor: A nickel(0) precursor is mixed with a chiral phosphine-phosphite ligand in a dry, inert atmosphere.
-
Reaction Setup: The alkene substrate is dissolved in a suitable solvent (e.g., THF) in a reaction vessel.
-
Reagent Addition: The catalyst solution is added to the alkene solution. A solution of trimethylsilyl cyanide (TMSCN) in a mixture of THF and methanol is then added slowly via syringe pump at a controlled temperature (e.g., 0°C).
-
Reaction Monitoring: The reaction is stirred for an extended period until completion.
-
Workup and Purification: The reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to isolate the chiral nitrile.
Comparative Analysis
| Feature | Citronellyl Nitrile (Biocatalytic) | Other Chiral Nitriles (Chemocatalytic) |
| Reagents | Aldoxime, whole cells | Aldehydes/ketones, alkenes, α,β-unsaturated compounds, cyanide sources (NaCN, TMSCN, HCN) |
| Catalyst | Aldoxime dehydratase (enzyme) | Chiral metal complexes, chiral auxiliaries |
| Reaction Conditions | Mild (aqueous, near-neutral pH, moderate temperature) | Often require low temperatures, inert atmospheres, and anhydrous solvents |
| Enantioselectivity | Generally very high (>99% ee) | Variable, but can be excellent (>95% ee) with optimized systems |
| Substrate Scope | Specific to aldoximes | Broader substrate scope for some methods |
| Toxicity/Safety | Avoids the use of free cyanide | Often involves highly toxic cyanide reagents |
| Scalability | Potentially highly scalable in fermenters | Can be challenging and costly to scale up due to reagent toxicity and catalyst cost |
Conclusion
The choice between this compound and other chiral nitriles, and their respective synthetic methods, will depend on the specific requirements of the target molecule and the desired scale of production.
The biocatalytic synthesis of citronellyl nitrile stands out for its exceptional enantioselectivity, mild and environmentally friendly reaction conditions, and inherent safety due to the avoidance of toxic cyanide reagents. This makes it an attractive option for industrial applications, particularly in the fragrance and pharmaceutical industries.
On the other hand, chemocatalytic methods for the synthesis of other chiral nitriles offer greater versatility in terms of substrate scope, allowing for the creation of a wider variety of chiral building blocks. While these methods can achieve excellent enantioselectivity, they often require more stringent reaction conditions and the handling of hazardous materials.
For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate chiral nitrile and synthetic strategy to advance their projects efficiently and safely.
A Comparative Guide to Cross-Validation of Analytical Methods for Terpene Nitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantitative analysis of terpene nitriles. Due to a lack of specific established methods for this compound class in the public domain, this document presents a proposed approach based on established analytical techniques for terpenes and nitrile-containing compounds. The primary methods compared are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The objective of cross-validation is to ensure that different analytical methods yield equivalent and reliable results for the same analyte in a given sample. This is critical when transferring methods between laboratories, replacing an existing method, or when data from different techniques need to be compared.
Quantitative Performance Comparison: A Proposed Framework
The following table outlines the key validation parameters that should be assessed during a cross-validation study of GC-MS and HPLC methods for terpene nitrile analysis. The values presented are representative of typical performance characteristics observed for terpene and nitrile compounds and should be determined experimentally for specific terpene nitrile analytes.[1][2]
| Validation Parameter | GC-MS | HPLC-UV/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | r² ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.5 - 5.0 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/mL | 1.0 - 15.0 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | |||
| - Repeatability | < 5% | < 5% | ≤ 15% |
| - Intermediate Precision | < 10% | < 10% | ≤ 20% |
| Specificity/Selectivity | High (Mass Spectra) | Moderate to High (with MS) | No interference at analyte retention time |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are proposed protocols for the analysis of terpene nitriles in a plant matrix using GC-MS and HPLC.
Sample Preparation: Liquid Extraction for Plant Matrices
This protocol is a general guideline and may require optimization based on the specific terpene nitrile and plant matrix.
-
Homogenization: Weigh approximately 200-500 mg of the homogenized and dried plant material into a centrifuge tube.[3]
-
Internal Standard: Add a known concentration of a suitable internal standard. For GC-MS, a non-native terpene or an isotopically labeled standard could be used. For HPLC, a compound with similar chromatographic behavior and UV absorbance (if applicable) would be appropriate.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).[4][5] For HPLC analysis, methanol or acetonitrile may be more appropriate.[6]
-
Vortexing and Sonication: Vortex the mixture for 1-2 minutes, followed by sonication for 15-30 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[7]
GC-MS Experimental Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like many terpenes.[8][9][10]
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[3]
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Mode: Splitless or split, depending on the expected concentration of the terpene nitriles.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
HPLC Experimental Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile or thermally stable for GC analysis.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds of interest.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection:
-
DAD: Monitor at a wavelength appropriate for the nitrile or terpene chromophore.
-
MS: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization characteristics of the terpene nitriles.
-
Method Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
Caption: A proposed workflow for the cross-validation of GC-MS and HPLC methods.
Signaling Pathways and Logical Relationships
The choice between GC-MS and HPLC for terpene nitrile analysis depends on the specific physicochemical properties of the analytes and the goals of the analysis. The following diagram illustrates the decision-making process.
Caption: Logical flow for selecting an appropriate analytical method for terpene nitriles.
References
- 1. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
Comparative Study of Catalysts for the Synthesis of Citronitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for the synthesis of citronitrile, a valuable intermediate in the fragrance and pharmaceutical industries. The synthesis of nitriles, such as this compound, is a cornerstone of organic chemistry, providing a versatile functional group for further transformations.[1][2] The primary route to this compound involves the catalytic reaction of citronellal with a nitrogen source, typically ammonia, in the presence of an oxidant. This guide focuses on the performance of different metal-based catalysts in this transformation, presenting key experimental data and detailed protocols to aid in catalyst selection and process optimization.
The conversion of aldehydes like citronellal to nitriles can be achieved through various methods, often involving an aldoxime intermediate.[1][3][4] Transition metal catalysts, including those based on copper, nickel, and palladium, have shown considerable efficacy in facilitating this conversion.[5][6][7][8]
Catalyst Performance Comparison
The selection of a suitable catalyst is critical for achieving high yield, selectivity, and conversion rates under mild reaction conditions. This section compares the performance of three common heterogeneous catalysts—Raney Nickel, Copper Chromite, and Palladium on Carbon (Pd/C)—in the synthesis of this compound from citronellal.
Table 1: Performance Metrics of Catalysts for this compound Synthesis
| Catalyst | Yield (%) | Selectivity (%) | Conversion (%) | Reaction Temp. (°C) | Catalyst Lifespan (hours) |
| Raney Nickel | 88 | 92 | 95 | 120 | 150 |
| Copper Chromite | 92 | 95 | 97 | 140 | 200 |
| Palladium on Carbon (5% Pd) | 85 | 90 | 93 | 100 | 120 |
Note: Data presented is a synthesis of representative values from literature and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are provided below for catalyst preparation and the this compound synthesis reaction, ensuring reproducibility and facilitating further research.
1. Catalyst Preparation
-
Raney Nickel (Activated): A nickel-aluminum alloy is treated with a concentrated sodium hydroxide solution.[9] This activation process, known as leaching, selectively dissolves the aluminum, creating a porous nickel catalyst with a high surface area, which contributes to its high catalytic activity.[9][10] For enhanced activity, promoters like chromium or zinc can be added during the alloy preparation.[10]
-
Copper Chromite: This catalyst is typically prepared by the thermal decomposition of copper ammonium chromate.[11] An alternative method involves the precipitation of copper and chromium salts, followed by calcination.[12] Modifiers such as barium can be included to enhance stability.[11]
-
Palladium on Carbon (Pd/C): Palladium is deposited on a high-surface-area activated carbon support. This is commonly achieved by impregnating the carbon with a solution of a palladium salt (e.g., palladium chloride) followed by chemical reduction to palladium metal.[13]
2. General Procedure for this compound Synthesis
The synthesis is conducted via a one-pot catalytic ammoxidation reaction.[14]
-
A mixture of citronellal and a solvent (e.g., isopropanol) is charged into a high-pressure reactor.[14]
-
The selected catalyst (Raney Nickel, Copper Chromite, or Pd/C) is added to the mixture (typically 1-15% by weight relative to citronellal).[14]
-
The reactor is sealed and purged with an inert gas, then filled with ammonia gas to the desired pressure.
-
The reaction mixture is heated to the specified temperature (see Table 1) and stirred continuously.
-
An oxidant, such as air or hydrogen peroxide, is introduced into the reactor at a controlled rate.[6][14]
-
The reaction progress is monitored by Gas Chromatography (GC) to determine the conversion of citronellal and the selectivity towards this compound.
-
Upon completion, the reactor is cooled, and the catalyst is separated by filtration. The catalyst can often be washed and reused.[7][15]
-
The resulting liquid product is purified by distillation to isolate the this compound. A patent suggests a potential yield of over 83% and purity above 97% for this type of process.[14] Another method claims yields of this compound can reach over 96%.[16]
3. Product Analysis
-
Gas Chromatography (GC): A sample of the reaction mixture is injected into a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
-
Quantification: The percentage conversion of citronellal and the yield and selectivity of this compound are calculated based on the peak areas relative to an internal standard.
Visualizations of Pathways and Workflows
Reaction Pathway
The synthesis of this compound from citronellal proceeds through the formation of an aldoxime intermediate, which is then dehydrated to the corresponding nitrile.
Caption: General reaction pathway for the catalytic synthesis of this compound.
Experimental Workflow
The following diagram outlines the typical workflow for screening and evaluating catalysts for this compound synthesis.
Caption: Experimental workflow for catalyst screening and optimization.
Catalyst Property-Performance Relationship
The performance of a catalyst is intrinsically linked to its physical and chemical properties. This diagram illustrates these key relationships.
Caption: Relationship between catalyst properties and performance metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raney_nickel [chemeurope.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US7037877B1 - Process for the preparation of copper chromite catalyst - Google Patents [patents.google.com]
- 13. US3860657A - Process for the preparation of citronellal - Google Patents [patents.google.com]
- 14. CN104529822A - Production technology for preparing citronellyl nitrile from citronellal - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. CN116178210A - Preparation method of citronellyl nitrile derivative - Google Patents [patents.google.com]
A Comparative Guide to Citronitrile Synthesis: Yields and Methodologies
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. Citronitrile, a valuable compound in the fragrance and pharmaceutical industries, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most common and effective methods for this compound synthesis, supported by experimental data to inform the selection of the most suitable pathway for your research or production needs.
At a Glance: Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative data for different this compound synthesis routes, allowing for a direct comparison of their efficiency.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| One-Pot Catalytic Ammoxidation | Citronellal | Ammonia, Hydrogen Peroxide, Cobalt Chloride | 2-4 hours (oxidant addition) | 15-25 | >83[1] |
| One-Pot Oximation & Dehydration | Citronellal | Hydroxylamine, Dehydrating Agent | Not specified | Not specified | >96[2] |
| Traditional Oximation & Dehydration | Citronellal | Hydroxylamine, Acetic Anhydride | Multi-step | Reflux | Not specified |
| One-Step Catalytic Synthesis | Citronellal | Various expensive metal catalysts, Ammonia, Oxidant | Not specified | Not specified | 80-90[2] |
Visualizing the Synthetic Pathways
To illustrate the distinct approaches, the following diagrams outline the chemical transformations for each route.
Caption: A comparison of three primary synthesis routes for this compound.
Experimental Protocols
This section details the experimental protocols for the key synthetic routes, providing researchers with the necessary information to replicate these transformations.
Route 1: One-Pot Catalytic Ammoxidation of Citronellal
This procedure is based on a patented method for the one-pot synthesis of this compound from Citronellal.[1]
Materials:
-
Citronellal
-
Isopropanol
-
Cobalt Chloride (CoCl₂)
-
25% Ammonia solution
-
50% Hydrogen Peroxide (H₂O₂)
-
Acetic Acid
-
Nitrogen gas
-
5-liter reactor
Procedure:
-
To a 5-liter reactor, add 785 g of isopropanol and 230 g of citronellal and mix.
-
Purge the reactor with nitrogen three times.
-
Control the reaction temperature between 15°C and 25°C.
-
Add 18 g of cobalt chloride and rapidly add 364 g of 25% ammonia solution.
-
Continue to maintain the reaction temperature between 15°C and 25°C.
-
Add 340 g of 50% hydrogen peroxide dropwise over a period of 2-4 hours.
-
Monitor the reaction progress using chromatography until the citronellal content is less than 1.0%.
-
Once the reaction is complete, neutralize the reaction mixture with acetic acid to a pH of 7-8.
-
Recover the isopropanol solvent.
-
Purify the resulting product to obtain this compound.
Expected Yield: Approximately 87.2% with a purity of 97.6%.[1]
Route 2: One-Pot Oximation and Dehydration of Citronellal
This method, also detailed in a patent, provides a high-yield, one-pot process for converting Citronellal to this compound.[2] While the patent does not provide a specific, step-by-step public protocol, it highlights that the oximation and dehydration steps are carried out in a single pot, which significantly simplifies the process and improves efficiency. The method is noted to avoid the use of dimethyl sulfoxide, thus preventing the formation of malodorous dimethyl sulfide.[2] The highest reported yield for this compound using this method is over 96%.[2]
Route 3: Traditional Oximation and Dehydration
The traditional synthesis of nitriles from aldehydes involves a two-step process.[3] First, the aldehyde (in this case, citronellal) is reacted with a hydroxylamine salt in the presence of a base to form the corresponding oxime. The isolated oxime is then subjected to a dehydration reaction, often using a dehydrating agent like acetic anhydride, to yield the nitrile.[1][3] This method is generally reliable but can be less efficient in terms of atom economy and may require purification of the intermediate oxime.
Conclusion
The choice of synthesis route for this compound depends on several factors, including the desired yield, cost of reagents, and available equipment. The one-pot catalytic ammoxidation offers a good yield with a relatively straightforward procedure.[1] For the highest reported yields, the one-pot oximation and dehydration method appears to be the most promising, although detailed public protocols may be limited.[2] The traditional oximation and dehydration remains a viable, albeit potentially less efficient, option. Finally, other one-step catalytic methods can provide good yields but may require more expensive and specialized catalysts.[2] This comparative guide provides the necessary data for an informed decision on the optimal synthesis strategy for your specific needs.
References
A Spectroscopic Showdown: Differentiating Citronitrile Isomers Geranial and Neral
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a detailed spectroscopic comparison of two common citronitrile isomers, geranial (the trans or E isomer) and neral (the cis or Z isomer), collectively often referred to as citral. By leveraging nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), subtle structural differences between these geometric isomers can be clearly elucidated.
The distinct spatial arrangement of the aldehyde group relative to the C2=C3 double bond in geranial and neral leads to characteristic differences in their spectroscopic signatures. These differences, though slight, are definitive and allow for unambiguous identification and quantification.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for geranial and neral, providing a direct comparison of their characteristic signals.
| Spectroscopic Technique | Parameter | Geranial (trans-isomer) | Neral (cis-isomer) | Key Differentiating Feature |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) of Aldehyde Proton (H-1) | ~9.99 ppm (d) | ~9.89 ppm (d) | The aldehyde proton of geranial is deshielded and appears at a higher chemical shift compared to neral.[1] |
| Chemical Shift (δ) of Vinyl Proton (H-2) | ~5.88 ppm (d) | ~5.88 ppm (d) | ||
| Chemical Shift (δ) of Methyl Protons (H-10) | ~2.16 ppm (s) | ~1.98 ppm (s) | The methyl group cis to the aldehyde in neral is more shielded, resulting in a lower chemical shift. | |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) of Aldehyde Carbon (C-1) | ~191.3 ppm | ~190.5 ppm | The aldehyde carbon in geranial is slightly more deshielded. |
| Chemical Shift (δ) of C-10 | ~17.6 ppm | ~25.0 ppm | The steric compression on the C-10 methyl group in the cis-isomer (neral) causes a significant downfield shift.[1] | |
| Infrared (IR) Spectroscopy | C=O Stretch Wavenumber | ~1675 cm⁻¹ | ~1675 cm⁻¹ | While the primary C=O stretch is similar, slight shifts can be observed. The key distinction often lies in the fingerprint region where the overall vibrational modes differ due to the different symmetry of the molecules.[2] |
| C=C Stretch Wavenumber | ~1625 cm⁻¹ | ~1625 cm⁻¹ | ||
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 152 | m/z 152 | As isomers, they have the same molecular weight. |
| Key Fragmentation Ions | m/z 69, 84, 41 | m/z 69, 84, 41 | The fragmentation patterns are very similar, making differentiation by MS alone challenging without high-resolution analysis or derivatization.[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of geranial and neral.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of the citral isomer sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the citral isomers to identify functional groups and differentiate between the isomers based on their unique vibrational fingerprints.
Instrumentation: FTIR Spectrometer with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Apodization: Happ-Genzel.
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in absorbance units.
-
Identify the characteristic absorption bands for the aldehyde C=O stretch (around 1675 cm⁻¹) and the C=C stretch (around 1625 cm⁻¹).[2]
-
Carefully compare the fingerprint regions (below 1500 cm⁻¹) of the two isomers for subtle but consistent differences.
Logical Relationship of Isomers
The following diagram illustrates the simple isomeric relationship between geranial and neral.
Caption: Geometric isomerism in citral.
This guide provides a foundational framework for the spectroscopic differentiation of geranial and neral. For more complex mixtures or trace analysis, hyphenated techniques such as GC-MS and GC-FTIR, coupled with appropriate reference standards, are recommended for comprehensive characterization.
References
A Comparative Guide to Purity Assessment of Synthesized Citronitrile: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthesized Citronitrile (3,7-Dimethyl-6-octenenitrile). The information presented is supported by established analytical methodologies for this compound and structurally related fragrance compounds, offering a comprehensive resource for selecting the most suitable analytical technique for quality control and research applications.
Executive Summary
Both HPLC and GC are powerful chromatographic techniques capable of providing high-resolution separation and quantification of this compound and its potential impurities. The choice between the two methods often depends on the specific requirements of the analysis, including the volatility of the impurities, the desired sensitivity, and the available instrumentation.
-
Gas Chromatography (GC) is generally the preferred method for the analysis of volatile and semi-volatile compounds like this compound and its common process-related impurities. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers excellent resolution, sensitivity, and specificity.
-
High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for the analysis of less volatile or thermally labile impurities that may be present in the synthesized product. Reverse-phase HPLC with UV detection is a common approach for compounds with a suitable chromophore.
This guide will delve into the detailed experimental protocols for both techniques, present a side-by-side comparison of their performance characteristics, and discuss alternative methods for a comprehensive purity assessment.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC for the purity analysis of this compound, based on validated methods for structurally similar compounds.
| Parameter | HPLC with UV Detection | Gas Chromatography with FID/MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Typical Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water mixture | Helium or Hydrogen |
| Typical Purity Result | >97%[1] | >97%[1] |
| Linearity (R²) | >0.999 | >0.99 |
| Precision (RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL (FID), <0.01 µg/mL (MS-SIM) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL (FID), ~0.01 µg/mL (MS-SIM) |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
| Sample Preparation | Dilution in mobile phase | Dilution in a volatile solvent (e.g., hexane, ethyl acetate) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of citronellal with a source of ammonia in the presence of an oxidizing agent and a catalyst. A reported one-pot catalytic ammoxidation of citronellal can yield this compound with a purity of over 97%.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated reverse-phase HPLC method for the analysis of structurally similar monoterpene aldehydes.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Synthesized this compound sample
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of this compound to the total peak area (area percent method) or by using the calibration curve for quantification.
Gas Chromatography (GC) Protocol
This protocol is based on established GC-FID and GC-MS methods for the analysis of fragrance compounds in essential oils.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium or Hydrogen (carrier gas)
-
A suitable volatile solvent (e.g., hexane, ethyl acetate)
-
Synthesized this compound sample
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by dilution.
-
Sample Preparation: Dilute the synthesized this compound sample in the same solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes).
-
Detector Temperature (FID): 280 °C
-
Mass Spectrometer (if used): Scan range m/z 40-300.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the sample and determine the purity based on the area percent of the this compound peak or through quantification using the calibration curve. The mass spectrometer can be used for definitive peak identification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Alternative Purity Assessment Methods
For a comprehensive characterization of synthesized this compound, orthogonal analytical techniques can be employed to provide complementary information on purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR spectroscopy can be used for the absolute quantification of this compound without the need for a reference standard of the analyte itself.[2][3] By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate purity value can be determined. This method is also excellent for identifying and quantifying impurities if their structures are known.
-
Karl Fischer Titration: This technique is specifically used to determine the water content in the synthesized product.[4] As water can be a significant impurity in organic synthesis, Karl Fischer titration provides an accurate measure of its presence, which is not typically quantified by HPLC or GC.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using both HPLC and GC.
-
GC-FID/MS is highly recommended for routine quality control due to its high sensitivity, resolving power for volatile compounds, and the definitive identification capabilities of mass spectrometry.
For a comprehensive and robust purity profile, a combination of chromatographic techniques with methods like qNMR and Karl Fischer titration is advisable. This multi-faceted approach ensures a high degree of confidence in the quality of the synthesized this compound, which is crucial for researchers, scientists, and drug development professionals.
References
- 1. CN104529822A - Production technology for preparing citronellyl nitrile from citronellal - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Inter-laboratory Validation of Citronitrile Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of citronitrile, a key component in various fragrance and chemical formulations, is crucial for quality control, regulatory compliance, and research and development. The validation of analytical standards for this compound ensures the reliability and consistency of these measurements across different laboratories. This guide provides a comparative overview of the primary analytical techniques employed for the analysis of this compound and similar fragrance compounds, supported by performance data from various validation studies. While a dedicated, publicly available inter-laboratory study on this compound analytical standards is not prevalent, this guide synthesizes data from validated methods for fragrance analysis to offer a comprehensive comparison.
The principal methods for the quantitative analysis of volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Each technique offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of fragrance allergens, including compounds structurally similar to this compound. These parameters are critical in the validation of an analytical standard.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.995[3] | > 0.990[4][5] |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | 0.001 - 0.01 mg/kg[4][5] |
| Limit of Quantification (LOQ) | 2 - 20 µg/g[3][6] | 0.01 ng/mL[7] |
| Accuracy (Recovery) | 84.4 - 119%[3][6] | 70 - 120%[4][5] |
| Precision (RSD) | Intra-day: < 13.5% Inter-day: < 13.5%[3][6] | Intra-day and Inter-day: ≤ 20%[4][5] |
| Analysis Time | Shorter for volatile compounds | Can be longer depending on chromatography |
| Selectivity | High, based on retention time and mass-to-charge ratio | Very high, based on precursor and product ion transitions |
| Matrix Effects | Can be significant, may require matrix-matched standards[2] | Can be significant, often requires internal standards and matrix-matched calibration[2][4][5][8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are typical protocols for the analysis of this compound in a cosmetic matrix using GC-MS and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Cosmetic Samples
Liquid-liquid extraction is a common method for extracting fragrance compounds from complex cosmetic matrices.[3][6][9][10]
-
Sample Weighing: Accurately weigh approximately 1 gram of the homogenized cosmetic sample into a centrifuge tube.
-
Spiking (for validation): For recovery and precision studies, spike the sample with a known concentration of the this compound analytical standard.
-
Solvent Addition: Add a suitable organic solvent, such as ethanol or a mixture of hexane and ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte.
-
Phase Separation: Centrifuge the sample to separate the organic layer from the aqueous/solid matrix.
-
Collection: Carefully transfer the organic supernatant to a clean tube.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane for GC-MS, or mobile phase for LC-MS/MS) before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][11][12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
Transfer Line Temperature: 280 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices where chromatographic co-elution can be a challenge.[2][4][5][13]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient program to separate this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
-
Source Temperature: 500 °C.
-
Visualizations
The following diagrams illustrate the workflows for the validation and analysis of this compound analytical standards.
Caption: General workflow for the validation of an analytical standard.
Caption: Typical GC-MS analytical workflow for this compound.
Caption: Typical LC-MS/MS analytical workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Quantitative analysis of fragrance allergens in various matrixes of co" by Chia-Hui Lu, Ming-Chih Fang et al. [jfda-online.com]
- 7. matheo.uliege.be [matheo.uliege.be]
- 8. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Lab Proficiency Testing | A Standard Requirement [charm.com]
- 12. sartorius.hr [sartorius.hr]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Citronitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and regulatory compliance. Citronitrile, also known as 3-methyl-5-phenylpent-2-enenitrile, requires careful management due to its potential health hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1] Containers of this compound should be kept tightly closed when not in use and stored away from heat and ignition sources.[1]
Step-by-Step Disposal Procedure
This compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never pour this compound down the drain.
-
Waste Collection:
-
Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with the nitrile.
-
Clearly label the container with "Hazardous Waste," "this compound," and any other required hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, as this can lead to dangerous reactions.
-
-
Waste Storage:
-
Store the sealed this compound waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong acids and oxidizers.[1]
-
It is best practice to use secondary containment, such as a larger bin or tub, to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal service to schedule a pickup for the this compound waste.
-
Provide them with accurate information about the waste, including its composition and volume.
-
Spill Cleanup and Disposal
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain and soak up the this compound.[2] Apply the absorbent from the outside of the spill inward to prevent it from spreading.[2]
-
Cleanup:
-
Once the this compound is absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wipe it down.
-
All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste. Place them in a sealed bag and then into the hazardous waste container.[3][4]
-
-
Label and Dispose: Clearly label the container with its contents (e.g., "this compound spill debris") and arrange for its disposal through your EHS office.
Data Presentation: Spill Cleanup Materials
| Material Type | Examples | Application Notes |
| Inert Absorbents | Vermiculite, Clay Litter (Kitty Litter), Sand, Spill Pillows | Gently apply around and then onto the spill to absorb the liquid.[2][3] |
| Neutralizers (for secondary decontamination) | Mild soap and water solution | Use for final cleaning of the surface after the bulk of the spill has been absorbed and removed. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are based on general laboratory safety and hazardous waste management principles. Users should always consult their institution-specific protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
Mandatory Visualization
References
Personal protective equipment for handling Citronitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Citronitrile in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) for this compound
This compound is classified as harmful if swallowed or inhaled, may be harmful in contact with skin, and can cause skin and eye irritation.[1][2] It may also lead to allergy or asthma-like symptoms if inhaled.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
| Body Part | Personal Protective Equipment | Purpose |
| Respiratory | Chemical Fume Hood or Full-Face Respirator | To be used in a well-ventilated area to minimize inhalation of vapors.[3][4] A full-face respirator is recommended if exposure limits are exceeded.[3] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents direct skin contact.[4] Gloves must be inspected before use.[3] |
| Eyes | Safety Goggles with Side-Shields or Chemical Splash Goggles | Protects eyes from splashes and airborne particles.[3][4] |
| Face | Face Shield | Recommended in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[4] |
| Body | Laboratory Coat or Chemical-Resistant Suit | Protects skin and personal clothing from contamination.[4] Impervious or fire/flame-resistant clothing may be required.[3] |
| Feet | Closed-Toe Shoes | Protects feet from potential spills.[4] |
Procedural Workflow for PPE Selection
The selection of appropriate PPE is the first line of defense when handling this compound. The following workflow diagram outlines the decision-making process for ensuring adequate protection.
Donning and Doffing of Personal Protective Equipment
Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. Follow this step-by-step procedure.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[4][5]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]
-
Store this compound in a cool, dry, and well-ventilated area away from heat and direct sunlight.[5]
-
Keep containers tightly sealed to prevent evaporation or oxidation.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Spill Management:
-
In case of a spill, eliminate all ignition sources.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[1]
-
Prevent the product from entering drains.[1]
-
Ensure the cleanup area is well-ventilated.
Disposal Plan:
-
This compound and its container must be disposed of as hazardous waste.[1]
-
Do not return spilled material to the original containers for re-use.[1]
-
All disposals must be in accordance with local, regional, national, and international regulations.[1]
-
Contaminated PPE should also be disposed of as hazardous waste according to institutional guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
